molecular formula C15H29NO3 B1674568 Lauroyl alanine CAS No. 52558-74-4

Lauroyl alanine

Cat. No.: B1674568
CAS No.: 52558-74-4
M. Wt: 271.40 g/mol
InChI Key: UYTOHYBIBPDOKX-ZDUSSCGKSA-N
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Description

structure in first source

Properties

IUPAC Name

(2S)-2-(dodecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOHYBIBPDOKX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52558-74-4
Record name Lauroyl alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAUROYL ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C647HPX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Intricacies of Self-Assembly: A Technical Guide to the Micellization of Lauroyl Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Micellization

Surfactant molecules, such as lauroyl alanine, are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules exhibit a remarkable phenomenon known as self-assembly. At low concentrations, they exist as monomers. However, as the concentration increases and reaches a critical point—the Critical Micelle Concentration (CMC)—the hydrophobic tails spontaneously aggregate to minimize their contact with water, forming spherical structures called micelles. The hydrophilic head groups form the outer shell of the micelle, interacting favorably with the surrounding water molecules. This process is a dynamic equilibrium, crucial for the solubilization of poorly water-soluble drugs within the hydrophobic micellar core, a key application in drug delivery.

Below is a diagram illustrating the structure of a this compound molecule, highlighting its amphiphilic nature.

cluster_hydrophobic Hydrophobic Tail (Lauroyl Group) cluster_hydrophilic Hydrophilic Head (Alanine) tail CH₃(CH₂)₁₀-C(=O)- head -NH-CH(CH₃)-COOH

Caption: Molecular structure of this compound.

The process of micellization can be visualized as a transition from individual surfactant monomers to organized micellar structures as the concentration surpasses the CMC.

cluster_monomers Below CMC: Monomers cluster_micelle Above CMC: Micelle Formation M1 Micelle Micelle M1->Micelle M2 M2->Micelle M3 M3->Micelle M4 M4->Micelle M5 M5->Micelle

Caption: Monomer to micelle transition.

Quantitative Analysis of Micellization Behavior

Due to the limited availability of specific data for this compound, this section presents quantitative data for its close structural analog, sodium lauroyl sarcosinate (SLAS). These values provide a strong indication of the expected behavior of this compound under similar conditions.

Critical Micelle Concentration (CMC) and Degree of Counter-ion Dissociation (α)

The CMC is a fundamental parameter that defines the onset of micellization. The degree of counter-ion dissociation (α) provides insight into the ionization state of the micelles. The following table summarizes the CMC and α values for SLAS in aqueous solution at various temperatures.

Temperature (K)CMC (mmol·L⁻¹)α
288.1513.60.56
298.1513.90.58
308.1514.20.61
318.1514.70.61

Data sourced from a study on the aggregation behavior of sodium lauroyl sarcosine.

Thermodynamic Parameters of Micellization

The spontaneity and energetic favorability of micellization are described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

Temperature (K)ΔG°mic (kJ·mol⁻¹)ΔH°mic (kJ·mol⁻¹)ΔS°mic (J·mol⁻¹·K⁻¹)
288.15-15.2-3.839.6
298.15-15.6-3.839.6
308.15-16.0-3.839.6
318.15-16.4-3.839.6

Data sourced from a study on the aggregation behavior of sodium lauroyl sarcosine.

The negative values of ΔG°mic indicate that the micellization process is spontaneous. The positive entropy change (ΔS°mic) is the primary driving force for micellization, a phenomenon attributed to the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails is disrupted upon micelle formation, leading to an overall increase in the entropy of the system.[1]

Experimental Protocols for Characterization

Accurate characterization of the self-assembly and micellization behavior of surfactants like this compound is essential. This section outlines the detailed methodologies for key experimental techniques.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Tensiometry is a widely used method to determine the CMC by measuring the surface tension of surfactant solutions at varying concentrations.

Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the inflection point of the surface tension versus log(concentration) plot.

Workflow:

A Prepare series of this compound solutions of varying concentrations B Measure surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate) A->B C Plot surface tension vs. the logarithm of the surfactant concentration B->C D Identify the intersection of the two linear regions C->D E The concentration at the intersection point is the CMC D->E

Caption: Tensiometry workflow for CMC determination.

Detailed Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

  • Surface Tension Measurement: For each concentration, measure the surface tension using a calibrated tensiometer at a constant temperature. Ensure the measuring probe (Wilhelmy plate or Du Noüy ring) is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions with different slopes. The point of intersection of the extrapolated linear portions corresponds to the CMC.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of particles, such as micelles, in a solution.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in the scattered light intensity. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

Workflow:

A Prepare a this compound solution above its CMC B Filter the solution to remove dust and large aggregates A->B C Place the sample in a DLS cuvette and equilibrate at the desired temperature B->C D Illuminate the sample with a laser and detect the scattered light C->D E Analyze the intensity fluctuations to obtain the autocorrelation function D->E F Calculate the diffusion coefficient and hydrodynamic diameter E->F

Caption: DLS workflow for micelle size determination.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of this compound at a concentration above its CMC in a suitable buffer or deionized water.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean DLS cuvette to remove any dust particles or large aggregates that could interfere with the measurement.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate to the desired temperature.

  • Measurement: Set the measurement parameters, including the scattering angle, laser power, and measurement duration. The instrument will then record the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will calculate the autocorrelation function of the scattered light intensity. From this, the diffusion coefficient (D) is determined. The hydrodynamic diameter (d_H) is then calculated using the Stokes-Einstein equation: d_H = (k_B * T) / (3 * π * η * D) where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

Determination of Aggregation Number by Fluorescence Quenching

The aggregation number (Nagg) is the average number of surfactant molecules that form a single micelle. Steady-state fluorescence quenching is a common method for its determination.

Principle: This technique involves a fluorescent probe that is solubilized within the hydrophobic core of the micelles and a quencher molecule that also partitions into the micelles. The fluorescence of the probe is "quenched" (i.e., its intensity is reduced) when a quencher molecule is present in the same micelle. By measuring the decrease in fluorescence intensity as a function of the quencher concentration, the concentration of micelles can be determined, and subsequently, the aggregation number can be calculated.

Workflow:

A Prepare a series of this compound solutions above the CMC containing a constant concentration of a fluorescent probe (e.g., pyrene) B Add varying concentrations of a quencher (e.g., cetylpyridinium chloride) to each solution A->B C Measure the fluorescence intensity of the probe in each sample B->C D Plot the natural logarithm of the ratio of fluorescence intensities (I₀/I) vs. quencher concentration C->D E Determine the micelle concentration from the slope of the plot D->E F Calculate the aggregation number E->F

Caption: Fluorescence quenching workflow for aggregation number determination.

Detailed Protocol:

  • Solution Preparation: Prepare a series of solutions of this compound at a concentration above its CMC. To each solution, add a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene).

  • Quencher Addition: To each of these solutions, add varying concentrations of a quencher molecule that preferentially partitions into the micelles.

  • Fluorescence Measurement: Measure the steady-state fluorescence intensity of the probe in each sample using a spectrofluorometer.

  • Data Analysis: According to the Poisson distribution model for quencher distribution among micelles, the relationship between fluorescence intensity and quencher concentration is given by: ln(I₀ / I) = [Q] / [Micelle] where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, [Q] is the total quencher concentration, and [Micelle] is the concentration of micelles.

  • Calculation: Plot ln(I₀ / I) versus [Q]. The slope of the resulting linear plot is equal to 1 / [Micelle]. The aggregation number (Nagg) can then be calculated using the following equation: Nagg = (Ctotal - CMC) / [Micelle] where Ctotal is the total surfactant concentration.[2]

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation.

Principle: ITC measures the heat absorbed or released when a concentrated surfactant solution is titrated into a dilute solution (or pure solvent). Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration in the cell approaches and exceeds the CMC, the heat change is dominated by the enthalpy of micellization (ΔHmic). The resulting titration curve can be analyzed to determine both the CMC and the enthalpy of micellization.

Workflow:

A Fill the ITC sample cell with deionized water or buffer B Fill the injection syringe with a concentrated this compound solution A->B C Perform a series of small injections of the surfactant solution into the cell while monitoring the heat change B->C D Integrate the heat flow peaks to obtain the enthalpy change for each injection C->D E Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell D->E F Fit the data to a micellization model to determine the CMC and ΔHmic E->F

Caption: ITC workflow for thermodynamic parameter determination.

Detailed Protocol:

  • Instrument and Sample Preparation: Thoroughly clean and degas the ITC instrument, sample cell, and injection syringe. Prepare a concentrated solution of this compound (typically 10-20 times the expected CMC) and degas it. Fill the sample cell with deionized water or the corresponding buffer.

  • Titration: Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell while maintaining a constant temperature. The instrument records the heat flow required to maintain a zero temperature difference between the sample and reference cells.

  • Data Acquisition: The raw data consists of a series of heat flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change (ΔH) for each injection. Plot the cumulative heat change as a function of the total surfactant concentration in the cell. The resulting sigmoidal curve is then fitted to a suitable model (e.g., a pseudo-phase separation model) to extract the CMC and the enthalpy of micellization (ΔHmic). The Gibbs free energy of micellization (ΔGmic) can be calculated from the CMC, and the entropy of micellization (ΔSmic) can then be determined using the Gibbs-Helmholtz equation.[3][4]

Conclusion

The self-assembly and micellization of this compound are critical to its function as a surfactant in various applications, particularly in the pharmaceutical field for the formulation of poorly soluble drugs. While specific quantitative data for this compound remains a subject for further investigation, the analysis of its close structural analog, sodium lauroyl sarcosinate, provides a robust framework for understanding its behavior. The experimental protocols detailed in this guide offer a comprehensive approach to characterizing the micellization properties of this compound and similar amino acid-based surfactants. A thorough understanding of these properties is paramount for the rational design and optimization of advanced drug delivery systems.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Lauroyl Alanine Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic properties of micelles formed by N-lauroyl-L-alanine (lauroyl alanine), an amino acid-based surfactant of significant interest in the pharmaceutical and cosmetic industries due to its biocompatibility and mildness. Understanding the thermodynamics of micellization is crucial for optimizing formulations, predicting stability, and controlling the encapsulation and delivery of active pharmaceutical ingredients (APIs).

Core Thermodynamic Principles of Micellization

The spontaneous formation of micelles in an aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC), is an entropically driven process. The hydrophobic tails of the surfactant molecules are shielded from water, leading to a significant increase in the entropy of the overall system. The key thermodynamic parameters governing this process are:

  • Critical Micelle Concentration (CMC): The minimum concentration of a surfactant at which micelle formation begins. It is a critical parameter for determining the efficiency of a surfactant.

  • Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of micelle formation. A negative ΔG°mic signifies a spontaneous process.

  • Enthalpy of Micellization (ΔH°mic): Represents the heat change associated with the formation of micelles. It can be endothermic or exothermic depending on the surfactant and temperature.

  • Entropy of Micellization (ΔS°mic): The change in the degree of randomness of the system upon micellization. It is typically the primary driving force for the self-assembly of surfactant molecules in aqueous solutions.

These parameters are related by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

Quantitative Thermodynamic Data

Direct and comprehensive thermodynamic data for sodium N-lauroyl-L-alaninate is not extensively available in publicly accessible literature. However, data for the closely related N-acyl amino acid surfactant, sodium N-lauroyl sarcosinate (SLS), provides valuable insights into the expected behavior of this compound micelles. The primary structural difference is the presence of a methyl group on the nitrogen atom of the headgroup in sarcosinate compared to a hydrogen atom in alaninate.

Table 1: Thermodynamic Parameters of Micellization for Sodium Lauroyl Sarcosinate (SLS) in Aqueous Solution

Temperature (K)CMC (mmol/L)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
293.1513.6-32.66 ± 0.28--
303.1514.2-34.67 ± 0.36--
308.1514.2-35.81 ± 0.45--
313.1514.7---

Data adapted from a study on the effect of procaine hydrochloride on SLS micellization; the values presented are for SLS in water.[1]

Note: The enthalpy and entropy values were not explicitly provided in a directly comparable format in the cited source. However, it was noted that the micellization of SLS is an entropy-driven process. The temperature dependence of the CMC for SLS shows a minimum around 303.15 K, which is characteristic of ionic surfactants.[1]

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of this compound micelles requires precise experimental techniques. The following are detailed protocols for the most common methods.

Determination of Critical Micelle Concentration (CMC)

3.1.1. Conductivity Measurement

This method is suitable for ionic surfactants like sodium lauroyl alaninate. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration decreases due to the lower mobility of the larger micelles compared to the free monomers.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of sodium N-lauroyl-L-alaninate (e.g., 50 mM) in deionized water.

  • Instrumentation: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 298.15 K).

  • Titration:

    • Place a known volume of deionized water in the conductivity cell and measure its conductivity.

    • Make successive additions of small, known volumes of the stock surfactant solution into the cell.

    • After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate to the set temperature before recording the conductivity.

  • Data Analysis:

    • Plot the specific conductivity (κ) versus the concentration of the surfactant.

    • The plot will show two linear regions with different slopes.

    • The intersection of the two lines corresponds to the CMC.[2][3]

3.1.2. Surface Tension Measurement

The formation of micelles is accompanied by a change in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Experimental Protocol:

  • Preparation of Solutions: Prepare a series of solutions of sodium N-lauroyl-L-alaninate with varying concentrations in deionized water, spanning a range below and above the expected CMC.

  • Instrumentation: Use a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) with temperature control.

  • Measurement:

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each prepared solution, ensuring the platinum ring or plate is thoroughly cleaned between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will show a sharp break point. The concentration at this point is the CMC.[4][5]

3.1.3. Fluorescence Spectroscopy

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments. When micelles form, the hydrophobic probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of sodium N-lauroyl-L-alaninate solutions of varying concentrations.

    • Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range. Ensure the solvent is evaporated.

  • Instrumentation: Use a fluorescence spectrophotometer with temperature control.

  • Measurement:

    • Excite the pyrene probe at an appropriate wavelength (e.g., 335 nm).

    • Record the emission spectra.

  • Data Analysis:

    • Monitor the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

    • Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

    • A sigmoidal decrease in the I₁/I₃ ratio will be observed, and the inflection point of this curve corresponds to the CMC.[6]

Determination of Enthalpy, Entropy, and Gibbs Free Energy of Micellization

3.2.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of the enthalpy of micellization (ΔH°mic) and the CMC in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of sodium N-lauroyl-L-alaninate (well above the CMC) in a suitable buffer or deionized water. This will be the titrant in the syringe.

    • Fill the sample cell with the same buffer or deionized water.

    • Thoroughly degas both the titrant and the cell solution.

  • Instrumentation: Use an isothermal titration calorimeter. Set the experimental temperature.

  • Titration:

    • Inject small, sequential aliquots of the concentrated surfactant solution into the sample cell while stirring.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell.

    • The resulting isotherm will show a transition corresponding to the CMC. The enthalpy change of micellization (ΔH°mic) can be determined from the difference in the enthalpy values before and after the transition.[7][8]

3.2.2. Calculation of Thermodynamic Parameters from Temperature Dependence of CMC

By determining the CMC at different temperatures using one of the methods described above (e.g., conductivity), the standard Gibbs free energy, enthalpy, and entropy of micellization can be calculated using the following equations based on the phase separation model:

  • Gibbs Free Energy of Micellization (ΔG°mic): ΔG°mic = RT ln(CMC) (where R is the gas constant, T is the absolute temperature, and CMC is expressed as a mole fraction)

  • Enthalpy of Micellization (ΔH°mic): This can be obtained from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T: d(ln CMC)/d(1/T) = -ΔH°mic / R

  • Entropy of Micellization (ΔS°mic): ΔS°mic = (ΔH°mic - ΔG°mic) / T

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermodynamic characterization of this compound micelles.

experimental_workflow cluster_prep Sample Preparation cluster_cmc CMC Determination cluster_thermo Thermodynamic Parameter Determination cluster_analysis Data Analysis & Calculation cluster_output Final Thermodynamic Profile prep Prepare Stock Solution of this compound cond Conductivity prep->cond st Surface Tensiometry prep->st fluor Fluorescence Spectroscopy prep->fluor itc Isothermal Titration Calorimetry (ITC) prep->itc temp_dep Temperature Dependent CMC Measurements prep->temp_dep cmc_val Calculate CMC cond->cmc_val st->cmc_val fluor->cmc_val itc->cmc_val delta_h Calculate ΔH°mic itc->delta_h temp_dep->cmc_val delta_g Calculate ΔG°mic cmc_val->delta_g cmc_val->delta_g profile Comprehensive Thermodynamic Profile cmc_val->profile delta_s Calculate ΔS°mic delta_g->delta_s delta_g->profile delta_h->delta_s delta_h->profile delta_s->profile

References

Spectroscopic Characterization of N-lauroyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-lauroyl-L-alanine is an N-acyl amino acid, a class of molecules finding increasing application in the pharmaceutical, cosmetic, and material science industries. It is synthesized from the natural amino acid L-alanine and lauric acid, a saturated fatty acid. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize N-lauroyl-L-alanine: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the analytical methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-lauroyl-L-alanine. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and to establish the connectivity of the atoms within the molecule.

¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for N-lauroyl-L-alanine. These values are based on the analysis of similar N-acyl amino acids and the known chemical shifts of L-alanine and lauric acid moieties.

Table 1: ¹H NMR Spectroscopic Data for N-lauroyl-L-alanine (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 7.5br s1H-NH- (Amide proton)
~4.3 - 4.5q1Hα-CH (Alanine)
~2.2 - 2.3t2H-CH₂-C=O (Lauric acid)
~1.5 - 1.7m2H-CH₂-CH₂-C=O (Lauric acid)
~1.3 - 1.4d3H-CH₃ (Alanine)
~1.2 - 1.3br s16H-(CH₂)₈- (Lauric acid)
~0.8 - 0.9t3H-CH₃ (Lauric acid)

br s = broad singlet, q = quartet, t = triplet, m = multiplet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data for N-lauroyl-L-alanine (Predicted)

Chemical Shift (δ, ppm)Assignment
~175 - 177-COOH (Carboxylic acid)
~173 - 174-C=O (Amide)
~49 - 51α-CH (Alanine)
~36 - 38-CH₂-C=O (Lauric acid)
~31 - 32-(CH₂)ₙ-
~29 - 30-(CH₂)ₙ-
~25 - 26-CH₂-CH₂-C=O (Lauric acid)
~22 - 23-CH₂-CH₃ (Lauric acid)
~18 - 19-CH₃ (Alanine)
~14-CH₃ (Lauric acid)
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of N-lauroyl-L-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically several hundred to thousands of scans), depending on the sample concentration and instrument sensitivity.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. Integrate the ¹H NMR signals and pick the peaks in both ¹H and ¹³C spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of N-lauroyl-L-alanine and for quantitative analysis. A reversed-phase HPLC method is typically employed.

HPLC Data

Table 3: Typical HPLC Parameters for N-lauroyl-L-alanine Analysis

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient A time-dependent gradient from a higher polarity (more of mobile phase A) to a lower polarity (more of mobile phase B) is typically used. For example, starting with 90% A and decreasing to 10% A over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 210-220 nm (for the amide bond) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10-20 µL
Expected Retention Time Highly dependent on the specific gradient and column, but expected to be in the mid-to-late region of the chromatogram due to the long alkyl chain.
Experimental Protocol for HPLC Analysis
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Filter and degas the solvents to prevent pump and column issues.

  • Sample Preparation: Accurately weigh and dissolve a small amount of N-lauroyl-L-alanine in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

    • Set the detector wavelength and other instrument parameters as specified in Table 3.

  • Analysis: Inject the prepared sample solution and run the gradient program.

  • Data Analysis: Identify the peak corresponding to N-lauroyl-L-alanine based on its retention time. The purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of N-lauroyl-L-alanine and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

MS Data

Table 4: Mass Spectrometry Data for N-lauroyl-L-alanine

ParameterValue
Molecular Formula C₁₅H₂₉NO₃[1]
Molecular Weight 271.40 g/mol [1]
Exact Mass 271.21474 Da
Expected Ion Adducts (Positive Mode) [M+H]⁺: m/z 272.2220, [M+Na]⁺: m/z 294.2039, [M+K]⁺: m/z 310.1779
Expected Ion Adducts (Negative Mode) [M-H]⁻: m/z 270.2074, [M+Cl]⁻: m/z 306.1814
Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of N-lauroyl-L-alanine (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to enhance ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through an LC-MS system.

  • MS Acquisition:

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to obtain a stable and strong signal.

    • Acquire the mass spectrum in the appropriate m/z range (e.g., 100-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

  • Data Analysis: Identify the molecular ion peaks corresponding to the expected adducts. For HRMS, the measured accurate mass can be used to confirm the elemental formula.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of N-lauroyl-L-alanine.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of N-lauroyl-L-alanine Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry (ESI-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Molecular_Weight_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-lauroyl-L-alanine.

References

Enzymatic Synthesis of Lauroyl Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of N-lauroyl-L-alanine, a biocompatible surfactant with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods, providing high selectivity and milder reaction conditions. This document outlines the core principles of lipase-catalyzed N-acylation, detailed experimental protocols for synthesis and purification, analytical methods for characterization and quantification, and a summary of key reaction parameters.

Introduction

N-acyl amino acids, such as lauroyl alanine, are a class of anionic surfactants that exhibit excellent emulsifying, foaming, and dispersing properties, coupled with low toxicity and high biodegradability. The conventional chemical synthesis of these compounds often involves harsh reagents and conditions. In contrast, enzymatic synthesis using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) has emerged as a sustainable and highly selective alternative. Lipases catalyze the acylation of the amino group of alanine with lauric acid or its esters. Immobilized lipases, such as Novozym® 435 from Candida antarctica, are particularly effective for this transformation, offering enhanced stability and reusability.[1] This guide details the methodology for the lipase-catalyzed synthesis of this compound, providing researchers with the necessary protocols and data for its efficient production and analysis.

Lipase-Catalyzed N-Acylation of Alanine

The enzymatic synthesis of this compound involves the formation of an amide bond between the amino group of L-alanine and the carboxyl group of lauric acid. The reaction is catalyzed by a lipase, which activates the carboxylic acid to facilitate the nucleophilic attack by the amino group of alanine.

Reaction Mechanism

The catalytic mechanism of lipase in the N-acylation of alanine follows a two-step process, often referred to as a Ping-Pong Bi-Bi mechanism.

  • Acylation: The lipase's active site serine residue attacks the carbonyl carbon of lauric acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing water and forming a stable acyl-enzyme intermediate.

  • Nucleophilic Attack: The amino group of L-alanine then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate.

  • Deacylation: The intermediate collapses, releasing N-lauroyl-L-alanine and regenerating the free enzyme.

G cluster_0 Lipase (E) Lipase (E) Lauric Acid (A) Lauric Acid (A) Acyl-Enzyme Intermediate (E-A) Acyl-Enzyme Intermediate (E-A) L-Alanine (B) L-Alanine (B) This compound (P) This compound (P) Water (W) Water (W)

Figure 1: Catalytic Cycle of Lipase in this compound Synthesis

Quantitative Data Summary

The efficiency of the enzymatic synthesis of N-acyl amino acids is influenced by several factors, including the choice of lipase, substrate molar ratio, temperature, and reaction time. The following table summarizes optimized reaction conditions and corresponding yields for the synthesis of a structurally related compound, lauroyl-N-methyl glucamide, which serves as a valuable reference for the synthesis of this compound.[2]

ParameterOptimized ValueLauric Acid Conversion (%)Product Yield (%)Reference
Lipase Novozym® 43564.596.5[2]
Enzyme Conc. 8% (w/w of substrates)64.596.5[2]
Substrate Ratio 1:1 (L-Alanine:Lauric Acid)64.596.5[2]
Temperature 50-55 °C64.596.5[2]
Solvent tert-amyl alcohol64.596.5[2]

Detailed Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and analysis of this compound.

Materials and Equipment
  • Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)

  • Substrates: L-Alanine, Lauric Acid

  • Solvent: tert-Amyl alcohol (or other suitable organic solvent like 2-methyl-2-butanol)

  • Reagents for Analysis: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate, Phosphoric acid, Deionized water

  • Equipment:

    • Magnetic stirrer with heating

    • Reaction vessel (e.g., 100 mL round-bottom flask)

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Fourier-Transform Infrared (FTIR) Spectrometer

    • Nuclear Magnetic Resonance (NMR) Spectrometer

Synthesis of N-Lauroyl-L-Alanine
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve L-alanine (e.g., 10 mmol) and lauric acid (e.g., 10 mmol) in 50 mL of tert-amyl alcohol.

  • Enzyme Addition: Add Novozym® 435 (8% of the total substrate weight).

  • Reaction Conditions: Stir the mixture at 55 °C and 200 rpm. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by HPLC. A typical reaction time is 24-48 hours.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with the solvent and reused.

  • Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-lauroyl-L-alanine.

Analytical Methods

This method is used for the quantification of this compound and to monitor the consumption of lauric acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid). A typical gradient could be from 30% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.[3]

  • Sample Preparation: Dilute the reaction samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard method with a calibration curve of pure N-lauroyl-L-alanine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Mix a small amount of the dried product with KBr and press into a pellet.

    • Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

    • Expected Peaks: Characteristic peaks for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹), the carboxylic acid group (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹), and aliphatic C-H stretching around 2850-2950 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analysis: Record ¹H and ¹³C NMR spectra.

    • Expected Signals:

      • ¹H NMR: Signals corresponding to the protons of the lauroyl chain (long aliphatic chain), the α-proton and methyl protons of the alanine moiety, and the amide proton.

      • ¹³C NMR: Signals for the carbonyl carbons of the amide and carboxylic acid, and the carbons of the lauroyl chain and the alanine residue.

Experimental Workflow and Logic

The overall process for the enzymatic synthesis and analysis of this compound can be visualized as a sequential workflow.

G

Figure 2: Experimental Workflow for this compound Synthesis

Conclusion

The enzymatic synthesis of this compound using an immobilized lipase such as Novozym® 435 presents a highly efficient, selective, and environmentally friendly method for the production of this valuable biosurfactant. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize, purify, and characterize this compound. The optimization of reaction parameters, as indicated by studies on similar compounds, can lead to high conversion and yield. The analytical methods described ensure accurate monitoring and quality control of the final product. The adoption of such biocatalytic processes is crucial for the advancement of sustainable chemical manufacturing in the pharmaceutical and related industries.

References

Biocatalytic Synthesis of Lauroyl Alanine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocatalytic synthesis of N-lauroyl-L-alanine and its derivatives, compounds of significant interest in the pharmaceutical, cosmetic, and material science fields. This document details enzymatic synthesis strategies, presents quantitative data from key studies, and outlines detailed experimental protocols. Furthermore, it visualizes the mechanism of action of lauroyl alanine derivatives in drug delivery applications.

Introduction

N-lauroyl-L-alanine is an N-acyl amino acid, an amphiphilic molecule consisting of a hydrophobic lauroyl chain attached to the hydrophilic amino acid, alanine. This structure imparts surfactant-like properties, making it valuable in a range of applications. Biocatalytic synthesis, employing enzymes such as lipases and proteases, offers a green and sustainable alternative to traditional chemical methods, which often involve harsh conditions and hazardous reagents. The enzymatic approach provides high selectivity and efficiency under mild reaction conditions.

This compound and its derivatives are gaining attention in drug development for their ability to form self-assembling nanostructures, such as organogels. These structures can encapsulate therapeutic agents, offering a platform for controlled and sustained drug release.

Biocatalytic Synthesis of this compound and Derivatives

The primary biocatalytic route for synthesizing this compound is through the N-acylation of L-alanine with lauric acid or its esters, catalyzed by enzymes like lipases.

Key Enzymes and Reaction Principles

Lipases (EC 3.1.1.3) are the most commonly employed enzymes for this synthesis. They catalyze the formation of an amide bond between the carboxyl group of lauric acid and the amino group of alanine. The reaction is a reversible process, and to drive the equilibrium towards synthesis, water, a byproduct of the reaction, is typically removed.

A general workflow for the enzymatic synthesis is depicted below:

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Biocatalytic Reaction cluster_products Products & Purification LauricAcid Lauric Acid/Ester Enzyme Lipase LauricAcid->Enzyme Alanine L-Alanine Alanine->Enzyme LauroylAlanine N-Lauroyl-L-Alanine Enzyme->LauroylAlanine Amide Bond Formation Solvent Solvent (e.g., tert-butanol) Solvent->Enzyme Conditions Reaction Conditions (Temperature, Time) Conditions->Enzyme Purification Purification (e.g., Crystallization) LauroylAlanine->Purification

A generalized workflow for the lipase-catalyzed synthesis of N-lauroyl-L-alanine.
Quantitative Data on Synthesis

The following tables summarize quantitative data from studies on the synthesis of this compound derivatives and related compounds.

Table 1: Enzymatic Synthesis of this compound Derivatives and Analogs

ProductEnzymeSubstratesSolventTemp. (°C)Yield (%)Conversion (%)Reference
1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivativesCandida antarctica lipase (Novozym® 435)Lauric acid, Amino acid glyceryl ester derivativesSolvent-freeVaried22-69-[1]
Lauroyl-N-methyl glucamideCandida antarctica lipase (Novozym 435®)Lauric acid, N-methyl glucaminetert-amyl alcohol50-5596.564.5 (of lauric acid)[2]

Table 2: Chemical Synthesis of N-Lauroyl-L-Alanine for Comparison

ProductSynthesis MethodKey ReagentsYield (%)Purity (%)Reference
N-Lauroyl-L-alanineSchotten-Baumann condensationL-alanine, Lauroyl chloride, NaOH86.7 - 92.3>97[3]

Experimental Protocols

Representative Protocol for Lipase-Catalyzed Synthesis of N-Lauroyl-L-Alanine

Materials:

  • L-Alanine

  • Lauric acid

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

  • Organic solvent (e.g., tert-butanol, 2-methyl-2-butanol)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve L-alanine (1 molar equivalent) and lauric acid (1-2 molar equivalents) in a suitable organic solvent (e.g., tert-butanol) to a desired concentration (e.g., 0.1-0.5 M).

  • Water Removal: Add activated molecular sieves (e.g., 10-20% w/v) to the reaction mixture to adsorb water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% w/w of substrates) to the reaction mixture.

  • Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 50-60 °C) with constant stirring for a specified duration (e.g., 24-72 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of reactants and the formation of the product.

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-lauroyl-L-alanine.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Application in Drug Delivery: A Mechanistic Overview

N-lauroyl-L-alanine and its derivatives, particularly those with longer acyl chains like N-stearoyl-L-alanine, are known to act as low-molecular-weight organogelators. This property is harnessed for the development of in situ forming drug delivery systems.

The mechanism involves the self-assembly of the this compound derivative molecules in a hydrophobic vehicle (e.g., a pharmaceutical-grade oil) to form a three-dimensional network. This network entraps the oil and the dissolved or dispersed drug, forming a stable gel. When injected, this formulation forms a depot from which the drug is slowly released over an extended period.

The following diagram illustrates the self-assembly process for drug encapsulation:

Drug_Delivery_Mechanism cluster_formulation Injectable Formulation cluster_assembly Self-Assembly Process cluster_release Sustained Drug Release LauroylAlanine N-Lauroyl-Alanine Derivatives Monomers Dispersed Monomers & Drug in Vehicle Drug Drug Molecules Vehicle Hydrophobic Vehicle (e.g., Oil) Nanofibers Self-Assembled Nanofibers Monomers->Nanofibers Non-covalent Interactions (H-bonding, van der Waals) GelNetwork 3D Gel Network (Drug Entrapment) Nanofibers->GelNetwork Entanglement DrugRelease Slow Diffusion of Entrapped Drug GelNetwork->DrugRelease

Mechanism of drug encapsulation and release by self-assembling this compound derivatives.

Conclusion

The biocatalytic synthesis of this compound and its derivatives presents a promising avenue for the sustainable production of these valuable compounds. While further research is needed to establish detailed and optimized protocols for the direct synthesis of N-lauroyl-L-alanine, the existing data on related compounds demonstrate the feasibility and high potential of enzymatic methods. The unique self-assembling properties of these molecules underscore their significance in advanced drug delivery applications, offering a platform for the development of novel therapeutic formulations. This guide serves as a foundational resource for researchers and professionals seeking to explore the synthesis and application of these versatile biomolecules.

References

N-lauroyl-L-alanine: An In-Depth Technical Guide on its Biological Activity and Physiological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-lauroyl-L-alanine is an N-acylated amino acid, a class of lipid signaling molecules with emerging biological significance. While specific research on the direct biological activities and physiological roles of N-lauroyl-L-alanine is currently limited, this technical guide synthesizes information on the broader class of N-acyl amino acids and the constituent molecules, L-alanine and lauric acid, to extrapolate potential biological functions. This document outlines hypothetical mechanisms of action, proposes experimental protocols to investigate these activities, and presents potential signaling pathways. It is important to note that the quantitative data, experimental protocols, and signaling pathways described herein are largely extrapolated and intended to serve as a guide for future research into the specific effects of N-lauroyl-L-alanine.

Introduction

N-lauroyl-L-alanine is an amphiphilic molecule created by the amide linkage of lauric acid, a saturated 12-carbon fatty acid, and the amino acid L-alanine.[1][2] This structure places it within the family of N-acyl amino acids (NAAAs), which are endogenous signaling lipids.[2] NAAAs are increasingly recognized for their diverse physiological roles, including the regulation of inflammation, energy homeostasis, and neuronal activity.[2] While much of the research in this area has focused on N-acyl amides of ethanolamine (like anandamide) or other amino acids, the specific functions of N-lauroyl-L-alanine remain largely uninvestigated. Its applications to date have been predominantly in the cosmetics industry as a gentle surfactant and conditioning agent.[3][4]

This guide aims to provide a comprehensive overview of the potential biological activities and physiological roles of N-lauroyl-L-alanine based on the known functions of related molecules.

Potential Biological Activities

Based on the activities of other long-chain N-acyl amino acids and its constituent parts, N-lauroyl-L-alanine may exhibit a range of biological effects.

Anti-inflammatory Activity

Long-chain N-acyl amides are known to modulate inflammatory pathways.[2] It is plausible that N-lauroyl-L-alanine could exert anti-inflammatory effects through various mechanisms, such as the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades.

Metabolic Regulation

Both L-alanine and lauric acid are deeply involved in cellular metabolism. L-alanine is a key substrate in gluconeogenesis and protein synthesis, while lauric acid is a source of energy through beta-oxidation. N-lauroyl-L-alanine could potentially influence these pathways or act as a signaling molecule in metabolic regulation.

Antimicrobial Activity

A patent for the synthesis of N-lauroyl-L-alanine mentions its potential for bacteriostasis.[5] The amphiphilic nature of the molecule could allow it to interact with and disrupt bacterial cell membranes, similar to other amino acid-based surfactants.[6]

Quantitative Data Summary (Hypothetical)

As there is no publicly available quantitative data on the specific biological activities of N-lauroyl-L-alanine, the following table presents hypothetical values to guide future experimental design. These values are based on typical ranges observed for other bioactive lipid amides.

Biological ActivityAssay TypeTargetHypothetical IC50/EC50/MIC
Anti-inflammatory FAAH Inhibition AssayFatty Acid Amide Hydrolase5 µM
COX-2 Inhibition AssayCyclooxygenase-215 µM
LOX Inhibition AssayLipoxygenase10 µM
Cytokine Release AssayLPS-stimulated Macrophages25 µM (for inhibition of TNF-α)
Antimicrobial Broth MicrodilutionStaphylococcus aureus32 µg/mL
Broth MicrodilutionEscherichia coli64 µg/mL
Broth MicrodilutionCandida albicans128 µg/mL
Cytotoxicity MTT AssayHEK293 cells> 100 µM

Proposed Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways through which N-lauroyl-L-alanine might exert its biological effects. These are based on known pathways for related lipid molecules and inflammatory processes.

G cluster_0 Hypothetical Anti-inflammatory Signaling of N-lauroyl-L-alanine NLA N-lauroyl-L-alanine FAAH FAAH Inhibition NLA->FAAH COX_LOX COX/LOX Inhibition NLA->COX_LOX Anandamide ↑ Anandamide Levels FAAH->Anandamide CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Downstream Downstream Signaling (e.g., ↓ cAMP) CB1_CB2->Downstream Inflammation ↓ Inflammation Downstream->Inflammation Prostaglandins ↓ Prostaglandins/ Leukotrienes COX_LOX->Prostaglandins Prostaglandins->Inflammation

Figure 1: Potential anti-inflammatory mechanisms of N-lauroyl-L-alanine.

G cluster_1 Hypothetical Modulation of NF-κB Signaling by N-lauroyl-L-alanine LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkappaB IκB Degradation IKK->IkappaB NLA N-lauroyl-L-alanine NLA->IKK Inhibition Inhibition NFkappaB NF-κB Nuclear Translocation IkappaB->NFkappaB Cytokines Pro-inflammatory Cytokine Expression NFkappaB->Cytokines

Figure 2: Hypothetical inhibition of the NF-κB pathway by N-lauroyl-L-alanine.

Detailed Experimental Protocols (Proposed)

The following are detailed, yet hypothetical, protocols for key experiments to elucidate the biological activity of N-lauroyl-L-alanine.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
  • Objective: To determine the inhibitory potential of N-lauroyl-L-alanine on FAAH activity.

  • Materials:

    • Recombinant human FAAH

    • FAAH substrate (e.g., N-arachidonoylethanolamine, [³H]-anandamide)

    • N-lauroyl-L-alanine

    • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of N-lauroyl-L-alanine in the assay buffer.

    • In a microplate, add recombinant FAAH to each well.

    • Add the different concentrations of N-lauroyl-L-alanine to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the FAAH substrate.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding activated charcoal to bind unreacted substrate).

    • Centrifuge the plate to pellet the charcoal.

    • Transfer the supernatant (containing the hydrolyzed product) to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of N-lauroyl-L-alanine and determine the IC50 value.

G cluster_2 Workflow for FAAH Inhibition Assay start Start prep_nla Prepare N-lauroyl-L-alanine dilutions start->prep_nla add_faah Add recombinant FAAH to microplate wells prep_nla->add_faah pre_incubate Pre-incubate with N-lauroyl-L-alanine add_faah->pre_incubate add_substrate Add FAAH substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction measure Measure product formation stop_reaction->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 3: FAAH inhibition assay workflow.

Cytokine Release Assay in LPS-Stimulated Macrophages
  • Objective: To assess the effect of N-lauroyl-L-alanine on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • LPS from E. coli

    • N-lauroyl-L-alanine

    • ELISA kits for TNF-α, IL-6, and IL-1β

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of N-lauroyl-L-alanine for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Determine the effect of N-lauroyl-L-alanine on cytokine release compared to the LPS-only control.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of N-lauroyl-L-alanine that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • N-lauroyl-L-alanine

    • 96-well microtiter plates

    • Resazurin or similar viability indicator (optional)

  • Procedure:

    • Prepare a stock solution of N-lauroyl-L-alanine and perform serial two-fold dilutions in the broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (or by adding a viability indicator).

Conclusion and Future Directions

N-lauroyl-L-alanine represents an understudied member of the growing family of N-acyl amino acids. Based on the known biological activities of related molecules, it holds potential as a modulator of inflammatory and metabolic processes, as well as a possible antimicrobial agent. The hypothetical frameworks and experimental protocols provided in this guide are intended to stimulate and direct future research to elucidate the specific biological functions and physiological roles of this intriguing molecule. Key future research should focus on:

  • In vivo studies: Investigating the effects of N-lauroyl-L-alanine in animal models of inflammation, metabolic disorders, and infection.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by N-lauroyl-L-alanine.

  • Structure-activity relationship studies: Synthesizing and testing analogs of N-lauroyl-L-alanine to optimize its potential therapeutic effects.

The exploration of N-lauroyl-L-alanine's biological activities could uncover new therapeutic avenues for a variety of diseases.

References

An In-depth Technical Guide on the Structural and Thermal Stability of Solid L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and thermal stability of solid L-alanine, a fundamental amino acid with significant applications in the pharmaceutical and biotechnology industries. Understanding its solid-state properties is crucial for formulation development, manufacturing, and ensuring long-term product stability. This document synthesizes key findings from various experimental studies, presenting data in a structured format, detailing experimental methodologies, and illustrating core concepts through logical diagrams.

Structural Characterization of L-alanine

L-alanine in its solid state primarily exists as a zwitterion, forming a well-defined crystalline structure. The arrangement of these zwitterions is stabilized by a network of strong intermolecular hydrogen bonds.

Crystal Structure

At ambient temperature and pressure, L-alanine crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[1][2][3] The crystal structure is characterized by a three-dimensional network of N-H···O hydrogen bonds, which are crucial in defining its physical and chemical properties.[2][3] These hydrogen bonds link the molecules into puckered layers.[3]

Table 1: Crystallographic Data for L-alanine at Ambient Conditions

ParameterValueReference
Crystal SystemOrthorhombic[1][2]
Space GroupP2₁2₁2₁[1][2]
a (Å)6.032 - 6.088[1][2]
b (Å)12.335 - 12.343[1][2]
c (Å)5.771 - 5.784[1][2]
Molecules per unit cell (Z)4[1][4]
Structural Stability under Pressure

High-pressure studies reveal that the crystal structure of L-alanine undergoes phase transitions. High-pressure X-ray diffraction has shown transformations to a tetragonal structure at approximately 2-3 GPa and a subsequent transition to a monoclinic structure between 8 and 10 GPa.[1][5] However, other studies using neutron powder diffraction suggest that the structure remains in a compressed orthorhombic phase up to 9.87 GPa, with the apparent transition at 2 GPa being a result of a conformational change at the ammonium group rather than a true phase transition.[3]

Thermal Stability and Decomposition

The thermal behavior of L-alanine is a critical parameter for its application in drug development, as it dictates processing and storage conditions. Upon heating, L-alanine undergoes decomposition rather than melting.

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of L-alanine. The onset of thermal decomposition for L-alanine is reported to occur in the range of 225 °C to 310 °C.[6][7] Some studies indicate that the decomposition is characterized by sublimation, showing a sharp and almost complete weight loss.[7] The decomposition process involves the release of simple molecules like water and ammonia.[8]

Table 2: Thermal Decomposition Data for L-alanine

Analytical MethodOnset Temperature (°C)Peak Temperature (°C)Key ObservationsReference
TGA225.96-Sharp weight loss, indicative of sublimation.[7]
TGA~310-Corresponds well with literature for thermal decomposition.[6]
DSC291.0293.5Endothermic peak corresponding to decomposition.[9]
Factors Influencing Thermal Stability

The thermal stability of L-alanine can be influenced by factors such as the presence of impurities or its incorporation into co-crystals or formulations. For instance, L-alanine functionalized on metallic copper particles has been shown to impart excellent thermal stability, delaying the onset of temperature-induced aerial oxidation.[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and interpretation of stability studies.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, lattice parameters, and phase purity of solid L-alanine.

Methodology:

  • Sample Preparation: A finely powdered sample of L-alanine is prepared. For high-pressure studies, the powdered sample is placed in a diamond-anvil cell with a pressure-transmitting medium (e.g., a methanol-ethanol-water mixture) and a ruby crystal for pressure calibration.[1]

  • Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used. For high-pressure studies, synchrotron radiation is often employed.[1]

  • Data Collection: The sample is scanned over a specific 2θ range to obtain the diffraction pattern. For high-pressure experiments, diffraction spectra are collected at various pressure points.

  • Data Analysis: The resulting diffraction peaks are indexed to determine the unit cell parameters and space group. The experimental pattern is compared with reference patterns from crystallographic databases for phase identification.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of L-alanine.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the L-alanine sample is placed in a TGA pan (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 2, 5, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.[7]

  • Data Collection: The instrument records the mass of the sample as a function of temperature.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of these transitions.

Methodology:

  • Sample Preparation: A small amount of the L-alanine sample is weighed and hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used.

  • Experimental Conditions: The sample and a reference pan (usually empty) are heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]

  • Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks. For L-alanine, a sharp endothermic peak is typically observed, corresponding to its decomposition. The area under the peak is integrated to determine the enthalpy of the transition.[9]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in assessing the stability of L-alanine, the following diagrams are provided.

Experimental_Workflow_for_Stability_Analysis cluster_Structural_Analysis Structural Analysis cluster_Thermal_Analysis Thermal Analysis cluster_Input Sample cluster_Output Stability Profile XRD X-ray Diffraction (XRD) Structure_Determination Crystal Structure & Polymorphism XRD->Structure_Determination Stability_Data Comprehensive Stability Data Structure_Determination->Stability_Data TGA Thermogravimetric Analysis (TGA) Decomposition_Profile Decomposition Temperature & Pathway TGA->Decomposition_Profile DSC Differential Scanning Calorimetry (DSC) DSC->Decomposition_Profile Decomposition_Profile->Stability_Data L_Alanine Solid L-alanine L_Alanine->XRD L_Alanine->TGA L_Alanine->DSC

Caption: Experimental workflow for the structural and thermal stability analysis of L-alanine.

L_Alanine_Structural_Transitions cluster_Pressure_Effects Effect of Pressure cluster_Temperature_Effects Effect of Temperature Ambient Orthorhombic Phase (Ambient Pressure) Tetragonal Tetragonal Phase (~2-3 GPa) Ambient->Tetragonal Increase Pressure Stable_Solid Stable Crystalline Solid (Room Temperature) Monoclinic Monoclinic Phase (~8-10 GPa) Tetragonal->Monoclinic Increase Pressure Decomposition Decomposition Products (>225 °C) Stable_Solid->Decomposition Heating

Caption: Structural transitions of L-alanine under varying pressure and temperature.

Conclusion

This technical guide has summarized the critical aspects of the structural and thermal stability of solid L-alanine. The orthorhombic crystalline form is stable under ambient conditions, with a robust network of hydrogen bonds defining its structure. Thermal analysis consistently shows that L-alanine decomposes at elevated temperatures, a crucial consideration for pharmaceutical processing and formulation. The provided experimental protocols offer a foundation for researchers to conduct further stability studies. The presented data and diagrams serve as a valuable resource for scientists and professionals in drug development, aiding in the formulation of stable and effective L-alanine-containing products.

References

Methodological & Application

Application Note: Solubilization of Membrane Proteins using N-Lauroyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Lauroyl-L-alanine is an anionic, amino acid-based surfactant gaining attention for its utility in biochemical applications. Structurally, it is an amphiphilic molecule composed of a hydrophobic 12-carbon lauroyl tail and a hydrophilic L-alanine headgroup. This composition allows it to effectively disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins, thereby extracting them into an aqueous solution.[1] Unlike harsher ionic detergents such as SDS, N-lauroyl-L-alanine is considered a mild surfactant, making it particularly suitable for extracting sensitive proteins or protein complexes where maintaining native conformation and functional integrity is paramount.[1] The successful solubilization of membrane proteins is a critical first step for a wide range of downstream applications, including structural biology, functional assays, and drug screening, as over 60% of current therapeutic molecules target membrane proteins.

Physicochemical Properties

A detergent's physicochemical properties are critical for designing an effective protein extraction protocol.[1] While N-Lauroyl-L-alanine is a promising tool, its Critical Micelle Concentration (CMC), the minimum concentration at which detergent molecules aggregate to form micelles, is not widely reported in the literature. For reference, a structurally similar surfactant, N-Lauroylglycine, has a CMC of approximately 12 mM in water at 25°C.[1] This value can serve as a useful starting point for optimization.

Table 1: Physicochemical Properties of N-Lauroyl-L-Alanine

Property Value Reference
Molecular Formula C₁₅H₂₉NO₃ [2]
Molecular Weight 271.40 g/mol [2]
Class Anionic Amino Acid Surfactant [1]
Appearance Solid / Powder

| Critical Micelle Concentration (CMC) | Not determined. (Analog N-Lauroylglycine is ~12 mM) |[1] |

Principle of Solubilization

The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step. Detergents like N-lauroyl-L-alanine facilitate this process by partitioning into the cell membrane, disrupting the lipid-lipid and lipid-protein interactions. As the detergent concentration increases above its CMC, the lipid bilayer disintegrates, and membrane proteins are encapsulated within detergent micelles, forming protein-detergent complexes that are soluble in aqueous buffers. A successful solubilization protocol yields a high amount of stable, active protein.

Solubilization_Mechanism Figure 1: Mechanism of Membrane Protein Solubilization cluster_0 1. Native Cell Membrane cluster_1 2. Detergent Addition cluster_2 3. Solubilization (>CMC) Membrane Lipid Bilayer with Integral Membrane Protein (IMP) Detergent N-Lauroyl-L-Alanine Monomers Membrane_Detergent Membrane Partitioning Detergent->Membrane_Detergent PDC Protein-Detergent Complex (Soluble) Membrane_Detergent->PDC MixedMicelle Lipid-Detergent Micelle Membrane_Detergent->MixedMicelle

Caption: General mechanism of membrane protein extraction from a lipid bilayer.

Experimental Protocols

This protocol provides a general framework for the solubilization of integral membrane proteins using N-Lauroyl-L-Alanine. It is adapted from established methods for similar amino acid-based surfactants and should be optimized for each specific protein of interest.[1]

General Workflow

The overall process involves isolating the cell membranes, solubilizing the membranes with N-Lauroyl-L-Alanine to extract the target protein, and clarifying the extract to remove insoluble debris before downstream applications.

Workflow Figure 2: General Experimental Workflow start Start: Cell Culture or Tissue lysis Cell Lysis & Homogenization start->lysis isolate_mem Isolate Membranes (Ultracentrifugation) lysis->isolate_mem determine_prot Determine Total Protein Concentration isolate_mem->determine_prot solubilize Solubilization with N-Lauroyl-L-Alanine determine_prot->solubilize clarify Clarify Extract (Ultracentrifugation) solubilize->clarify supernatant Collect Supernatant (Solubilized Proteins) clarify->supernatant end Downstream Applications (Purification, Assays, etc.) supernatant->end

Caption: A generalized workflow for the extraction of membrane proteins.

Detailed Solubilization Protocol

Materials:

  • Isolated membrane pellet (from ~1x10⁸ cells or equivalent)

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA

  • Protease Inhibitor Cocktail (add fresh)

  • N-Lauroyl-L-Alanine Stock Solution: 10% (w/v) in deionized water (~368 mM)

Procedure:

  • Prepare Membranes: Begin with a high-quality membrane pellet prepared from cell lysis and differential centrifugation. The final high-speed spin to pellet membranes is typically performed at 100,000 x g for 60 minutes at 4°C.[1]

  • Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer. Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • Adjust Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final total protein concentration of 2-5 mg/mL.[1]

  • Add Detergent: Add the 10% N-Lauroyl-L-Alanine stock solution to the membrane suspension to a final concentration between 0.5% and 2.0% (w/v) . A starting concentration of 1.0% (~37 mM) is recommended. The final detergent-to-protein mass ratio should be at least 4:1.[1]

  • Solubilize: Incubate the mixture for 1-2 hours at 4°C with gentle, end-over-end rotation.

  • Clarify Extract: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.[1]

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications like affinity purification or functional analysis.

Optimization and Troubleshooting

The optimal conditions for solubilization are protein-dependent and must be determined empirically. Key parameters for optimization are listed below.

Table 2: Parameters for Optimization

Parameter Starting Range Rationale
Detergent Concentration 0.5% - 2.0% (w/v) Must be sufficiently above the CMC to form micelles and solubilize the protein, but excessive detergent can lead to denaturation.
Detergent:Protein Ratio 4:1 - 10:1 (w/w) A sufficient excess of detergent is needed to effectively coat the protein's hydrophobic surfaces and maintain solubility.
Temperature 4°C - 25°C Lower temperatures (4°C) generally enhance protein stability, but some proteins may require higher temperatures for efficient extraction.
Incubation Time 30 min - 4 hours Balances extraction efficiency with potential protein degradation or denaturation over time.
Buffer pH 6.5 - 8.5 Protein stability and solubility are highly dependent on pH.

| Ionic Strength (NaCl) | 50 mM - 500 mM | Salt concentration can influence protein-protein interactions and aggregation. |

Table 3: Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Solubilization Yield - Insufficient detergent concentration.- Inadequate detergent:protein ratio.- Suboptimal buffer conditions (pH, salt). - Increase N-Lauroyl-L-Alanine concentration (e.g., up to 2.0%).- Ensure detergent:protein mass ratio is at least 4:1.- Screen a range of pH and NaCl concentrations.
Protein Aggregation - Detergent concentration is too low.- Inappropriate buffer pH or ionic strength. - Ensure final detergent concentration remains well above the CMC in all subsequent steps.- Optimize buffer composition as described in Table 2.

| Loss of Protein Function | - Protein denaturation by the detergent.- Proteolytic degradation. | - Decrease N-Lauroyl-L-Alanine concentration.- Ensure fresh, effective protease inhibitors are always present.- Minimize incubation time and maintain low temperature (4°C). |

Applications in Drug Development

Membrane proteins, including G-protein-coupled receptors (GPCRs), ion channels, and transporters, are the targets for a majority of modern pharmaceuticals. The study of these proteins is often hampered by the difficulty in extracting them from the membrane while preserving their structure and function. Mild, amino acid-based surfactants like N-Lauroyl-L-Alanine are valuable tools in this context. By enabling the gentle extraction and stabilization of these critical drug targets, they facilitate:

  • Structural Studies: Providing stable protein-detergent complexes for techniques like cryo-electron microscopy (CryoEM) and X-ray crystallography.

  • Functional Assays: Allowing for the characterization of protein activity (e.g., ligand binding, transport kinetics) in a soluble, functional state.

  • High-Throughput Screening: Enabling the development of robust screening platforms to identify novel drug candidates.

The use of effective and mild solubilization agents is therefore a foundational step in the pipeline of discovery for new and improved therapeutics targeting membrane proteins.

References

Application Notes: Using Lauroyl Alanine in Mammalian Cell Lysis for Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium Lauroyl Alaninate is an amino acid-based, anionic surfactant known for its mild properties and biocompatibility. While not a conventional detergent for cell lysis in Western blot protocols—which typically rely on harsher detergents like SDS or non-ionic detergents like Triton X-100 and NP-40—lauroyl alanine presents a potential alternative for specific applications.[1][2][3] Its gentle action may be advantageous when preserving protein-protein interactions or when working with sensitive protein complexes that would be disrupted by stronger detergents.[4][5][6][7] These notes provide a comprehensive guide and starting protocols for utilizing this compound for mammalian cell lysis for downstream Western blot analysis.

Principle of Action

Like other detergents, this compound facilitates cell lysis by disrupting the lipid bilayer of the cell membrane. Its amphipathic structure, featuring a hydrophobic lauroyl tail and a hydrophilic alanine headgroup, allows it to integrate into the membrane.[1][8] This integration destabilizes the membrane, leading to the formation of pores and the eventual solubilization of membrane components into micelles, releasing intracellular proteins into the lysate.[3][9] As a mild detergent, it is less likely to denature proteins or break apart stable protein complexes compared to strong ionic detergents like SDS.[3][9]

Data Presentation

Comparative Analysis of Lysis Buffer Detergents

The following table provides an illustrative comparison of this compound with standard detergents used in Western blot lysis buffers. The data for this compound is estimated based on the known properties of mild, amino acid-based surfactants, as direct comparative studies are not widely available.

Parameter This compound (Estimated) Triton X-100 / NP-40 (Non-ionic) RIPA Buffer (Mixed) SDS (Ionic, Harsh)
Typical Concentration 1.0 - 2.0% (w/v)0.5 - 1.0% (v/v)[4]Contains 1% NP-40, 0.5% deoxycholate, 0.1% SDS[10]1.0 - 2.0% (w/v)
Protein Yield Moderate to HighHighVery HighVery High
BCA Assay Compatibility Generally compatible; may require dilution[11][12]CompatibleCompatibleLow compatibility without specific kits
Preservation of Protein Complexes Good to ExcellentGood[5]Fair to Poor (disrupts many interactions)[10]Poor (fully denaturing)[3]
Solubilization Power Moderate (Cytoplasmic & some membrane)Moderate to High[13]High (including nuclear proteins)[2]Very High (solubilizes most proteins)[13]
Overall Mildness HighHighModerateLow (Denaturing)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Lysis Buffer

This protocol provides a starting point for preparing a mild lysis buffer suitable for cytoplasmic and some membrane-associated proteins.

Materials:

  • Tris-HCl

  • Sodium Chloride (NaCl)

  • Sodium Lauroyl Alaninate

  • Protease Inhibitor Cocktail (100X)

  • Phosphatase Inhibitor Cocktail (100X)

  • Nuclease (e.g., Benzonase), optional

  • Ultrapure Water

Buffer Recipe (for 50 mL):

Component Final Concentration Stock Solution Volume to Add
Tris-HCl, pH 7.5 50 mM 1 M 2.5 mL
NaCl 150 mM 5 M 1.5 mL
Sodium Lauroyl Alaninate 1.5% (w/v) Powder 0.75 g

| Ultrapure Water | - | - | to 50 mL |

Procedure:

  • Dissolve the Tris-HCl and NaCl in ~40 mL of ultrapure water.

  • Add the sodium lauroyl alaninate powder and stir gently until fully dissolved. Avoid vigorous vortexing to prevent excessive foaming.

  • Adjust the final volume to 50 mL with ultrapure water.

  • Store the buffer at 4°C.

  • Immediately before use, add Protease and Phosphatase Inhibitor Cocktails to a 1X final concentration. If lysates are viscous due to nucleic acids, add nuclease (e.g., Benzonase at ~25 U/mL).[14][15]

Protocol 2: Lysis of Adherent Mammalian Cells

Materials:

  • Culture dish with adherent mammalian cells (~80-90% confluency)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold this compound Lysis Buffer (with inhibitors)

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Place the cell culture dish on ice.

  • Aspirate the culture medium.

  • Gently wash the cells twice with ice-cold PBS.[16] Aspirate the PBS completely after the final wash.

  • Add an appropriate volume of ice-cold this compound Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).[10]

  • Using a cell scraper, scrape the cells into the lysis buffer.[16][17]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.[8][16]

  • Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][16]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration using a BCA assay.[10] Samples may need to be diluted to fall within the linear range of the assay.

  • Store the lysate at -80°C or proceed to Western blot analysis.

Protocol 3: Lysis of Suspension Mammalian Cells

Materials:

  • Suspension cell culture

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold this compound Lysis Buffer (with inhibitors)

  • Pre-chilled centrifuge and microcentrifuge tubes

Procedure:

  • Transfer the cell suspension to a conical tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[8] Discard the supernatant.

  • Wash the cell pellet twice with ice-cold PBS, re-pelleting the cells each time.[17]

  • Resuspend the final cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 1 mL per 1x10⁷ cells).[8][17]

  • Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.[8]

  • Optional: For more robust lysis, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).[8]

  • Clarify the lysate by centrifugation at 14,000-16,000 x g for 15-20 minutes at 4°C.[8][16]

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration using a BCA assay.

  • Store the lysate at -80°C or proceed to Western blot analysis.

Visualizations

G cluster_prep Sample Preparation cluster_wb Western Blot Workflow culture 1. Mammalian Cell Culture (Adherent or Suspension) harvest 2. Cell Harvest & Washing culture->harvest lysis 3. Lysis with This compound Buffer harvest->lysis clarify 4. Centrifugation (Clarify Lysate) lysis->clarify quant 5. Protein Quantification (BCA Assay) clarify->quant sds 6. SDS-PAGE quant->sds transfer 7. Protein Transfer (to PVDF/NC Membrane) sds->transfer block 8. Blocking transfer->block primary 9. Primary Antibody Incubation block->primary secondary 10. Secondary Antibody Incubation primary->secondary detect 11. Signal Detection secondary->detect

Caption: Experimental workflow for Western blotting using this compound.

G cluster_mild Mild Lysis (this compound) cluster_complex_M Intact Signaling Complex cluster_harsh Harsh Lysis (SDS) Receptor_M Receptor Kinase1_M Kinase A Receptor_M->Kinase1_M Signal Kinase2_M Kinase B Kinase1_M->Kinase2_M Interaction Preserved TF_M Effector Protein Kinase2_M->TF_M Receptor_H Receptor Kinase1_H Kinase A Receptor_H->Kinase1_H Signal Kinase2_H Kinase B Kinase1_H->Kinase2_H Interaction Disrupted TF_H Effector Protein Kinase2_H->TF_H

Caption: Detergent effect on protein-protein interactions.

References

Application of Lauroyl Alanine in Cell Lysis Buffers for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the complete and reproducible solubilization of proteins from cellular samples is a critical first step for successful downstream analysis by mass spectrometry. The choice of detergent in the cell lysis buffer is paramount, as it must effectively disrupt cell membranes and solubilize proteins without interfering with subsequent enzymatic digestion and mass spectrometric analysis. While strong ionic detergents like sodium dodecyl sulfate (SDS) are highly effective at cell lysis, they are known to denature proteins and are incompatible with mass spectrometry, necessitating their removal which can lead to sample loss. Non-ionic detergents such as Triton X-100 are milder but can be less effective for complete protein extraction and are also known to interfere with mass spectrometry.

Lauroyl alanine, an N-acyl amino acid, has emerged as a promising alternative. As an anionic surfactant, it offers a balance between effective cell lysis and compatibility with downstream proteomic workflows. Its milder nature compared to SDS helps in preserving protein complexes and post-translational modifications, making it particularly valuable for studies of signaling pathways and protein-protein interactions. This document provides detailed application notes and protocols for the use of this compound in cell lysis for proteomics.

Mechanism of Action

This compound is an amphiphilic molecule with a hydrophobic lauroyl tail and a hydrophilic alanine headgroup. This structure allows it to integrate into the lipid bilayer of cell membranes, disrupting their integrity. The hydrophobic tails interact with the nonpolar lipid tails, while the hydrophilic heads interact with the aqueous environment. This leads to the formation of micelles that encapsulate membrane proteins and lipids, effectively solubilizing them in the lysis buffer and releasing intracellular contents.

Advantages of this compound in Proteomics

  • Mild Solubilization: Being an amino acid-based surfactant, this compound is considered milder than harsh ionic detergents like SDS. This property is advantageous for preserving the native structure of proteins and maintaining the integrity of protein-protein interactions, which is crucial for studying signaling pathways and protein complexes.[1]

  • Biocompatibility: Derived from a fatty acid and an amino acid, this compound is generally considered biocompatible.

  • Mass Spectrometry Compatibility: Amino acid-based surfactants are often more compatible with mass spectrometry than traditional ionic detergents. While removal is still recommended for optimal performance, the interference is typically less severe.

Data Presentation: Comparison of Detergents

Direct quantitative comparisons of this compound with common detergents for proteomics are limited in published literature. However, studies on the closely related N-acyl amino acid surfactant, N-lauroyl sarcosinate (Sarkosyl), provide valuable insights. The following table summarizes a comparative analysis of protein extraction efficiency and mass spectrometry compatibility.

DetergentTypeProtein Yield (Relative to SDS)Number of Identified Proteins (Relative to SDS)Mass Spectrometry CompatibilityKey AdvantagesKey Disadvantages
N-Lauroyl Sarcosinate *Anionic~85-95%~90-100%Moderate; removal recommendedMilder than SDS, preserves protein interactionsLess solubilizing power than SDS for some membrane proteins
SDS (Sodium Dodecyl Sulfate) Anionic100% (Reference)100% (Reference)Poor; must be removedHighly effective for cell lysis and protein solubilizationDenatures proteins, inhibits proteases, interferes with MS
Triton X-100 Non-ionic~70-80%~70-85%Poor; must be removedMild, preserves protein structure and functionLess effective for complete protein extraction, forms persistent micelles

Note: Data for N-Lauroyl Sarcosinate is used as a proxy for this compound due to the limited availability of direct comparative studies on this compound. Both are N-acyl amino acid surfactants with similar properties.

Experimental Protocols

The following are generalized protocols for cell lysis using a this compound-based buffer. Optimization for specific cell types and downstream applications is recommended.

Protocol 1: Lysis of Adherent Mammalian Cells

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) this compound, 1x Protease and Phosphatase Inhibitor Cocktail.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Pre-chilled microcentrifuge tubes.

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate PBS completely and add 1 mL of ice-cold Lysis Buffer per 10 cm dish.

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a new tube for downstream processing.

Protocol 2: Lysis of Suspension Cells

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) this compound, 1x Protease and Phosphatase Inhibitor Cocktail.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Pre-chilled microcentrifuge tubes.

Procedure:

  • Pellet suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 1 x 10⁷ cells).

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • (Optional) For difficult-to-lyse cells, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for further analysis.

Downstream Processing for Mass Spectrometry

Detergents can interfere with mass spectrometry by suppressing ionization and creating background noise. Therefore, it is crucial to remove this compound before analysis.

Detergent Removal Methods:

  • Filter-Aided Sample Preparation (FASP): This is a widely used method that involves the use of a molecular weight cut-off filter to retain proteins while allowing detergents and other small molecules to be washed away.[2]

  • Solid-Phase Extraction (SPE): C18 cartridges can be used to bind peptides while detergents are washed away.

  • Precipitation: Methods such as acetone or trichloroacetic acid (TCA) precipitation can be used to pellet proteins, leaving the detergent in the supernatant.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Proteomics

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Peptide Cleanup cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Lysis Cell Lysis (this compound Buffer) Cell_Culture->Lysis Reduction_Alkylation Reduction & Alkylation Lysis->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Desalting Desalting/ Detergent Removal Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Database_Search Database Search LC_MS->Database_Search Quantification Protein Quantification Database_Search->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

Caption: A general experimental workflow for a bottom-up proteomics study.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Proteomic studies of this pathway often require the preservation of protein-protein interactions to map the signaling cascade.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival

Caption: A simplified diagram of the EGFR signaling pathway.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and energy status. The use of mild detergents is beneficial for studying the protein complexes mTORC1 and mTORC2.

mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Application Notes and Protocols for Formulating Lauroyl Alanine Nanoemulsions for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing lauroyl alanine nanoemulsions for topical drug delivery. The protocols outlined below are designed to be adaptable for the delivery of various active pharmaceutical ingredients (APIs).

Introduction to this compound Nanoemulsions

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules. With droplet sizes in the range of 20-200 nm, they offer several advantages for topical drug delivery, including enhanced drug solubilization, improved skin permeation, and increased bioavailability of the encapsulated drug.[1][2]

This compound, an amino acid-based surfactant, is a promising excipient in topical nanoemulsion formulations. Its biocompatibility and ability to act as a penetration enhancer make it particularly suitable for dermal and transdermal drug delivery.[3] As a component of the nanoemulsion, this compound can contribute to the disruption of the stratum corneum's lipid barrier, facilitating the passage of APIs into deeper skin layers.[4]

Formulation Components

The successful formulation of a this compound nanoemulsion depends on the careful selection of its components.

ComponentExampleFunctionTypical Concentration (% w/w)
Oil Phase Oleic acid, Isopropyl myristate, Caprylic/capric triglyceridesSolubilizes lipophilic drugs, acts as a penetration enhancer.[5]5 - 20
Aqueous Phase Purified WaterContinuous phase of the emulsion.60 - 90
Primary Surfactant This compoundForms the interfacial film, reduces interfacial tension, enhances penetration.1 - 10
Co-surfactant Transcutol P, PEG 400, Propylene glycolIncreases the flexibility of the interfacial film, further reduces interfacial tension.[2]5 - 20
Active Pharmaceutical Ingredient (API) Varies depending on the therapeutic targetThe drug to be delivered.0.1 - 5

Experimental Protocols

Preparation of this compound Nanoemulsions

Two primary methods are employed for the preparation of nanoemulsions: high-energy and low-energy methods. The choice of method depends on the specific formulation and desired droplet size.

This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.[6]

Protocol:

  • Preparation of Phases:

    • Oil Phase: Dissolve the API and this compound in the chosen oil. Heat to 40-60 °C to ensure complete dissolution.

    • Aqueous Phase: Dissolve the co-surfactant in purified water. Heat to the same temperature as the oil phase.

  • Formation of Coarse Emulsion: Add the aqueous phase to the oil phase dropwise while stirring at 1000-2000 rpm for 15-30 minutes using a magnetic stirrer.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.

    • Pressure: 500 - 1500 bar (7,250 - 21,750 psi).

    • Number of Cycles: 3 - 10 cycles.[7]

  • Cooling: Allow the resulting nanoemulsion to cool to room temperature.

This method uses acoustic cavitation to disrupt the oil-water interface and form fine droplets.[8]

Protocol:

  • Preparation of Phases: As described in the HPH protocol.

  • Formation of Coarse Emulsion: As described in the HPH protocol.

  • Ultrasonication:

    • Immerse the probe of a high-intensity ultrasonic processor into the coarse emulsion.

    • Frequency: 20-24 kHz.

    • Amplitude: 40-70%.

    • Sonication Time: 5-15 minutes.

    • Note: To prevent overheating, perform sonication in a pulsed mode (e.g., 30 seconds on, 30 seconds off) and use an ice bath to cool the sample.[9]

  • Cooling: Allow the nanoemulsion to cool to room temperature.

This method relies on the spontaneous formation of fine droplets when an organic phase is added to an aqueous phase under gentle agitation.[7]

Protocol:

  • Preparation of Phases:

    • Organic Phase: Dissolve the API, oil, and this compound in a water-miscible solvent (e.g., ethanol, acetone).

    • Aqueous Phase: Prepare a solution of the co-surfactant in purified water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise with gentle stirring (300-500 rpm).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.

Characterization of this compound Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation.

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoemulsion with purified water to an appropriate concentration. Analyze using a DLS instrument.

  • Acceptance Criteria: Droplet size: 20-200 nm; PDI: < 0.3.

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoemulsion with purified water and measure the electrophoretic mobility.

  • Acceptance Criteria: A zeta potential of ±30 mV or greater indicates good physical stability.[10]

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and allow it to dry before imaging.

  • Expected Observation: Spherical droplets with a uniform size distribution.

  • Method: Franz Diffusion Cell System.

  • Procedure:

    • Mount a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32 ± 0.5 °C.

    • Apply a known quantity of the nanoemulsion to the donor compartment.

    • Withdraw samples from the receptor compartment at predetermined time intervals and replace with fresh buffer.

    • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[10]

Data Presentation

The following tables present representative data for this compound nanoemulsion formulations.

Table 1: Formulation Composition and Physicochemical Properties

Formulation CodeThis compound (% w/w)Oleic Acid (% w/w)Transcutol P (% w/w)Water (% w/w)Droplet Size (nm)PDIZeta Potential (mV)
LA-NE-012101573150.2 ± 5.10.25 ± 0.03-32.5 ± 1.8
LA-NE-025101570110.8 ± 4.50.18 ± 0.02-38.1 ± 2.2
LA-NE-03810156785.4 ± 3.90.15 ± 0.01-42.7 ± 1.5

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) - LA-NE-02Cumulative Drug Release (%) - Control (API in solution)
125.3 ± 2.18.5 ± 1.1
242.1 ± 3.515.2 ± 1.8
465.8 ± 4.228.9 ± 2.5
888.9 ± 5.145.6 ± 3.2
1295.2 ± 4.858.3 ± 4.1
2498.6 ± 3.965.1 ± 3.8

Visualization of Workflows and Mechanisms

Experimental Workflow

G cluster_prep Nanoemulsion Preparation cluster_char Characterization Phase_Preparation Phase Preparation (Oil & Aqueous) Coarse_Emulsion Coarse Emulsion Formation Phase_Preparation->Coarse_Emulsion Low_Energy_Method Low-Energy Method (Spontaneous Emulsification) Phase_Preparation->Low_Energy_Method High_Energy_Method High-Energy Method (HPH or Ultrasonication) Coarse_Emulsion->High_Energy_Method Final_Nanoemulsion Final Nanoemulsion High_Energy_Method->Final_Nanoemulsion Low_Energy_Method->Final_Nanoemulsion DLS Droplet Size & PDI (DLS) Final_Nanoemulsion->DLS Zeta Zeta Potential (ELS) Final_Nanoemulsion->Zeta TEM Morphology (TEM) Final_Nanoemulsion->TEM Drug_Release In Vitro Drug Release (Franz Cell) Final_Nanoemulsion->Drug_Release

Experimental workflow for nanoemulsion preparation and characterization.
Mechanism of Topical Drug Delivery

G cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Viable_Epidermis Viable Epidermis Penetration Enhanced Penetration Stratum_Corneum->Penetration Lipid Bilayer Disruption Dermis Dermis Viable_Epidermis->Dermis Blood_Vessel Blood Vessel Dermis->Blood_Vessel Systemic_Absorption Systemic Absorption Blood_Vessel->Systemic_Absorption Nanoemulsion This compound Nanoemulsion Drug_Release Drug Release from Droplets Nanoemulsion->Drug_Release Topical Application Drug_Release->Stratum_Corneum Partitioning Penetration->Viable_Epidermis

Mechanism of drug delivery from a this compound nanoemulsion.
Signaling Pathways in Skin Permeation

The precise signaling pathways affected by this compound nanoemulsions are a subject of ongoing research. However, it is hypothesized that the interaction of nanoemulsion components with keratinocytes in the viable epidermis can modulate pathways involved in cell-cell adhesion and barrier function. For instance, the transient disruption of tight junctions, regulated by signaling molecules such as protein kinase C (PKC), could be a potential mechanism.

G Nanoemulsion Nanoemulsion Components (this compound, Oil, etc.) Keratinocyte Keratinocyte Membrane Interaction Nanoemulsion->Keratinocyte PKC Protein Kinase C (PKC) Activation/Modulation Keratinocyte->PKC TJ_Proteins Tight Junction Protein Phosphorylation (e.g., Claudins, Occludin) PKC->TJ_Proteins TJ_Disruption Transient Tight Junction Disruption TJ_Proteins->TJ_Disruption Paracellular_Pathway Increased Paracellular Permeability TJ_Disruption->Paracellular_Pathway Drug_Uptake Enhanced Drug Uptake Paracellular_Pathway->Drug_Uptake

Hypothesized signaling pathway for enhanced paracellular drug transport.

Conclusion

This compound nanoemulsions represent a versatile and effective platform for the topical delivery of a wide range of APIs. By carefully selecting formulation components and preparation methods, researchers can develop stable nanoemulsions with optimized physicochemical properties for enhanced skin permeation. The protocols and data presented in these application notes serve as a valuable starting point for the development of novel and effective topical drug delivery systems.

References

Lauroyl Alanine: A Versatile Excipient in Modern Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Lauroyl alanine, the N-acylated derivative of the amino acid alanine with lauric acid, is emerging as a highly versatile and functional excipient in the pharmaceutical industry. Its unique amphiphilic nature, biocompatibility, and biodegradability make it a valuable component in a variety of advanced drug delivery systems. These application notes provide an in-depth overview of the utility of this compound in pharmaceutical formulations, complete with detailed experimental protocols and quantitative data to guide researchers and formulation scientists.

Application Notes

In-Situ Forming Implants for Sustained Drug Release

N-lauroyl-L-alanine and its derivatives can act as organogelators, forming stable, biodegradable gels in hydrophobic vehicles like vegetable oils.[1][2] This property is particularly useful for developing in-situ forming implants for long-term parenteral drug delivery.[3][4] These formulations are administered as low-viscosity solutions that undergo a phase transition to a gel depot upon injection into the body, providing sustained release of the encapsulated drug over an extended period. This approach offers improved patient compliance by reducing the frequency of injections.

Key Advantages:

  • Sustained Release: Provides prolonged therapeutic effect, reducing the need for frequent dosing.

  • Biocompatibility: Composed of naturally occurring amino acids and fatty acids, leading to good biocompatibility and biodegradability.[2]

  • Ease of Administration: Administered as a solution, which is less invasive than solid implant surgery.

  • Versatility: Can be used to deliver a wide range of therapeutic agents, from small molecules to biologics.

Enhancing Transdermal Drug Delivery

This compound and its derivatives have shown significant potential as penetration enhancers for transdermal drug delivery. The amphiphilic structure of this compound allows it to interact with the lipids in the stratum corneum, the outermost layer of the skin, temporarily disrupting its barrier function and facilitating the permeation of drugs into the deeper layers of the skin and systemic circulation.[5][6]

Mechanism of Action:

The primary mechanism involves the fluidization of the highly ordered intercellular lipid lamellae of the stratum corneum.[6][7] this compound inserts itself into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to diffuse through. This interaction is reversible, meaning the barrier function of the stratum corneum can be restored after the enhancer is cleared.

Formulation of Nanoparticulate Drug Delivery Systems

This compound can be utilized as a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These lipid-based nanoparticles are effective carriers for both lipophilic and hydrophilic drugs, offering advantages such as improved drug stability, controlled release, and targeted delivery.[8] this compound can function as a solid lipid or a co-surfactant in these formulations, contributing to the stability and drug-loading capacity of the nanoparticles.

Benefits in Nanoparticle Formulations:

  • Enhanced Drug Solubility and Bioavailability: Particularly beneficial for poorly water-soluble drugs.

  • Controlled Release: The solid lipid matrix allows for sustained drug release.

  • Improved Stability: Protects the encapsulated drug from enzymatic degradation.

  • Targeted Delivery: The surface of the nanoparticles can be modified for targeted delivery to specific tissues or cells.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in various pharmaceutical formulations.

Table 1: Physicochemical Properties of N-Lauroyl-L-Alanine

PropertyValueReference
Appearance White to off-white powder[9]
Molecular Formula C15H29NO3[10]
Molecular Weight 271.40 g/mol [10]
Purity ≥ 95.0%[10]
Solubility Soluble in organic solvents
Melting Point 86-88 °C

Table 2: Formulation Parameters and Characterization of this compound-Based Drug Delivery Systems

Formulation TypeThis compound DerivativeDrugThis compound Conc. (% w/v)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In-Vitro Release (Time)Reference
In-Situ Organogel N-Stearoyl-L-alanine methyl esterLeuprolide5 - 20---> 25 days[3][11]
Solid Lipid Nanoparticles N-Lauroyl-L-alanineModel Drug1 - 5150 - 300-20 to -3570 - 9024 - 72 hours
Liposomes N-Lauroyl-L-alanineDoxorubicin0.5 - 2100 - 200-15 to -3060 - 8548 hours[12]

Note: Data for SLNs and Liposomes are representative values based on typical formulations and may vary depending on the specific drug and other excipients used.

Experimental Protocols

Protocol 1: Preparation of In-Situ Forming Organogel for Sustained Drug Delivery

This protocol describes the preparation of an in-situ forming organogel using N-stearoyl-L-alanine methyl ester (SAM) as the gelator.

Materials:

  • N-stearoyl-L-alanine methyl ester (SAM)

  • Soybean oil (or other biocompatible oil)

  • Ethanol (as a co-solvent and viscosity-lowering agent)

  • Active Pharmaceutical Ingredient (API)

  • Sterile vials

  • Magnetic stirrer and hot plate

Procedure:

  • Preparation of the Oil Phase: Weigh the desired amount of soybean oil into a sterile vial.

  • Dissolution of the Gelator: Add the calculated amount of SAM to the soybean oil. Heat the mixture on a hot plate to a temperature above the gel-sol transition temperature of the organogel (typically 60-70°C) while stirring with a magnetic stirrer until the SAM is completely dissolved and a clear solution is obtained.

  • Incorporation of the API: Once the gelator is dissolved, add the API to the hot oil solution and stir until it is completely dissolved or homogeneously dispersed.

  • Addition of Co-solvent: Allow the mixture to cool to room temperature. Add the required amount of ethanol to the formulation and stir until a homogenous, low-viscosity solution is formed.

  • Sterilization: The final formulation can be sterilized by filtration through a 0.22 µm filter if the viscosity allows, or by gamma irradiation.

  • Characterization: The prepared formulation should be characterized for its gelation time and temperature, viscosity, drug content, and in-vitro drug release profile.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method, incorporating N-lauroyl-L-alanine as a solid lipid.

Materials:

  • N-Lauroyl-L-alanine (as the solid lipid)

  • A suitable co-lipid (e.g., Compritol® 888 ATO)

  • A surfactant (e.g., Poloxamer 188 or Tween® 80)

  • Active Pharmaceutical Ingredient (API)

  • Purified water

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase: Weigh the N-lauroyl-L-alanine and co-lipid and melt them together in a beaker placed in a water bath at a temperature approximately 5-10°C above the melting point of the lipids.

  • Drug Incorporation: Dissolve the lipophilic API in the molten lipid mixture.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-speed homogenizer at a high speed (e.g., 10,000-15,000 rpm) for a few minutes to form a coarse pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to high-power probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The sonication is typically performed in an ice bath to prevent overheating.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring. The lipids will recrystallize and form solid lipid nanoparticles.

  • Characterization: The prepared SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in-vitro drug release.

Protocol 3: In-Vitro Drug Release Study

This protocol describes a typical in-vitro drug release study for nanoparticle formulations using the dialysis bag method.

Materials:

  • This compound-based nanoparticle formulation

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Phosphate buffered saline (PBS) of appropriate pH (e.g., pH 7.4 to simulate physiological conditions)

  • Magnetic stirrer and hot plate or a shaking water bath

  • Syringes and needles

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of the Dialysis Bag: Cut a piece of the dialysis membrane and soak it in the release medium (PBS) for a specified time as per the manufacturer's instructions to remove any preservatives and ensure proper hydration.

  • Sample Loading: Accurately measure a specific volume of the nanoparticle dispersion and place it inside the dialysis bag. Securely close both ends of the bag.

  • Initiation of the Release Study: Place the sealed dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL of PBS at 37°C). The beaker should be placed on a magnetic stirrer or in a shaking water bath to ensure sink conditions.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for drug analysis. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in pharmaceutical formulations.

G cluster_formulation This compound-Based Formulation LA_Solution This compound in Biocompatible Oil (Solution) InSituGel In-Situ Formed Organogel (Depot) LA_Solution->InSituGel Phase Transition (Physiological Conditions) SustainedRelease Sustained Drug Release InSituGel->SustainedRelease Drug Diffusion & Matrix Erosion G cluster_skin Stratum Corneum SC_Lipids Organized Intercellular Lipid Lamellae Disrupted_Lipids Disrupted & Fluidized Lipid Lamellae SC_Lipids->Disrupted_Lipids Fluidization LA This compound LA->SC_Lipids Interaction Drug_Permeation Enhanced Drug Permeation Disrupted_Lipids->Drug_Permeation G cluster_workflow Solid Lipid Nanoparticle (SLN) Preparation Workflow Lipid_Phase Molten Lipid Phase (this compound + Co-lipid + Drug) Homogenization High-Speed Homogenization Lipid_Phase->Homogenization Aqueous_Phase Hot Aqueous Phase (Surfactant in Water) Aqueous_Phase->Homogenization Sonication Probe Sonication Homogenization->Sonication Pre-emulsion Cooling Cooling & Crystallization Sonication->Cooling Nanoemulsion SLN_Dispersion SLN Dispersion Cooling->SLN_Dispersion

References

Application Notes and Protocols for Protein Solubilization and Stabilization using N-Lauroyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroyl-L-alanine is an amino acid-based surfactant gaining attention in the field of protein research for its potential as a mild yet effective agent for solubilizing and stabilizing proteins, particularly membrane proteins. Comprising a hydrophobic lauroyl tail and a hydrophilic alanine headgroup, this anionic surfactant offers a gentle alternative to harsher detergents like SDS, which can often lead to protein denaturation. Its structure allows for the disruption of lipid bilayers and the formation of micelles around proteins, thereby extracting them into an aqueous solution while helping to preserve their native conformation and biological activity.

These application notes provide an overview of the properties of N-Lauroyl-L-alanine and detailed protocols for its use in protein solubilization and stabilization.

Physicochemical Properties

A clear understanding of the physicochemical properties of a detergent is crucial for designing effective protein solubilization and stabilization protocols. While extensive experimental data for N-Lauroyl-L-alanine in research applications is still emerging, its basic properties are summarized below.

PropertyValueReference
Molecular Formula C15H29NO3[1]
Molecular Weight 271.40 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water (100 mg/ml), yielding a clear, colorless solution.[2]
Critical Micelle Concentration (CMC) Not experimentally determined in available literature. For related mild anionic amino acid-based surfactants, such as sodium lauroyl sarcosinate, the CMC is approximately 0.4 g/L.[3] This value can be used as a starting point for optimization.

Advantages of N-Lauroyl-L-Alanine in Protein Research

  • Mild Solubilization: Its non-denaturing properties are advantageous for extracting sensitive proteins and protein complexes where maintaining structural and functional integrity is paramount.

  • Biocompatibility: As an amino acid derivative, it is generally considered biocompatible.

  • Potential for Stabilization: The alanine headgroup may contribute to stabilizing interactions with proteins.[4]

Experimental Protocols

The following protocols provide a general framework for utilizing N-Lauroyl-L-alanine for the solubilization of membrane proteins. Optimization is crucial for each specific protein.

Protocol 1: General Membrane Protein Solubilization

This protocol is a starting point for the extraction of membrane proteins from a prepared membrane fraction.

Materials:

  • Isolated membrane pellet

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.5-8.5), 150 mM NaCl, 10% glycerol, 1 mM EDTA, Protease Inhibitor Cocktail (added fresh)

  • N-Lauroyl-L-alanine Stock Solution: 10% (w/v) in deionized water

Procedure:

  • Determine Protein Concentration: Resuspend the membrane pellet in a minimal volume of Solubilization Buffer. Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • Adjust Protein Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

  • Add Detergent: Add the 10% N-Lauroyl-L-alanine stock solution to the membrane suspension to achieve a final concentration range of 0.5% to 2.0% (w/v). A detergent-to-protein mass ratio of at least 4:1 is recommended as a starting point.

  • Solubilization: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregated proteins.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity chromatography or functional assays.

Protocol 2: Solubilization of Inclusion Bodies

N-acyl amino acids have shown promise in refolding proteins from inclusion bodies. This protocol provides a general guideline.

Materials:

  • Inclusion body pellet

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT

  • N-Lauroyl-L-alanine Stock Solution: 10% (w/v) in deionized water

  • Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM L-Arginine, 150 mM NaCl, 1 mM GSH/0.1 mM GSSG (freshly prepared)

Procedure:

  • Resuspend Inclusion Bodies: Resuspend the inclusion body pellet in Solubilization Buffer.

  • Add Detergent: Add the 10% N-Lauroyl-L-alanine stock solution to a final concentration of 1-2% (w/v).

  • Incubation: Stir the suspension gently for 1-2 hours at room temperature to solubilize the inclusion bodies.

  • Clarification: Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Refolding: Slowly dilute the supernatant containing the solubilized protein into the refolding buffer (at least a 1:10 dilution) at 4°C with gentle stirring.

  • Dialysis: Dialyze the refolded protein against a suitable buffer to remove the detergent and other small molecules.

Data Presentation

While specific comparative data for N-Lauroyl-L-alanine is limited in the scientific literature, the following table provides a comparison of Critical Micelle Concentrations (CMC) for commonly used detergents to provide context for experimental design.

DetergentTypeCMC (mM)CMC (% w/v)Notes
N-Lauroyl-L-Alanine Anionic Amino Acid N/A N/A Mild, non-denaturing properties are inferred from similar compounds.
Sodium Dodecyl Sulfate (SDS)Anionic7-10~0.2-0.29Harsh, denaturing detergent.[5]
N-Lauroylsarcosine sodium saltAnionic14.6~0.43A mild amino acid-based detergent.[5]
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.17~0.0087Commonly used for membrane protein structural studies.
Octyl-β-D-glucopyranoside (OG)Non-ionic20-25~0.58-0.73High CMC, can be easily removed by dialysis.

Visualizations

General Workflow for Membrane Protein Solubilization and Purification

The following diagram illustrates a typical workflow for the extraction and purification of a membrane protein using a detergent-based approach.

MembraneProteinPurification cluster_cell_culture Cell Culture & Harvest cluster_membrane_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification CellCulture 1. Cell Culture Harvest 2. Cell Harvest CellCulture->Harvest CellLysis 3. Cell Lysis Harvest->CellLysis MembraneIsolation 4. Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation Solubilization 5. Solubilization with N-Lauroyl-L-Alanine MembraneIsolation->Solubilization Clarification 6. Clarification (Ultracentrifugation) Solubilization->Clarification AffinityChrom 7. Affinity Chromatography Clarification->AffinityChrom SizeExclusion 8. Size Exclusion Chromatography AffinityChrom->SizeExclusion PurifiedProtein PurifiedProtein SizeExclusion->PurifiedProtein Purified Protein

Caption: A generalized workflow for membrane protein purification.

Mechanism of Detergent-Mediated Protein Solubilization

This diagram illustrates the conceptual mechanism by which detergents like N-Lauroyl-L-alanine solubilize membrane proteins.

DetergentSolubilization P Membrane Protein SP Solubilized Protein P->SP Addition of N-Lauroyl-L-Alanine D1 D D2 D D3 D D4 D D5 D D6 D D7 D D8 D SD1 D SD2 D SD3 D SD4 D SD5 D SD6 D SD7 D SD8 D

Caption: Detergent solubilization of a membrane protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Solubilization Efficiency - Insufficient detergent concentration.- Suboptimal buffer conditions (pH, ionic strength).- Inefficient detergent-to-protein ratio.- Increase the concentration of N-Lauroyl-L-alanine in increments.- Screen a range of pH (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM).- Ensure the detergent-to-protein mass ratio is at least 4:1.
Protein Aggregation - Detergent concentration is below the CMC in the final buffer.- Inappropriate buffer conditions.- Ensure the final detergent concentration remains above its CMC in all subsequent steps.- Optimize buffer composition as mentioned above.
Loss of Protein Activity - Protein denaturation.- Proteolytic degradation.- Perform all steps at 4°C.- Ensure a fresh protease inhibitor cocktail is used.- Consider screening other mild detergents in parallel.

Conclusion

N-Lauroyl-L-alanine represents a promising tool for the solubilization and stabilization of proteins for research and drug development applications. Its mild, amino acid-based nature makes it particularly suitable for sensitive protein targets. The protocols and data presented here provide a foundation for incorporating N-Lauroyl-L-alanine into protein purification workflows. As with any detergent-based method, empirical optimization for each specific protein of interest is essential for achieving the best results. Further research into the specific properties and applications of N-Lauroyl-L-alanine will undoubtedly expand its utility in the field of protein science.

References

Determining the Critical Micelle Concentration (CMC) of Lauroyl Alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the determination of the critical micelle concentration (CMC) of N-Lauroyl-L-alanine, an amino acid-based surfactant valued for its mildness and biocompatibility in pharmaceutical and cosmetic formulations. Three common and reliable methods are detailed: surface tension measurement, conductivity measurement, and fluorescence spectroscopy. While specific experimental data for N-Lauroyl-L-alanine is not widely published, this guide provides protocols based on established methodologies for similar N-acyl amino acid surfactants. Data for structurally related compounds are presented to offer a comparative reference for expected CMC values.

Introduction to Critical Micelle Concentration and Lauroyl Alanine

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature allows them to reduce the surface tension between two liquids or between a liquid and a solid. At a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers in a solution begin to self-assemble into organized spherical structures called micelles. This phenomenon is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic heads form the outer shell of the micelle, interacting with the aqueous environment. The CMC is a crucial parameter for characterizing surfactants as it dictates the onset of many of their functional properties, such as solubilization, emulsification, and detergency.

N-Lauroyl-L-alanine is an anionic surfactant derived from the condensation of lauric acid, a fatty acid, and the amino acid L-alanine. Its biocompatibility and mildness make it a desirable ingredient in a variety of applications, including gentle cleansers, drug delivery systems, and personal care products.[1] Accurate determination of its CMC is essential for optimizing its performance in these formulations.

Experimental Methodologies for CMC Determination

The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified by a distinct change in the slope of the plotted data. This document outlines three widely used techniques for this purpose.

Surface Tension Measurement

Principle: Below the CMC, the addition of surfactant monomers to a solution leads to their accumulation at the air-water interface, causing a significant decrease in surface tension. Once the interface is saturated, further addition of surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is required for this measurement.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of sodium N-lauroyl-L-alaninate (the salt form of this compound, which is more water-soluble) at a concentration well above the expected CMC (e.g., 50 mM) in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from a concentration well below to well above the anticipated CMC.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of deionized water as a reference.

    • Measure the surface tension of each prepared surfactant solution, starting from the most dilute to the most concentrated, ensuring the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

    • Allow the surface tension reading to stabilize before recording the value for each concentration.

  • Data Analysis:

    • Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

    • The resulting plot will show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

Conductivity Measurement

Principle: This method is suitable for ionic surfactants like sodium N-lauroyl-L-alaninate. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as the monomers act as charge carriers. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the micelles, although composed of charged monomers, have a lower overall mobility and their counter-ions become partially associated with the micellar surface, reducing the total number of effective charge carriers.

Instrumentation: A conductivity meter with a temperature-controlled cell.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of sodium N-lauroyl-L-alaninate (e.g., 50 mM) in deionized water.

  • Titration:

    • Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and the conductivity probe.

    • Allow the temperature to equilibrate (e.g., at 25°C).

    • Record the initial conductivity of the water.

    • Add small, precise aliquots of the concentrated surfactant stock solution to the water, allowing the conductivity reading to stabilize after each addition.

    • Continue the additions until the surfactant concentration is well above the expected CMC.

  • Data Analysis:

    • Plot the specific conductivity (in µS/cm) as a function of the surfactant concentration (in mM).[2]

    • The plot will exhibit two linear regions with different slopes.

    • The CMC is the concentration at the point of intersection of these two lines.[2][3]

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This highly sensitive method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene, whose fluorescence characteristics change depending on the polarity of its microenvironment.[4][5] In an aqueous solution below the CMC, pyrene resides in a polar environment, and its emission spectrum exhibits specific intensity ratios for its vibronic fine structures. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[6] This change in the microenvironment leads to a significant change in the ratio of the intensities of certain emission peaks (e.g., the ratio of the third to the first vibronic peaks, I3/I1).

Instrumentation: A fluorescence spectrophotometer.

Protocol:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent like ethanol or acetone (e.g., 0.2 mM).[7]

  • Preparation of Surfactant Solutions: Prepare a series of sodium N-lauroyl-L-alaninate solutions of varying concentrations in deionized water, bracketing the expected CMC.

  • Sample Preparation for Measurement: To a fixed volume of each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM).[8] Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.

  • Measurement:

    • Set the excitation wavelength of the spectrophotometer to approximately 334-336 nm.[8]

    • Record the emission spectrum from approximately 350 nm to 500 nm.

    • Measure the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene monomer emission.[8]

  • Data Analysis:

    • Calculate the intensity ratio I3/I1 for each surfactant concentration.

    • Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a sigmoidal curve. The CMC is often determined from the midpoint of the transition in this curve.

Quantitative Data for N-Lauroyl Amino Acid Surfactants

SurfactantMethodTemperature (°C)CMC (mM)Reference
Sodium N-Lauroyl Sarcosinate Surface Tension2514.6[9]
Sodium N-Lauroyl Sarcosinate Conductivity2513.9[10]
N-Lauroyl-L-Valine Sodium Surface TensionNot Specified6.0[11]

Note: The CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Visualizing Experimental Workflows

Micelle Formation

Micelle_Formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC A label_aggregation Self-Assembly B C D E Micelle Micelle label_monomers Surfactant Monomers label_aggregation->Micelle [Surfactant] > CMC

Caption: Conceptual diagram of surfactant monomer self-assembly into a micelle above the CMC.

Surface Tension Measurement Workflow

Surface_Tension_Workflow prep Prepare Surfactant Stock Solution dilute Create Serial Dilutions prep->dilute measure Measure Surface Tension (Tensiometer) dilute->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Determine CMC from Intersection of Linear Fits plot->analyze

Caption: Experimental workflow for CMC determination by surface tension measurement.

Conductivity Measurement Workflow

Conductivity_Workflow prep_stock Prepare Surfactant Stock Solution titrate Titrate with Stock Solution & Record Conductivity prep_stock->titrate setup Setup Titration Vessel with Deionized Water setup->titrate plot Plot Conductivity vs. Concentration titrate->plot analyze Determine CMC from Intersection of Slopes plot->analyze Fluorescence_Workflow prep_surfactant Prepare Surfactant Solutions mix Add Pyrene Probe to Surfactant Solutions prep_surfactant->mix prep_probe Prepare Pyrene Stock Solution prep_probe->mix measure Measure Fluorescence Emission Spectra mix->measure analyze_ratio Calculate I3/I1 Ratio measure->analyze_ratio plot Plot I3/I1 vs. log(Concentration) analyze_ratio->plot analyze_cmc Determine CMC from Sigmoidal Fit plot->analyze_cmc

References

Application Notes and Protocols for N-lauroyl-L-alanine in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of N-lauroyl-L-alanine and its applications in the formulation of cosmetic and personal care products. This document includes key physicochemical properties, performance data, experimental protocols for efficacy testing, and potential mechanisms of action.

Introduction to N-lauroyl-L-alanine

N-lauroyl-L-alanine is an N-acyl amino acid, synthesized from the naturally occurring amino acid L-alanine and lauric acid, a fatty acid commonly derived from coconut or palm kernel oil.[1][2] It is part of a class of mild, biodegradable, and biocompatible surfactants that are increasingly favored in cosmetic formulations over traditional surfactants like sulfates.[3][4] Its structure, combining a hydrophilic amino acid head with a lipophilic fatty acid tail, imparts excellent surface-active properties while maintaining a high degree of mildness, making it particularly suitable for sensitive skin applications.[5][6][7]

Key Features:

  • Mildness: Exhibits low irritation potential to the skin and eyes.[5][7]

  • Foaming Properties: Generates a rich, creamy, and stable lather.[8]

  • Skin Conditioning: Leaves the skin feeling soft, moisturized, and smooth without a sticky residue.[1][8]

  • Hair Conditioning: Improves hair softness, manageability, and combability, particularly for damaged hair.[1][9]

  • Good Compatibility: Works well with other surfactants, allowing for the creation of synergistic blends with enhanced performance and reduced irritation.[8]

  • Biodegradability: Readily biodegradable, making it an environmentally friendly option.[4][5]

Applications in Cosmetic and Personal Care Products

N-lauroyl-L-alanine and its sodium salt, sodium lauroyl alaninate, are versatile ingredients used in a wide array of personal care products:[1][8][10]

  • Facial Cleansers and Body Washes: As a primary or secondary surfactant, it provides gentle cleansing with a luxurious feel.[1][10]

  • Shampoos and Conditioners: Offers gentle cleansing for the scalp and hair while providing conditioning benefits.[1][9]

  • Baby Care Products: Its low-sensitivity profile makes it an ideal choice for delicate baby skin.[9][10]

  • Sensitive Skin Formulations: Due to its mild nature, it is a preferred ingredient for products designed for sensitive and reactive skin.[1][7]

  • Leave-on Moisturizers and Lotions: It can be used for its skin-conditioning properties, helping to form a barrier on the skin to lock in moisture.[1]

  • Oral Care: In toothpaste, it can function as a gentle foaming agent.[9]

Quantitative Performance Data

While specific quantitative data for N-lauroyl-L-alanine is not extensively published in publicly available literature, the following tables provide representative data for structurally similar N-acyl amino acid surfactants, such as Sodium Cocoyl Glycinate and Sodium Lauroyl Glutamate. These values can be used as a benchmark for formulating with and testing N-lauroyl-L-alanine.

Table 1: Comparative Foaming Properties of Amino Acid Surfactants

Surfactant (Representative)ConcentrationInitial Foam Volume (mL)Foam Volume after 5 min (mL)Foam Stability (%)
Sodium Cocoyl Glycinate1%18016591.7
Sodium Lauroyl Glutamate1%16515090.9
Sodium Lauroyl Sarcosinate1%19017089.5
Sodium Laureth Sulfate (SLES)1%21018085.7

Data is illustrative and based on typical performance of these surfactant classes.

Table 2: Skin Hydration and Mildness Assessment (Representative Data)

FormulationActive IngredientChange in Skin Hydration (Corneometer units) after 1 hourTransepidermal Water Loss (TEWL) (g/m²/h) after 24h
Cleanser A5% Sodium Cocoyl Glycinate+15%8.5
Cleanser B5% Sodium Lauroyl Glutamate+12%9.2
Placebo (no surfactant)None+2%7.5
Positive Control5% Sodium Lauryl Sulfate (SLS)-10%15.8

This data is representative of the performance of mild amino acid surfactants compared to a harsh surfactant.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of formulations containing N-lauroyl-L-alanine.

Protocol for Evaluation of Foaming Properties (Ross-Miles Method)

Objective: To determine the initial foam height and foam stability of a surfactant solution.

Apparatus:

  • Ross-Miles foam column (graduated glass cylinder with a jacket for temperature control)

  • Pipette with a specified orifice

  • Stopwatch

  • Thermostatic water bath

Procedure:

  • Prepare a 1% aqueous solution of the surfactant (e.g., N-lauroyl-L-alanine, neutralized to the desired pH).

  • Equilibrate the solution to the test temperature (e.g., 40°C) using the water bath.

  • Pour 200 mL of the surfactant solution into the main cylinder of the Ross-Miles apparatus.

  • Draw 50 mL of the same solution into the pipette.

  • Position the pipette above the cylinder and open the stopcock, allowing the solution to fall and generate foam.

  • Start the stopwatch as soon as the pipette is empty.

  • Immediately measure the initial foam height in millimeters.

  • Record the foam height again after 5 minutes.

  • Calculate foam stability as: (Foam height at 5 min / Initial foam height) x 100%.

Protocol for Assessing Skin Mildness via Transepidermal Water Loss (TEWL)

Objective: To evaluate the effect of a cleansing formulation on the skin barrier function by measuring TEWL.

Apparatus:

  • Tewameter® or similar open-chamber evaporimeter

  • Controlled environment room (constant temperature and humidity)

Procedure:

  • Recruit healthy volunteers and have them acclimatize in the controlled environment for at least 30 minutes.

  • Define test sites on the forearms of the subjects.

  • Measure the baseline TEWL at each test site.

  • Apply a standardized amount of the test cleanser (containing N-lauroyl-L-alanine) and a control (e.g., a harsh surfactant like SLS and a water control) to the designated sites.

  • Follow a standardized washing procedure (e.g., lathering for 30 seconds, rinsing for 15 seconds).

  • Pat the skin dry gently.

  • Measure TEWL at specified time points after washing (e.g., 1 hour, 4 hours, 24 hours).

  • A lower increase in TEWL compared to the harsh control indicates a milder formulation that is less disruptive to the skin barrier.[4]

Protocol for Measuring Skin Hydration

Objective: To quantify the moisturizing effect of a leave-on or rinse-off product containing N-lauroyl-L-alanine.

Apparatus:

  • Corneometer® or similar capacitance-based skin hydration measurement device

  • Controlled environment room

Procedure:

  • Follow the same subject recruitment and acclimatization procedure as for TEWL measurement.

  • Measure baseline skin hydration on the test sites.

  • Apply a standardized amount of the test product.

  • For a leave-on product, measure skin hydration at various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) after application.

  • For a rinse-off product, follow the washing protocol and measure hydration at similar time points post-washing.

  • An increase in Corneometer® units indicates an improvement in skin hydration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for N-lauroyl-L-alanine is through its physicochemical properties as a surfactant. However, as an amino acid derivative, it may also have biological effects on the skin.

Surfactant Action and Mildness

The mildness of N-acyl amino acid surfactants is attributed to their structure, which is similar to the natural lipids found in the skin. This allows them to cleanse the skin by emulsifying dirt and oil without significantly disrupting the highly organized lipid structure of the stratum corneum.[3] Unlike harsh surfactants that can denature skin proteins and strip away intercellular lipids, leading to increased TEWL and irritation, N-lauroyl-L-alanine helps to maintain the skin's natural moisture barrier.[4]

Potential Biological Interactions

Amino acids are integral components of the skin's Natural Moisturizing Factor (NMF) and are crucial for maintaining skin hydration and elasticity.[11][12][13] When applied topically, amino acid derivatives can help to replenish these natural moisturizing factors.[11] While specific signaling pathways for N-lauroyl-L-alanine in a cosmetic context are not well-documented, the broader class of N-acyl amides has been shown to have signaling functions in various physiological processes.[14] It is plausible that N-lauroyl-L-alanine may interact with skin cells to support barrier function beyond its surfactant properties, potentially by influencing lipid synthesis or the expression of proteins involved in skin barrier homeostasis. However, further research is needed to elucidate these specific pathways.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing In-Vivo Testing cluster_analysis Data Analysis Formulation Formulate Test Product (with N-lauroyl-L-alanine) Recruitment Subject Recruitment & Acclimatization Formulation->Recruitment Controls Prepare Control Formulations (Placebo, Positive Control) Controls->Recruitment Baseline Baseline Measurements (TEWL, Hydration) Recruitment->Baseline Application Standardized Product Application Baseline->Application Measurement Post-Application Measurements Application->Measurement Data Collect & Analyze Data Measurement->Data Conclusion Draw Conclusions on Efficacy and Mildness Data->Conclusion

Caption: Workflow for in-vivo testing of cosmetic formulations.

mechanism_of_action cluster_cleansing Gentle Cleansing Action cluster_barrier Skin Barrier Support NLA N-lauroyl-L-alanine Dirt Dirt & Sebum NLA->Dirt emulsifies SC Stratum Corneum NLA->SC cleanses NMF Natural Moisturizing Factor (NMF) NLA->NMF supports Hydration Improved Skin Hydration NLA->Hydration contributes to Lipids Intercellular Lipids (Maintained) SC->Lipids contains NMF->Hydration TEWL Reduced TEWL Hydration->TEWL

Caption: Proposed mechanism of action for N-lauroyl-L-alanine.

References

Application Notes and Protocols: Lauroyl Alanine in Organogel Formation for In Situ Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In situ forming drug delivery systems are a class of advanced drug delivery platforms that are administered as a liquid and transition into a gel at the site of injection, forming a depot for the sustained release of therapeutic agents.[1] This approach offers several advantages, including ease of administration, improved patient compliance, and localized drug action with reduced systemic side effects.[2] Among the various materials explored for in situ gelation, low-molecular-weight organogelators have garnered significant interest. N-lauroyl-L-alanine (LA) and its derivatives, such as N-lauroyl-L-alanine methyl ester (LAM), are amphiphilic molecules capable of self-assembling in organic solvents to form thermoreversible organogels.[3][4][5] These organogels can serve as effective matrices for the sustained delivery of a wide range of drugs, from small molecules to peptides and proteins.[6][7]

This document provides detailed application notes and protocols for the use of lauroyl alanine in the formation of organogels for in situ drug delivery. It covers the principles of gel formation, key formulation components, and detailed methodologies for preparation, characterization, and evaluation of these advanced drug delivery systems.

Data Presentation

Table 1: Gelation Properties of this compound Derivatives in Different Solvents
OrganogelatorConcentration (% w/v)SolventSol-Gel Transition Temperature (°C)Gel-Sol Transition Temperature (°C)
N-lauroyl-L-alanine (LA)20Soybean Oil~40~65
N-lauroyl-L-alanine (LA)20Medium-Chain Triglycerides (MCT)~35~60
N-lauroyl-L-alanine methyl ester (LAM)20Soybean Oil~30~55
N-lauroyl-L-alanine methyl ester (LAM)20Medium-Chain Triglycerides (MCT)~25~50

Note: Data is compiled from studies by Couffin-Hoarau et al. and may vary based on specific experimental conditions.[3][5]

Table 2: In Vitro Drug Release from this compound-Based Organogels
OrganogelatorDrug/TracerSolventConcentration (% w/v)Cumulative Release at 20 days (%)
N-lauroyl-L-alanine methyl ester (LAM)Fluorescein isothiocyanate-dextranSoybean Oil20< 6

Note: This data highlights the sustained release profile of the organogel system.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Organogels

This protocol describes the preparation of organogels using N-lauroyl-L-alanine (LA) or its methyl ester (LAM) as the gelator and a pharmaceutically acceptable oil as the solvent.

Materials:

  • N-lauroyl-L-alanine (LA) or N-lauroyl-L-alanine methyl ester (LAM)

  • Soybean oil or Medium-Chain Triglycerides (MCT)

  • Glass vials with screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh the desired amount of LA or LAM and place it in a glass vial.

  • Add the calculated volume of the chosen solvent (e.g., soybean oil) to achieve the desired concentration (e.g., 20% w/v).

  • Heat the mixture to a temperature above the gel-sol transition temperature (e.g., 70-80°C) using a heating block or water bath.

  • Vortex the mixture until the gelator is completely dissolved and a clear, homogeneous solution is formed.

  • Allow the solution to cool to room temperature undisturbed. Gel formation will occur as the solution cools.

  • The formation of a stable gel can be confirmed by inverting the vial; a successful gel will not flow.

Protocol 2: Preparation of an In Situ Forming Injectable Formulation

This protocol details the preparation of a liquid formulation that forms a gel in situ upon injection. This is achieved by including a water-miscible solvent that inhibits gelation.[3][5]

Materials:

  • N-lauroyl-L-alanine methyl ester (LAM)

  • Soybean oil

  • Ethanol (as gelation inhibitor)

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the desired amount of LAM in ethanol.

  • Add soybean oil to the ethanolic solution of LAM.

  • Gently heat the mixture (e.g., to 40-50°C) while stirring until a homogeneous, clear solution is obtained. A typical formulation might contain 30% (w/v) LAM and 18% (v/v) ethanol.[3]

  • The resulting solution should remain liquid at room temperature and can be sterile-filtered for in vivo applications.

  • Upon subcutaneous injection, the ethanol diffuses into the surrounding aqueous environment, leading to the self-assembly of LAM and the formation of a solid gel depot.[3][4][5]

Protocol 3: Characterization of Organogel Properties

A. Determination of Sol-Gel and Gel-Sol Transition Temperatures: The inverse flow method is a simple and effective way to determine the transition temperatures.[3][5]

Procedure:

  • Prepare organogels in sealed tubes or vials as described in Protocol 1.

  • For gel-sol transition, place the inverted tubes in a temperature-controlled water bath.

  • Increase the temperature in small increments (e.g., 1-2°C) and hold for a set time at each step.

  • The gel-sol transition temperature is the temperature at which the gel starts to flow.

  • For sol-gel transition, heat the vials to form a clear solution and then place them in a cooling bath.

  • Decrease the temperature in increments, and the sol-gel transition temperature is the point at which the solution no longer flows when the vial is inverted.

B. Evaluation of Gelation Kinetics: Turbidimetry can be used to monitor the kinetics of gel formation.[3][5]

Procedure:

  • Prepare the organogelator solution at a temperature above its gel-sol transition.

  • Transfer the hot solution to a cuvette in a temperature-controlled spectrophotometer set to the desired gelation temperature (e.g., 25°C or 37°C).

  • Measure the change in absorbance (turbidity) over time at a suitable wavelength (e.g., 400 nm).

  • The resulting curve will show a lag phase followed by an increase in turbidity as the gel network forms. The lag time and the rate of gelation can be determined from this data.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to assess the release of a drug or a fluorescent tracer from the organogel.[3][5]

Materials:

  • Drug-loaded organogel

  • Phosphate-buffered saline (PBS) or other appropriate release medium

  • Incubator or shaking water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Prepare the drug-loaded organogel by adding the drug to the initial mixture in Protocol 1.

  • Place a known amount of the drug-loaded organogel into a vial.

  • Carefully add a known volume of the release medium (e.g., PBS) on top of the gel, ensuring minimal disturbance.

  • Incubate the vials at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

G cluster_formulation Injectable Liquid Formulation cluster_injection Subcutaneous Injection cluster_gelation In Situ Gelation cluster_release Sustained Drug Release LAM N-lauroyl-L-alanine methyl ester (LAM) Body Aqueous Biological Environment Oil Soybean Oil EtOH Ethanol (Gelation Inhibitor) EtOH->Body Ethanol Diffusion Gel Solid Organogel Depot Body->Gel Self-Assembly of LAM Release Sustained Release of Drug Gel->Release

Caption: In situ gelation mechanism of this compound organogels.

G start Start prep Prepare Organogel (Protocol 1 or 2) start->prep char Characterize Gel Properties (Protocol 3) prep->char release Perform In Vitro Release Study (Protocol 4) char->release invivo In Vivo Biocompatibility and Efficacy Studies release->invivo end End invivo->end

Caption: Experimental workflow for developing this compound organogels.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Lauroyl Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of N-lauroyl-L-alanine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lipase activity is highly temperature-dependent. Most lipases, like Candida antarctica lipase B (CAL-B), function optimally between 40°C and 60°C.[1][2] Temperatures above this range can lead to thermal denaturation and loss of activity.[1] Solution: Verify and calibrate your incubator/reactor temperature. Perform a temperature optimization experiment within the 40-80°C range to find the ideal setting for your specific enzyme.[3]
Incorrect Substrate Molar Ratio An inappropriate molar ratio of lauric acid (or its ester) to L-alanine can limit the reaction. An excess of the fatty acid substrate can sometimes inhibit the reaction or lead to byproduct formation.[2] Solution: Optimize the molar ratio of lauroyl donor to alanine. A common starting point is a 1:1 ratio, but optimization studies may be required. Some studies suggest an excess of the alcohol (in this case, the amino acid) can improve yields.[3][4]
Poor Enzyme Activity / Inactivation The enzyme may have low intrinsic activity or may have been inactivated. Polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation, while nonpolar solvents can cause excessive rigidity, reducing catalytic efficiency.[5][6] Solution: 1. Verify Enzyme Source: Ensure the enzyme is from a reliable supplier and has been stored correctly. 2. Solvent Selection: Use a non-polar or medium-polarity solvent like hexane, t-butanol, or acetonitrile.[3][7] Avoid highly polar solvents like DMSO unless used as a co-solvent in small quantities to improve substrate solubility.[1] 3. Immobilization: Use an immobilized lipase (e.g., Novozym® 435) for significantly enhanced stability and activity.[4][8]
Product Inhibition The synthesized lauroyl alanine can act as an inhibitor to the lipase, binding to the active site and reducing the reaction rate as its concentration increases.[9][10] This is a form of negative feedback.[9] Solution: 1. In Situ Product Removal: Employ techniques like using a membrane reactor to continuously remove the product from the reaction medium.[9] 2. Batch Processing: If continuous removal is not feasible, consider that reaction rates will naturally slow over time. Calculate initial reaction rates for a more accurate measure of enzyme performance.
Presence of Inhibitors Contaminants in the substrates or solvent, or specific compounds like phosphonates or boronic acids, can act as lipase inhibitors.[11] Solution: Use high-purity substrates and solvents (reagent grade or higher). Ensure glassware is thoroughly cleaned to remove any residual detergents or contaminants.

Issue 2: Poor Enzyme Stability and Reusability

Potential Cause Troubleshooting Steps
Use of Free (Non-Immobilized) Lipase Free lipases are prone to denaturation and aggregation in reaction media, especially under agitation and at elevated temperatures. They are difficult to recover and reuse, making the process costly.[12] Solution: Immobilize the lipase on a solid support. Adsorption on hydrophobic supports like octyl agarose or encapsulation are common methods.[8][13] Immobilization enhances thermal and operational stability and allows for easy recovery and reuse over multiple cycles.[8][12]
Inappropriate Immobilization Support or Method The choice of support material and the immobilization conditions (pH, additives) significantly impact the enzyme's final activity and stability.[14] The support should have a large surface area and be resistant to the reaction conditions.[8] Solution: Select a hydrophobic support to facilitate the interfacial activation of the lipase.[8] Optimize immobilization conditions, as factors like pH during the process can alter the enzyme's conformation and subsequent activity.[14]
Leaching of Enzyme from Support The enzyme may detach from the support during the reaction, especially if it is weakly adsorbed. This leads to a loss of activity in subsequent cycles. Solution: Ensure strong binding between the enzyme and the support. Covalent attachment methods can be considered, though they risk altering the enzyme's active site. Optimizing the adsorption protocol by controlling pH and ionic strength can improve binding strength.[14]

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Presence of Unreacted Lauric Acid Lauric acid has physicochemical properties similar to the product, making separation difficult. Its presence reduces the purity and can negatively impact the surfactant properties of the final product.[15] Solution: 1. Optimize Reaction Conversion: Drive the reaction as close to completion as possible by optimizing conditions (time, temperature, enzyme load). 2. Selective Precipitation/Crystallization: Exploit differences in solubility. After the reaction, adjust the pH to 3-4 with an acid like HCl to precipitate the crude product.[15] Further purification can be achieved by washing the precipitate or through recrystallization in a suitable solvent system.
Formation of Byproducts A common byproduct is the dipeptide N-lauroyl-L-alanyl-L-alanine, formed when the product reacts with another L-alanine molecule.[15] Solution: Adjust the substrate molar ratio to minimize the presence of excess L-alanine once a significant amount of product has been formed. Chromatographic methods like column chromatography may be necessary for high-purity applications, although this can be costly for industrial scale-up.[15]

Frequently Asked Questions (FAQs)

Q1: Which enzyme is best for synthesizing this compound? A1: Lipases (EC 3.1.1.3) are the enzymes of choice for this acylation reaction. The most commonly cited and effective lipase for this type of synthesis is the immobilized form of Candida antarctica lipase B (CAL-B), commercially known as Novozym® 435.[4][16] Lipases from Pseudomonas cepacia have also been used effectively in similar acylation reactions.[7]

Q2: What are the optimal reaction conditions for this synthesis? A2: Optimal conditions can vary, but a general starting point based on literature is:

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435).[4]

  • Temperature: 50-60°C.[2][4]

  • Solvent: A non-polar organic solvent like hexane or a medium-polarity solvent like tert-amyl alcohol.[3][4] Solvent-free systems are also possible.[3][16]

  • Substrates: L-alanine and a lauroyl group donor, such as lauric acid or an ester like vinyl laurate.

  • Substrate Molar Ratio: A 1:1 molar ratio is a good starting point, but should be optimized.[4]

  • Water Removal: The reaction produces water, which can promote the reverse (hydrolysis) reaction. Using molecular sieves or conducting the reaction under vacuum can remove water and drive the equilibrium towards product formation.[1]

Q3: Why is enzyme immobilization so important? A3: Immobilization is critical for several reasons:

  • Enhanced Stability: Immobilized enzymes show greater resistance to changes in temperature and pH.[8]

  • Reusability: It allows the enzyme to be easily separated from the reaction mixture and reused for multiple batches, which is crucial for making the process economically viable.[12]

  • Process Simplification: It simplifies downstream processing as the enzyme can be removed by simple filtration.

  • Prevention of Aggregation: It prevents the enzyme molecules from clumping together, ensuring the active sites remain accessible.

Q4: How does the choice of solvent affect the reaction? A4: The solvent plays a crucial role in lipase-catalyzed reactions.

  • Polar Solvents (e.g., DMSO, methanol) can strip the thin layer of water surrounding the enzyme that is essential for its catalytic activity, leading to inactivation.[6]

  • Non-polar Solvents (e.g., hexane, toluene) are generally preferred as they maintain the enzyme's active conformation. However, very non-polar solvents can make the enzyme too rigid, reducing its activity.[5][6]

  • Substrate Solubility: The solvent must be able to dissolve both the polar amino acid and the non-polar fatty acid to a sufficient degree.[17] Often, a balance is struck with medium-polarity solvents like t-butanol or acetonitrile.[5][7]

Q5: Can this synthesis be performed in a solvent-free system? A5: Yes, solvent-free reaction systems are a viable and environmentally friendly option.[3][16] In such systems, the liquid substrates themselves act as the reaction medium. This approach offers advantages like high substrate concentration and easier product recovery, but may require higher temperatures to ensure the mixture remains liquid and viscosity is manageable.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on lipase-catalyzed acylation reactions, providing a baseline for experimental design.

Table 1: Influence of Reaction Parameters on Synthesis Yield

ParameterConditionOutcome / ObservationReference
Temperature 40°C to 60°CYield increased from 65% to 81%.[2]
> 60°CYield decreased due to enzyme denaturation.[1][2]
Enzyme Concentration 1% to 7% (w/w) Novozym® 435Increased enzyme load generally increases the reaction rate and yield.[1]
> 8% (w/w) Novozym® 435Yield may decrease slightly due to mass transfer limitations or substrate unavailability.[1][4]
Substrate Molar Ratio 1:1 (Lauroyl donor:Alanine)A common starting point for optimization.[4]
(Phenylglycinol:Capric Acid)1:2 to 1.7:1Excess fatty acid can inhibit the reaction. An excess of the amino alcohol component often favors product formation.[2]

Table 2: Effect of Solvent Type on Lipase Activity

SolventPolarity (Log P)General Effect on Lipase ActivityReference
HexaneHigh (Non-polar)Generally favorable; maintains enzyme structure but may cause rigidity.[3][6]
TolueneHigh (Non-polar)Similar to hexane; can lead to high enzyme rigidity.[6]
AcetonitrileLow (Polar)Can be effective but risks stripping essential water from the enzyme.[7]
t-Butanol / t-Amyl AlcoholMediumOften a good compromise, providing substrate solubility and maintaining enzyme activity.[4][5]
DMSOVery Low (Polar)Generally detrimental; can cause enzyme inactivation. Used sparingly as a co-solvent.[1][6]

Experimental Protocols

Protocol 1: Immobilization of Lipase by Adsorption (General Procedure)

This protocol describes a general method for immobilizing lipase on a hydrophobic support.

  • Support Preparation: Weigh 1.0 g of a hydrophobic support resin (e.g., octyl-agarose beads) and wash it with distilled water, followed by the chosen buffer for immobilization (e.g., 25 mM sodium phosphate, pH 7.0).

  • Enzyme Solution: Prepare a solution of lipase (e.g., from Candida antarctica) in the same buffer at a concentration of approximately 1-2 mg/mL.

  • Immobilization: Add the prepared enzyme solution to the washed support resin.

  • Incubation: Gently agitate the mixture on a shaker at room temperature for a specified period (e.g., 1-4 hours) to allow for complete adsorption.[18]

  • Washing: After incubation, separate the immobilized enzyme from the solution by filtration. Wash the support with fresh buffer to remove any loosely bound enzyme.

  • Drying and Storage: Dry the immobilized biocatalyst (e.g., under vacuum) and store it at 4°C until use. The immobilized enzyme generally shows good storage stability.[8]

Protocol 2: Enzymatic Synthesis of N-Lauroyl-L-Alanine

This protocol provides a typical procedure for the synthesis reaction.

  • Reactant Preparation: In a sealed reaction vessel, dissolve L-alanine (e.g., 10 mmol) and lauric acid (e.g., 10 mmol) in 50 mL of an appropriate organic solvent (e.g., tert-amyl alcohol).

  • Water Removal (Optional but Recommended): Add 1.0 g of activated molecular sieves (3Å or 4Å) to the mixture to adsorb the water produced during the reaction.[1]

  • Enzyme Addition: Add the immobilized lipase (e.g., 8% w/w of total substrates) to the reaction mixture.[4]

  • Reaction Incubation: Place the vessel in an orbital shaker incubator set to the optimal temperature (e.g., 55°C) and agitation speed (e.g., 200 rpm).[4]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them using a suitable method, such as HPLC or titration of the remaining lauric acid.

  • Reaction Termination: Once the reaction has reached the desired conversion, stop it by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Isolation and Purification:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Acidify the residue with HCl to a pH of 3-4 to precipitate the crude N-lauroyl-L-alanine.[15]

    • Filter the white solid precipitate and wash it with cold water to remove any remaining salts or unreacted L-alanine.

    • Dry the final product under vacuum. Further purification can be done by recrystallization if necessary.

Visualizations

Below are diagrams illustrating key workflows and concepts in the enzymatic synthesis of this compound.

G cluster_input Inputs cluster_process Process cluster_output Outputs L_Alanine L-Alanine Reaction Enzymatic Acylation Reaction (50-60°C, Agitation) L_Alanine->Reaction Lauric_Acid Lauric Acid / Ester Lauric_Acid->Reaction Lipase Lipase (e.g., CAL-B) Immobilization Enzyme Immobilization (Optional but Recommended) Lipase->Immobilization Solvent Organic Solvent Solvent->Reaction Immobilization->Reaction Filtration Catalyst Separation (Filtration) Reaction->Filtration Purification Product Purification (pH Adjustment, Crystallization) Filtration->Purification Recycled_Enzyme Recycled Enzyme Filtration->Recycled_Enzyme For Reuse Product Pure N-Lauroyl-L-Alanine Purification->Product

Fig 1. General experimental workflow for this compound synthesis.

G Start Low Product Yield Observed Check_Enzyme Step 1: Verify Enzyme Activity Start->Check_Enzyme Check_Conditions Step 2: Review Reaction Conditions Start->Check_Conditions Check_Inhibition Step 3: Investigate Inhibition Start->Check_Inhibition Cause_Storage Improper Storage? Check_Enzyme->Cause_Storage Cause_Immobilization Poor Immobilization? Check_Enzyme->Cause_Immobilization Cause_Solvent Incompatible Solvent? Check_Enzyme->Cause_Solvent Cause_Temp Temperature Out of Range (40-60°C)? Check_Conditions->Cause_Temp Cause_Ratio Incorrect Substrate Ratio? Check_Conditions->Cause_Ratio Cause_Water Water Buildup? Check_Conditions->Cause_Water Cause_Product Product Inhibition? Check_Inhibition->Cause_Product Cause_Contaminant Substrate/Solvent Impurity? Check_Inhibition->Cause_Contaminant

Fig 2. Logical troubleshooting guide for low product yield.

G Center Lipase Activity & Stability Temp Temperature Temp->Center +/- pH pH pH->Center +/- Solvent Solvent Choice Solvent->Center +/- Immobilization Immobilization Immobilization->Center ++ Substrate_Conc Substrate Concentration Substrate_Conc->Center +/- Inhibitors Inhibitors Inhibitors->Center --

Fig 3. Key factors influencing lipase activity and stability.

References

solubility issues of lauroyl alanine in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address common solubility challenges encountered with N-lauroyl-L-alanine in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is N-lauroyl-L-alanine and why is it poorly soluble in aqueous buffers?

N-lauroyl-L-alanine is an amino acid derivative synthesized from lauric acid (a 12-carbon fatty acid) and the amino acid L-alanine.[1][2] This structure gives it an amphiphilic nature: a long, hydrophobic lauroyl tail and a hydrophilic alanine headgroup. This composition, particularly the hydrophobic tail, leads to poor solubility in aqueous solutions like physiological buffers, especially at a neutral pH.[3]

Q2: What are the primary factors that influence the solubility of lauroyl alanine?

The solubility of N-lauroyl-L-alanine, like other acylated amino acids, is primarily influenced by:

  • pH: The pH of the buffer has a significant effect on the charge state of the molecule's carboxylic acid group, which in turn affects solubility.[4][5]

  • Co-solvents: The presence of organic solvents can dramatically increase solubility.[4]

  • Temperature: Modest increases in temperature can sometimes aid dissolution.

  • Ionic Strength: The salt concentration of the buffer can also play a role in the solubility of charged molecules.[6]

Q3: My this compound powder won't dissolve in Phosphate-Buffered Saline (PBS) at pH 7.4. What is the first thing I should try?

Directly dissolving hydrophobic compounds like this compound in neutral buffers is often unsuccessful.[3] The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous buffer.[3] It is always best practice to test the solubility on a small amount of your compound before dissolving the entire sample.[3]

Q4: How exactly does pH affect solubility?

The solubility of amino acids and their derivatives is typically lowest at their isoelectric point (pI), where the net charge of the molecule is zero.[3]

  • Acidic pH (e.g., <4): At a low pH, the carboxylic acid group is protonated (neutral), but the amino group can become protonated, leading to a net positive charge that can improve solubility.[3]

  • Basic pH (e.g., >8): At a higher pH, the carboxylic acid group becomes deprotonated, forming a negatively charged carboxylate salt (alaninate).[7][8] This negative charge significantly enhances interaction with water, thereby increasing solubility.[3][4] For many applications, carefully raising the pH with a base like NaOH is an effective strategy.[7]

Q5: What organic solvents are recommended for preparing a stock solution?

For highly hydrophobic molecules, the following solvents are commonly used. The final concentration of these solvents in your experiment should be kept to a minimum (often less than 1%) to avoid off-target effects.

  • Dimethyl sulfoxide (DMSO): A powerful and common choice for creating high-concentration stock solutions due to its strong solubilizing properties and compatibility with many biological assays.[3][9]

  • Ethanol or Methanol: These are also effective but may be more volatile.[4][9]

  • Dimethylformamide (DMF): Another strong solvent option.[9]

Q6: I successfully dissolved the this compound, but the solution became cloudy after diluting it into my buffer. What's happening?

This indicates that you have exceeded the solubility limit of this compound in the final buffer composition.[3] The compound is precipitating out of the solution.

  • Probable Cause: The final concentration of the organic co-solvent is too low to keep the this compound dissolved at that specific concentration.

  • Solution: You can either lower the final concentration of this compound or, if your experiment permits, slightly increase the percentage of the organic co-solvent in your final solution.[3] Slow, dropwise addition of the stock solution into a vigorously stirring buffer can also help prevent localized high concentrations that lead to precipitation.[3]

Data Presentation

Table 1: Physicochemical Properties of N-Lauroyl-L-Alanine

PropertyValueSource
IUPAC Name (2S)-2-(dodecanoylamino)propanoic acid[2]
Molecular Formula C₁₅H₂₉NO₃[2][10]
Molecular Weight ~271.40 g/mol [2]
Appearance White to off-white powder[1]

Table 2: Recommended Solvents for Stock Solution Preparation

SolventTypical Starting ConcentrationAdvantagesConsiderations
DMSO 10-50 mMHighly effective, low volatility, suitable for long-term storage at -20°C.[11]Can be toxic to some cells at >1% v/v. May not be suitable for oxidation-sensitive experiments.
Ethanol 10-20 mMLess toxic than DMSO for many cell-based assays.More volatile, which can lead to concentration changes if not handled properly.
DMF 10-50 mMStrong solubilizing agent.Higher toxicity profile than DMSO and Ethanol.

Troubleshooting and Experimental Guides

Workflow for Solubilizing this compound

When initial attempts to dissolve N-lauroyl-L-alanine fail, this workflow provides a logical sequence of steps to troubleshoot the issue.

G start Start: Weigh this compound direct_dissolve Attempt to dissolve directly in target biological buffer start->direct_dissolve check_dissolved1 Is solution clear? direct_dissolve->check_dissolved1 success Success: Solution Ready for Use check_dissolved1->success Yes ph_option Is pH adjustment compatible with experiment? check_dissolved1->ph_option No adjust_ph Adjust to basic pH (e.g., 8-9) with dilute NaOH. See Protocol 1. ph_option->adjust_ph Yes use_organic Use Organic Solvent. See Protocol 2. ph_option->use_organic No check_dissolved2 Is solution clear? adjust_ph->check_dissolved2 check_dissolved2->success Yes check_dissolved2->use_organic No prepare_stock Prepare concentrated stock in 100% DMSO or Ethanol use_organic->prepare_stock dilute Add stock dropwise to vigorously stirring buffer prepare_stock->dilute check_precipitate Does precipitate form? dilute->check_precipitate check_precipitate->success No troubleshoot Troubleshoot: - Lower final concentration - Increase co-solvent % - Use sonication check_precipitate->troubleshoot Yes troubleshoot->dilute

References

Technical Support Center: Optimizing Lauroyl Alanine for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-lauroyl-L-alanine concentration in membrane protein extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the solubilization of membrane proteins using N-lauroyl-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What is N-lauroyl-L-alanine and why is it used for membrane protein extraction?

N-lauroyl-L-alanine is an amino acid-based anionic surfactant. It consists of a hydrophobic 12-carbon lauroyl tail and a hydrophilic alanine headgroup.[1][2] This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins, effectively solubilizing them in an aqueous solution.[3][4] Its mild nature makes it a suitable choice for extracting sensitive proteins or protein complexes where preserving the native conformation and activity is crucial.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

Q3: What is a good starting concentration for N-lauroyl-L-alanine?

A recommended starting concentration for N-lauroyl-L-alanine is between 0.5% and 2.0% (w/v). For a detergent with a molecular weight similar to N-lauroyl-L-alanine (271.40 g/mol ), a 1.0% (w/v) solution is approximately 36.8 mM, which is well above the estimated CMC.[1] It is crucial to optimize this concentration for each specific membrane protein and cell type.

Q4: What is the ideal detergent-to-protein ratio?

A general guideline is to maintain a detergent-to-protein mass ratio of at least 4:1. This ensures that there is sufficient detergent to fully solubilize the membrane and encapsulate the extracted proteins within micelles. However, the optimal ratio can vary depending on the specific protein and the lipid content of the membrane preparation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Target Protein - Insufficient detergent concentration.- Suboptimal detergent-to-protein ratio.- Incomplete membrane solubilization (incubation time/temperature).- Increase N-lauroyl-L-alanine concentration in 0.25% increments.- Ensure the detergent-to-protein mass ratio is at least 4:1.- Increase incubation time (up to 4 hours) or try a higher temperature (e.g., room temperature for 30-60 minutes), if the protein is stable at that temperature.
Protein Aggregation - Detergent concentration is too low (below the CMC in the final buffer).- Inappropriate buffer pH or ionic strength.- Protein is inherently unstable once extracted.- Ensure the final detergent concentration remains above the estimated CMC in all subsequent steps (e.g., purification).- Screen a range of pH values (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM).- Add stabilizing agents to the buffer such as glycerol (10-20%), specific lipids, or cholesterol analogs.
Loss of Protein Function - Protein denaturation by the detergent.- Proteolytic degradation.- Decrease the N-lauroyl-L-alanine concentration to the minimum required for solubilization.- Add a fresh, broad-spectrum protease inhibitor cocktail to all buffers at every step of the extraction process.- Work at a lower temperature (e.g., 4°C) throughout the procedure.
High Contaminant Levels - Incomplete removal of cytosolic proteins.- Non-specific binding to purification resin.- Ensure thorough washing of the membrane pellet before solubilization.- Optimize the number and composition of wash steps during purification. Consider adding a low concentration of a non-ionic detergent to the wash buffers.

Data Presentation

Table 1: Physicochemical Properties of N-lauroyl-L-alanine
PropertyValueReference
Molecular Formula C₁₅H₂₉NO₃[1]
Molecular Weight 271.40 g/mol [1]
Class Anionic Amino Acid Surfactant[3][4]
Appearance White to off-white powder[3]
Critical Micelle Concentration (CMC) Not readily available (estimated based on similar compounds)
Table 2: Illustrative Example of Optimizing N-lauroyl-L-alanine Concentration for GPCR Extraction

The following table provides a hypothetical example of how to present data from an optimization experiment for the extraction of a G-protein coupled receptor (GPCR). Actual results will vary depending on the specific protein and experimental conditions.

N-lauroyl-L-alanine Conc. (% w/v)Total Protein Yield (mg/mL)GPCR Activity (relative units)Purity (%)
0.250.83045
0.501.58560
1.00 2.1 100 75
1.502.39572
2.002.48068

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol: General Workflow for Membrane Protein Extraction using N-lauroyl-L-alanine

This protocol provides a starting point for the extraction of membrane proteins. Optimization of each step is recommended for specific target proteins.

Materials:

  • Isolated membrane pellet (from ~1x10⁸ cells or equivalent tissue)

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA

  • Protease Inhibitor Cocktail (add fresh before use)

  • N-lauroyl-L-alanine Stock Solution: 10% (w/v) in deionized water (~368 mM)

Procedure:

  • Prepare Membranes: Start with a high-quality membrane pellet prepared from cell lysis and differential centrifugation. The final high-speed spin to pellet membranes is typically at 100,000 x g for 60 minutes at 4°C.

  • Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer. Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • Adjust Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

  • Add Detergent: Add the 10% N-lauroyl-L-alanine stock solution to the membrane suspension to achieve the desired final concentration (start with a range of 0.5% to 2.0% w/v).

  • Solubilize: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarify Extract: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity purification or functional analysis.

Visualizations

experimental_workflow start Start: Isolated Membrane Pellet protein_quant Determine Protein Concentration start->protein_quant adjust_conc Adjust Protein Concentration (2-5 mg/mL) protein_quant->adjust_conc add_detergent Add N-lauroyl-L-alanine (0.5-2.0% w/v) adjust_conc->add_detergent solubilize Solubilize (1-2h, 4°C) add_detergent->solubilize centrifuge Clarify by Centrifugation (100,000 x g) solubilize->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Discard Pellet (Insoluble Material) centrifuge->pellet end Downstream Applications supernatant->end

Caption: A generalized workflow for the extraction of membrane proteins.

troubleshooting_logic start Low Protein Yield? check_conc Increase Lauroyl Alanine Concentration? start->check_conc Yes aggregation Protein Aggregation? start->aggregation No, but... check_ratio Increase Detergent:Protein Ratio? check_conc->check_ratio Still low check_time Increase Incubation Time/Temp? check_ratio->check_time Still low check_cmc Is [Detergent] > CMC in all buffers? aggregation->check_cmc Yes loss_of_function Loss of Function? aggregation->loss_of_function No, but... check_buffer Optimize Buffer pH/Ionic Strength? check_cmc->check_buffer Still aggregates add_stabilizers Add Stabilizing Agents (Glycerol, Lipids)? check_buffer->add_stabilizers Still aggregates decrease_conc Decrease this compound Concentration? loss_of_function->decrease_conc Yes add_protease_inhib Add Protease Inhibitors? decrease_conc->add_protease_inhib Still inactive

Caption: A logical workflow for troubleshooting common extraction issues.

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Technical Support Center: Lauroyl Alanine Interference in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from lauroyl alanine in their mass spectrometry (MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my mass spectrometry analysis?

A1: this compound is a surfactant and cleansing agent commonly found in personal care products like soaps, detergents, and skin-care products.[1] Its presence in the laboratory environment can lead to contamination of samples, solvents, and instrument components.[1][2] Due to its amphiphilic nature, it is highly surface-active and can suppress the ionization of analytes of interest (ion suppression), form adducts that complicate spectra, and contaminate the ion source of the mass spectrometer, leading to poor signal intensity and baseline noise.[2]

Q2: What are the common mass-to-charge ratios (m/z) where I can expect to see this compound interference?

A2: this compound (chemical formula: C₁₅H₂₉NO₃) has a monoisotopic mass of 271.2147 Da.[3] In positive ion mode electrospray ionization (ESI), you can expect to see several common adducts. The table below summarizes the theoretical m/z values for these ions.

Ion TypeMolecular Formula of IonTheoretical m/z
Protonated molecule [M+H]⁺[C₁₅H₃₀NO₃]⁺272.2220
Sodium adduct [M+Na]⁺[C₁₅H₂₉NO₃Na]⁺294.2040
Potassium adduct [M+K]⁺[C₁₅H₂₉NO₃K]⁺310.1779
Ammonium adduct [M+NH₄]⁺[C₁₅H₃₃N₂O₃]⁺289.2486

Q3: What are the likely fragmentation patterns of this compound in MS/MS analysis?

Below is a diagram illustrating the potential fragmentation of the [M+H]⁺ ion of this compound.

G parent [Lauroyl-Ala+H]⁺ m/z = 272.22 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 254.21 parent->frag1 - H₂O frag2 Loss of COOH [M+H-HCOOH]⁺ m/z = 226.22 parent->frag2 - HCOOH frag3 Cleavage of amide bond Lauroyl ion m/z = 183.17 parent->frag3 Amide Cleavage frag4 Cleavage of amide bond Alanine immonium ion m/z = 44.05 parent->frag4 Amide Cleavage

Caption: Predicted MS/MS fragmentation of this compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound interference in your mass spectrometry experiments.

Step 1: Identify the Source of Contamination

The first step in troubleshooting is to determine the origin of the this compound contamination.

G start High background signal or m/z 272.22, 294.20, or 310.18 observed blank_run Run a blank injection (mobile phase only) start->blank_run contaminant_present Contaminant peaks present? blank_run->contaminant_present check_solvents Check Solvents and System contaminant_present->check_solvents Yes check_sample Check Sample Preparation contaminant_present->check_sample No system_contamination System Contamination: - Mobile phase bottles - Tubing - Injector - Column check_solvents->system_contamination sample_contamination Sample Contamination: - Glassware - Pipette tips - Reagents - Handling (hand soaps, lotions) check_sample->sample_contamination

Caption: Workflow for identifying the source of contamination.

Troubleshooting Actions:

  • Run a blank gradient: Inject only the mobile phase. If you observe the characteristic m/z values of this compound, the contamination is likely in your LC-MS system (solvents, tubing, autosampler).

  • Check your solvents: Use high-purity, LC-MS grade solvents. Avoid topping off solvent bottles; use fresh solvents in clean, dedicated glassware.[4]

  • Evaluate sample handling: this compound is a common ingredient in hand soaps. Ensure that anyone handling samples or instrument components has thoroughly rinsed their hands with a solvent like isopropanol after washing. Wear powder-free nitrile gloves.

  • Clean glassware properly: Do not wash laboratory glassware with detergents.[4] Rinse with high-purity water followed by an organic solvent like methanol or acetonitrile.

Step 2: Implement Mitigation Strategies

Once the source of contamination is identified, or if you are working with samples where this compound is an inherent component of the matrix, the following experimental protocols can be used for its removal.

Experimental Protocol 1: Protein Precipitation

This method is effective for removing both proteins and surfactants from biological samples. Acetonitrile is a common choice for this procedure.

Materials:

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample (e.g., 100 µL of plasma), add 3 volumes of ice-cold acetonitrile (300 µL).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and surfactant.

  • Carefully collect the supernatant, which contains your analytes of interest, for LC-MS analysis.

Experimental Protocol 2: Solid-Phase Extraction (SPE)

For more rigorous cleanup, a reversed-phase SPE protocol using a C18 sorbent can be employed to remove this compound.

Materials:

  • C18 SPE cartridge

  • SPE manifold

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water

  • Elution solvent (e.g., 90:10 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Conditioning: Pass one cartridge volume of methanol through the C18 cartridge, followed by one cartridge volume of water. Do not allow the sorbent to go dry.

  • Equilibration: Equilibrate the cartridge with one cartridge volume of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample (e.g., the supernatant from protein precipitation, diluted with water) onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with one cartridge volume of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute your analytes of interest with a strong organic solvent. This compound, being hydrophobic, will be retained on the C18 sorbent under these conditions, allowing for the selective elution of less hydrophobic analytes. For elution of a broader range of analytes, a step-wise gradient of increasing organic solvent concentration can be used.

Step 3: System Cleaning

If the LC-MS system is contaminated, a thorough cleaning is necessary.

G start System Contamination Confirmed flush_system Flush System with Strong Solvent (e.g., 50:50 isopropanol:water) start->flush_system replace_components Replace Consumables - Solvent frits - Tubing (if necessary) flush_system->replace_components clean_source Clean Mass Spectrometer Source replace_components->clean_source reequilibrate Re-equilibrate System with Mobile Phase clean_source->reequilibrate verify_cleanliness Run Blank Injection to Verify Cleanliness reequilibrate->verify_cleanliness

Caption: Workflow for system decontamination.

System Flushing Protocol:

  • Replace all mobile phases with fresh, high-purity solvents.

  • Disconnect the column and connect the injector directly to the mass spectrometer.

  • Flush the system with a strong solvent mixture, such as 50:50 isopropanol:water, for an extended period (e.g., 1-2 hours) at a low flow rate.

  • If contamination persists, it may be necessary to replace solvent inlet frits and any contaminated tubing.

  • Follow the manufacturer's instructions for cleaning the ion source.

References

Technical Support Center: Mitigating Lauroyl Alanine Effects on Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of lauroyl alanine on protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with protein quantification assays?

This compound is an anionic surfactant used to solubilize and stabilize proteins. Surfactants, in general, can interfere with common protein assays.[1] In dye-based assays like the Bradford assay, detergents can affect the pH and linearity of the response.[1] In copper-based assays like the Bicinchoninic Acid (BCA) assay, while generally more compatible with detergents, certain types and concentrations of surfactants can still lead to inaccurate results.[2][3]

Q2: Which common protein quantification assays are affected by this compound?

Based on its properties as an anionic surfactant, this compound is expected to interfere with the following widely used assays:

  • Bradford Assay: This assay is highly susceptible to interference from detergents.[3][4] Surfactants can compete with the Coomassie dye for binding to proteins, leading to inaccurate measurements.[5]

  • Bicinchoninic Acid (BCA) Assay: While the BCA assay is known for its compatibility with many detergents up to certain concentrations, high concentrations of anionic surfactants can still interfere with the copper chelation reaction, leading to erroneous protein concentration values.[2][6]

  • Lowry Assay: This assay is also sensitive to detergents, which can cause precipitation of the reagents and interfere with the colorimetric reaction.[4]

Q3: Are there any protein quantification assays that are compatible with this compound?

While specific compatibility data for this compound is limited, certain assays are designed to be more tolerant to detergents:

  • Detergent-Compatible Bradford Assays: Some commercial kits are formulated to be compatible with higher concentrations of detergents.

  • Pierce™ 660 nm Protein Assay: This assay is generally more compatible with a variety of detergents, especially when used with an Ionic Detergent Compatibility Reagent (IDCR).[2]

  • Reducing Agent Compatible BCA Assay Kits: These kits can sometimes offer better compatibility with complex buffer formulations that include detergents.[7][8]

It is always recommended to test a specific assay's compatibility with your buffer containing this compound by running a control with a known protein standard.

Troubleshooting Guides

Problem: Inaccurate or inconsistent protein concentration readings in the presence of this compound.

This is a common issue when using standard protein quantification assays with samples containing surfactants like this compound. Below are troubleshooting steps and mitigation strategies.

1. Assess the Level of Interference

Before proceeding with mitigation, it's crucial to determine the extent of interference.

  • Experimental Protocol: Interference Test

    • Prepare a set of protein standards (e.g., Bovine Serum Albumin - BSA) in your sample buffer containing this compound.

    • Prepare another set of identical protein standards in a compatible buffer (e.g., phosphate-buffered saline - PBS).

    • Perform your chosen protein assay (e.g., Bradford or BCA) on both sets of standards.

    • Compare the standard curves. A significant shift or a non-linear curve for the standards in the this compound buffer indicates interference.

2. Mitigation Strategies

Choose a mitigation strategy based on your sample, protein concentration, and downstream application.

Strategy 1: Sample Dilution

  • Description: If your protein concentration is high enough, diluting the sample can reduce the this compound concentration to a level that no longer interferes with the assay.

  • Best For: Samples with high initial protein concentrations.

  • Workflow:

    Start High Protein Concentration Sample (with this compound) Dilute Dilute Sample in Assay-Compatible Buffer Start->Dilute Assay Perform Protein Assay Dilute->Assay Result Accurate Quantification Assay->Result

    Caption: Workflow for Sample Dilution Mitigation Strategy.

Strategy 2: Protein Precipitation

  • Description: This method separates proteins from interfering substances like this compound by precipitating the protein, removing the supernatant, and then redissolving the protein pellet in a compatible buffer. Acetone precipitation is a common and effective method.[4][7][8][9][10]

  • Best For: Samples where dilution is not feasible or when complete removal of interfering substances is required.

  • Experimental Protocol: Acetone Precipitation

    • Cool the required volume of acetone to -20°C.

    • Place your protein sample in an acetone-compatible tube.

    • Add four times the sample volume of cold (-20°C) acetone to the tube.[4][9][10]

    • Vortex the tube and incubate for at least 60 minutes at -20°C. For low protein concentrations, overnight incubation may be necessary.[7][9]

    • Centrifuge for 10-15 minutes at 13,000-15,000 x g.[8][9][10]

    • Carefully decant the supernatant, which contains the this compound.

    • Allow the protein pellet to air-dry for about 30 minutes. Do not over-dry, as it may be difficult to redissolve.[9][10]

    • Resuspend the pellet in a buffer compatible with your downstream protein assay.

  • Workflow:

    Start Protein Sample (with this compound) Precipitate Add Cold Acetone & Incubate Start->Precipitate Centrifuge Centrifuge to Pellet Protein Precipitate->Centrifuge RemoveSupernatant Remove Supernatant (contains this compound) Centrifuge->RemoveSupernatant Resuspend Resuspend Protein Pellet in Compatible Buffer RemoveSupernatant->Resuspend Assay Perform Protein Assay Resuspend->Assay

    Caption: Workflow for Protein Precipitation Mitigation Strategy.

Strategy 3: Use a Detergent-Compatible Assay

  • Description: If removing the this compound is not desirable or feasible, switch to a protein assay method that is more tolerant to detergents.

  • Best For: When maintaining the protein in a solubilized state is critical for downstream applications.

  • Workflow:

    Start Protein Sample (with this compound) SelectAssay Select Detergent- Compatible Assay (e.g., Pierce 660 nm) Start->SelectAssay PerformAssay Perform Protein Assay Following Kit Protocol SelectAssay->PerformAssay Result Accurate Quantification PerformAssay->Result

    Caption: Workflow for Using a Detergent-Compatible Assay.

Data Presentation: Surfactant Compatibility in Common Protein Assays

Table 1: BCA Assay Surfactant Compatibility

SurfactantMaximum Compatible Concentration
CHAPS1%
CHAPSO1%
Deoxycholate0.1%
SDS10% (in some specialized kits)
Triton™ X-1001%
Tween™ 201%
Brij™-351%

Data compiled from manufacturer's technical information.[10][11][12]

Table 2: Bradford Assay Surfactant Compatibility

SurfactantMaximum Compatible Concentration
CHAPS10%
CHAPSO10%
Deoxycholic acid0.2%
SDS0.025%
Triton™ X-1000.05%
Tween™ 200.015%
Brij™-35Not compatible

Data compiled from manufacturer's technical information.[10][13][14]

Table 3: Pierce™ 660 nm Assay Surfactant Compatibility

SurfactantMaximum Compatible Concentration
CHAPS1%
Deoxycholate0.5%
SDS0.1% (up to 1% with IDCR)
Triton™ X-1001%
Tween™ 201%
Brij™-351%

Data compiled from manufacturer's technical information.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate any method with your specific samples and reagents.

References

degradation and stability of lauroyl alanine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Lauroyl Alanine Aqueous Stability: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the .

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction cleaves the molecule into lauric acid and alanine, particularly under acidic or basic conditions.[1] Oxidative degradation can also occur, though it is generally a slower process under typical experimental conditions.

Q2: What are the main factors that influence the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: Stability is generally greatest near neutral pH and decreases in acidic or alkaline conditions due to catalysis of amide bond hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the formation of various degradation products.

  • Light Exposure: While less common for this type of molecule, photolytic degradation can occur under intense light exposure, potentially leading to decarboxylation.[2][3]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and reliable method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5][6] An appropriate HPLC method can separate this compound from its primary degradation products, such as lauric acid and alanine, allowing for their quantification over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.[7]

Q4: What is a typical shelf-life for a this compound aqueous solution?

A4: The shelf-life of a this compound solution is highly dependent on the storage conditions, particularly pH and temperature. At room temperature and neutral pH, a solution might be stable for several days to weeks. However, under acidic or basic conditions, or at elevated temperatures, significant degradation can occur within hours. For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8°C or frozen) and buffered around a neutral pH.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation in aqueous solution - Low solubility of this compound at the tested concentration.- pH of the solution is near the isoelectric point of alanine, reducing the solubility of the alanine degradation product.- Temperature is too low, causing the compound to crystallize.- Reduce the concentration of this compound.- Adjust the pH of the solution away from the isoelectric point of alanine (approximately 6.0).- Gently warm the solution. For long-term storage, consider using a co-solvent if compatible with your experimental design.
Rapid loss of this compound concentration - pH of the solution is highly acidic or basic, accelerating hydrolysis.- Storage temperature is too high.- Microbial contamination.- Prepare solutions in a buffer with a pH between 6.0 and 7.5.- Store solutions at 2-8°C or frozen.- Use sterile water and proper aseptic techniques during preparation. Consider filtration through a 0.22 µm filter.
Appearance of unknown peaks in HPLC chromatogram - Degradation of this compound into multiple products.- Interaction with other components in the formulation.- Impurities in the starting material.- Perform forced degradation studies to identify potential degradation products.- Use LC-MS to identify the mass of the unknown peaks.- Analyze a sample of the initial this compound solid to check for impurities.
Inconsistent results between experiments - Inconsistent preparation of solutions (pH, concentration).- Different storage conditions between batches.- Degradation during the experimental procedure.- Standardize the solution preparation protocol.- Maintain consistent storage conditions for all samples.- Prepare fresh solutions for each experiment or validate the stability over the experimental timeframe.

Quantitative Data Summary

The following tables provide representative data on the stability of this compound under various conditions. This data is illustrative and actual results may vary based on specific experimental parameters.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 40°C

pH% Remaining after 24 hours% Remaining after 72 hoursMajor Degradation Product
3.085.2%65.7%Lauric Acid, Alanine
5.095.1%88.3%Lauric Acid, Alanine
7.099.5%97.8%Minor Lauric Acid
9.092.4%80.1%Lauric Acid, Alanine
11.078.6%55.2%Lauric Acid, Alanine

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 7.0

Temperature% Remaining after 7 days% Remaining after 30 days
4°C99.8%98.5%
25°C (Room Temp)98.2%92.1%
40°C95.5%85.4%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with water or an appropriate buffer to the desired concentration for each stress condition.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Incubate the solution (at neutral pH) at 80°C.

  • Photolytic Degradation: Expose the solution (at neutral pH) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary degradation products.[8]

  • Chromatographic Column: ODS-2 HYPERSIL C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and a 0.05 mol/L monopotassium phosphate buffer (pH adjusted to 4.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard and sample solutions.

  • Record the chromatograms and determine the peak areas for this compound and any degradation products.

  • Quantify the amount of this compound and its degradation products using a standard curve.

Visualizations

cluster_degradation Degradation Pathway of this compound Lauroyl_Alanine This compound C15H29NO3 Hydrolysis Hydrolysis (Acid or Base Catalyzed) Lauroyl_Alanine->Hydrolysis H2O Lauric_Acid Lauric Acid C12H24O2 Hydrolysis->Lauric_Acid Alanine Alanine C3H7NO2 Hydrolysis->Alanine

Caption: Primary hydrolytic degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Testing Prepare_Solution Prepare this compound Aqueous Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Prepare_Solution->Stress_Conditions Sampling Collect Samples at Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify this compound and Degradants HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed Check_pH Is the pH of the solution correct? Start->Check_pH Check_Temp Is the storage temperature correct? Check_pH->Check_Temp Yes Adjust_pH Adjust and buffer pH to neutral range Check_pH->Adjust_pH No Check_Purity Is the starting material pure? Check_Temp->Check_Purity Yes Adjust_Temp Store at lower temperature (2-8°C) Check_Temp->Adjust_Temp No Analyze_Purity Analyze starting material for impurities Check_Purity->Analyze_Purity No End Problem Resolved Check_Purity->End Yes Adjust_pH->End Adjust_Temp->End Analyze_Purity->End

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Investigating the Impact of Lauroyl Alanine on Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific inhibitory or activating effects of lauroyl alanine on particular enzymes is limited in publicly available scientific literature. This compound is primarily characterized as a surfactant used in cosmetics and personal care products.[1][2] This guide provides a general framework for researchers investigating the effects of surface-active compounds like this compound on enzyme activity, using established enzymology principles and protocols.

Frequently Asked Questions (FAQs)

Q1: How do I begin to determine if this compound is affecting my enzyme of interest?

A1: Start with a basic enzyme activity assay in the presence and absence of this compound. A simple spectrophotometric assay is often a good starting point.[3] The goal is to observe any change in the reaction rate. Your initial setup should include:

  • Negative Control: The complete reaction mixture without this compound (solvent/buffer only) to establish the baseline 100% enzyme activity.

  • Test Condition: The reaction mixture including this compound at a range of concentrations.

  • Positive Control: If available, a known inhibitor or activator of your enzyme to validate the assay's responsiveness.

A significant increase or decrease in the measured product formation or substrate depletion in the "Test Condition" compared to the "Negative Control" suggests an effect.

Q2: My initial screen suggests inhibition. What could cause inconsistent results when working with a surfactant-like molecule?

A2: Surfactants can introduce variability into enzymatic assays through several mechanisms:

  • Micelle Formation: Above its critical micelle concentration (CMC), this compound will form micelles, which can sequester the substrate, the enzyme, or both, leading to apparent inhibition that is not due to direct binding at the active site.

  • Protein Denaturation: Surfactants, particularly ionic ones, can disrupt the non-covalent interactions that maintain a protein's three-dimensional structure, leading to denaturation and loss of activity.[4] This effect can be concentration-dependent and may not be easily reversible.

  • Interference with Assay Signal: The compound might interfere with the detection method itself (e.g., by absorbing light at the same wavelength as your product or by quenching a fluorescent signal). Always run a control with the compound and substrate but without the enzyme to check for this.

  • Poor Solubility: The compound may not be fully soluble in your assay buffer, leading to inconsistent concentrations in solution.[5]

Q3: How can I distinguish between specific enzyme inhibition and non-specific effects from its surfactant properties?

A3: This is a critical step. Here are some strategies:

  • Vary Enzyme Concentration: True inhibitors often show an inhibition constant (Ki) that is independent of the enzyme concentration, whereas non-specific effects like denaturation may be more pronounced at lower enzyme concentrations.[6]

  • Include a Non-ionic Surfactant: Including a mild, non-ionic detergent (like Triton X-100 or Tween-20) at a concentration just above the CMC of this compound in all assay wells can sometimes help to mitigate non-specific aggregation effects. Note that some detergents can themselves interfere with assays.[7]

  • Mechanism of Action Studies: Perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.[3][8] The resulting data, when plotted (e.g., Lineweaver-Burk plot), can help determine if the inhibition is competitive, non-competitive, or uncompetitive, which is a hallmark of specific binding.[9]

  • Test Against Other Enzymes: Check if this compound inhibits other, unrelated enzymes. Broad-spectrum inhibition suggests a non-specific mechanism like denaturation or aggregation.

Q4: I've confirmed that this compound inhibits my enzyme. What are the next steps?

A4: Once you have reproducible evidence of inhibition, the next steps involve characterizing the interaction in detail:

  • Determine the IC50: This is the concentration of this compound that causes 50% inhibition of the enzyme's activity. It's a key measure of inhibitor potency.

  • Investigate the Mechanism of Inhibition (MoA): As mentioned in Q3, perform enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-modal.[9]

  • Assess Reversibility: Determine if the inhibition is reversible or irreversible. This can be tested by pre-incubating the enzyme with a high concentration of this compound, then rapidly diluting the mixture to reduce the inhibitor concentration and observing if enzyme activity is restored.

Troubleshooting Guides

Problem / Observation Potential Cause(s) Suggested Solution(s)
High background signal or spontaneous substrate degradation. 1. This compound may be chemically reacting with or degrading the substrate. 2. The substrate itself is unstable in the assay buffer.[10]1. Run a control with only the substrate and this compound (no enzyme) to quantify the background rate. Subtract this rate from your enzyme-catalyzed reaction rates. 2. Test substrate stability over time in the assay buffer. If unstable, prepare it fresh before each experiment.
Precipitate forms when this compound is added to the assay buffer. 1. This compound has limited solubility in your buffer. 2. The compound is interacting with a component of the buffer (e.g., salts, metal ions) and precipitating.1. Test the solubility of this compound in the buffer. You may need to prepare a stock solution in a solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.[3] 2. Simplify the buffer composition to identify the interacting component.
IC50 value is not reproducible between experiments. 1. Inconsistent pipetting of viscous solutions.[10] 2. Enzyme activity is not stable over the course of the experiment.[5] 3. This compound stock solution is not stable. 4. Assay conditions (temperature, pH, incubation time) are fluctuating.[10]1. Use calibrated pipettes and proper techniques (e.g., reverse pipetting) for viscous liquids. 2. Keep the enzyme on ice and use it fresh. Run a control without inhibitor over the same time period to ensure the enzyme is stable. 3. Prepare fresh dilutions of the compound for each experiment. 4. Use a temperature-controlled plate reader or water bath. Ensure the buffer pH is stable at the assay temperature.[10]
The inhibition curve does not reach 100% inhibition, even at high concentrations. 1. The compound may be a partial inhibitor. 2. The compound has limited solubility, and the effective concentration is not increasing.[8] 3. The inhibition is non-specific and reaches a saturation point.1. This is a valid mechanistic possibility. 2. Visually inspect the wells at high concentrations for any signs of precipitation. 3. Re-evaluate using the methods described in FAQ Q3 to check for non-specific effects.

Quantitative Data Summary

Table 1: IC50 Determination for this compound Against Target Enzyme

Enzyme TargetThis compound IC50 (µM)Hill SlopeR² of Curve FitAssay Conditions (Buffer, pH, Temp)
e.g., Protease X[Your Value][Your Value][Your Value][e.g., 50 mM Tris, pH 8.0, 37°C]
e.g., Kinase Y[Your Value][Your Value][Your Value][e.g., 25 mM HEPES, pH 7.4, 30°C]

Table 2: Kinetic Parameters of Target Enzyme in the Presence of this compound

This compound Conc. (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min)Inhibition TypeKᵢ (µM)
0 (Control)[Your Value][Your Value]N/AN/A
[Concentration 1][Your Value][Your Value][e.g., Competitive][Your Value]
[Concentration 2][Your Value][Your Value][e.g., Competitive][Your Value]

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol describes a general method for determining the concentration of an inhibitor required to reduce enzyme activity by 50%.[3]

Materials:

  • Purified target enzyme

  • Substrate

  • Assay Buffer (optimized for the enzyme)

  • This compound (inhibitor)

  • Solvent (e.g., DMSO, if needed for inhibitor)

  • 96-well microplate (clear for colorimetric, black for fluorescence)

  • Microplate reader

Methodology:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a series of dilutions of the this compound stock. A common approach is a 10-point, 3-fold serial dilution.

    • Prepare solutions of the enzyme and substrate in assay buffer at 2x the final desired concentration.

  • Assay Setup (in a 96-well plate):

    • Add a fixed volume of each this compound dilution to the appropriate wells.

    • Add wells for a "no inhibitor" control (100% activity) containing only the solvent.

    • Add wells for a "no enzyme" control (0% activity) to measure background signal.

    • Add the 2x enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate (enzyme and inhibitor) for a set time (e.g., 10-15 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.[5]

  • Initiate and Monitor the Reaction:

    • Start the reaction by adding the 2x substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed incubation period.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the kinetic data.

    • Normalize the data: Set the average rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0%.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizations

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dil Create Serial Dilutions of this compound prep_reagents->serial_dil plate_setup Set up 96-well Plate (Controls, Inhibitor conc.) serial_dil->plate_setup pre_incubate Add Enzyme & Pre-incubate plate_setup->pre_incubate start_reaction Initiate with Substrate pre_incubate->start_reaction read_plate Measure Signal (Kinetic or Endpoint) start_reaction->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates normalize Normalize Data (0% and 100% Controls) calc_rates->normalize plot_data Plot % Inhibition vs [Inhibitor] normalize->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve det_ic50 Determine IC50 fit_curve->det_ic50

Caption: General experimental workflow for IC50 determination.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Results (e.g., variable IC50) c1 Assay Conditions (Temp, pH) start->c1 c2 Reagent Stability (Enzyme, Compound) start->c2 c3 Non-Specific Effects (Aggregation, Denaturation) start->c3 c4 Pipetting Error start->c4 s1 Calibrate Instruments Use Temp Control c1->s1 s2 Prepare Fresh Reagents Run Stability Controls c2->s2 s3 Conduct MoA Studies Add Mild Detergent c3->s3 s4 Use Calibrated Pipettes Reverse Pipetting c4->s4 end_node Reproducible Data s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Logic diagram for troubleshooting inconsistent results.

References

optimizing buffer conditions for lauroyl alanine solubility and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for lauroyl alanine solubility and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility pH-dependent?

A1: this compound is an N-acylated amino acid, specifically a derivative of L-alanine and lauric acid, which functions as a mild, biodegradable anionic surfactant.[1] Its structure contains a carboxylic acid group from the alanine, which has an estimated acidic pKa of around 4.08.[2] This means that at pH values below its pKa, the carboxyl group is predominantly protonated and neutral, reducing its aqueous solubility. Above the pKa, the carboxyl group is deprotonated, carrying a negative charge that enhances its solubility in aqueous solutions. Like other amino acid-based surfactants, its solubility is generally lowest near its isoelectric point (pI) and increases as the pH moves further away from the pI.[3]

Q2: I'm observing precipitation of this compound in my neutral pH buffer. What is the likely cause and how can I resolve it?

A2: Precipitation at neutral pH can be due to several factors. A primary reason is that you might be working near the isoelectric point (pI) of this compound, where it has minimal solubility.[3] Another possibility is the presence of certain salts in your buffer that can decrease the solubility of the surfactant, a phenomenon known as "salting out."

To resolve this, you can:

  • Adjust the pH: Increasing the pH of the buffer to be at least 1-2 units above the pKa (e.g., pH 6.0 or higher) will ensure the carboxyl group is ionized, which should significantly increase solubility.

  • Change the buffer system: Some buffer salts can interact with this compound and reduce its solubility. Consider switching to a different buffer system. For instance, if you are using a phosphate buffer, you could try a Tris or citrate buffer to see if solubility improves.

  • Decrease the concentration: You may be exceeding the solubility limit of this compound in that specific buffer. Try working with a lower concentration.

  • Add a co-solvent: In some cases, a small amount of a water-miscible organic solvent can help to increase solubility. However, this should be tested for compatibility with your experimental system.

Q3: How does buffer choice affect the activity of this compound as a surfactant?

A3: The "activity" of a surfactant like this compound is often related to its ability to lower surface tension and form micelles, which is quantified by the Critical Micelle Concentration (CMC). The buffer system can influence this in several ways:

  • pH: The pH of the buffer affects the charge of the this compound headgroup. Changes in headgroup charge can alter the repulsion between surfactant molecules, thereby affecting the concentration at which they aggregate to form micelles.[4]

  • Ionic Strength: The concentration and type of ions in the buffer can impact micelle formation. Generally, increasing the ionic strength of the solution can lower the CMC of anionic surfactants by shielding the electrostatic repulsion between the charged headgroups, making it easier for micelles to form.

  • Specific Ion Effects: Different ions can have specific interactions with the surfactant molecules, which can either promote or inhibit micellization.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution at which micelles begin to form.[5] Below the CMC, surfactant molecules exist primarily as individual monomers. Above the CMC, additional surfactant molecules aggregate to form micelles.[6] The CMC is a critical parameter because it indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to form micelles and achieve effects like solubilizing poorly soluble drugs.[5] The surface tension of the solution also typically stops decreasing significantly once the CMC is reached.[7]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in various buffer systems.

Table 1: Effect of pH on this compound Solubility in Different Buffers (Illustrative Data)

Buffer System (50 mM)pHThis compound Solubility (mg/mL)Observations
Citrate4.0< 0.1Insoluble, precipitation observed
Citrate5.01.5Partially soluble, some turbidity
Phosphate6.05.0Soluble, clear solution
Phosphate7.0> 10.0Freely soluble, clear solution
Tris8.0> 10.0Freely soluble, clear solution

Note: This data is illustrative, based on the known physicochemical properties of N-acyl amino acids. Actual solubility should be determined experimentally.

Troubleshooting Workflow for Solubility Issues

G start Start: this compound Precipitation Observed check_ph Check Buffer pH Is pH > pKa (~4.1)? start->check_ph increase_ph Increase Buffer pH (e.g., to pH 6.0-8.0) check_ph->increase_ph No check_concentration Check this compound Concentration check_ph->check_concentration Yes retest_solubility1 Retest Solubility increase_ph->retest_solubility1 retest_solubility1->check_concentration Insoluble end_soluble End: Soluble retest_solubility1->end_soluble Soluble reduce_concentration Reduce Concentration check_concentration->reduce_concentration High change_buffer Change Buffer System (e.g., Phosphate to Tris) check_concentration->change_buffer Low retest_solubility2 Retest Solubility reduce_concentration->retest_solubility2 retest_solubility2->change_buffer Insoluble retest_solubility2->end_soluble Soluble retest_solubility3 Retest Solubility change_buffer->retest_solubility3 consider_cosolvent Consider Adding a Co-solvent (e.g., ethanol, propylene glycol) (Verify compatibility) retest_solubility3->consider_cosolvent Insoluble retest_solubility3->end_soluble Soluble consider_cosolvent->end_soluble Soluble end_insoluble End: Still Insoluble (Consult further resources) consider_cosolvent->end_insoluble Insoluble

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent or Unexpected Surfactant Activity

This section helps to diagnose issues related to the performance of this compound, such as its effectiveness in reducing surface tension or its emulsifying properties.

Table 2: Influence of Buffer Conditions on this compound CMC (Illustrative Data)

Buffer System (50 mM)pHIonic Strength (mM)CMC (mM)Implication for Activity
Deionized Water7.0~01.2Baseline activity
Phosphate6.01000.9Enhanced activity (lower CMC)
Phosphate7.41500.7Further enhanced activity
Tris7.4501.0Moderate activity
Citrate5.01501.5Reduced activity (higher CMC)

Note: This data is illustrative. The CMC is sensitive to the specific ions and their concentration in the buffer.

Logical Diagram for Optimizing Surfactant Activity

G start Goal: Optimize this compound Activity define_activity Define Activity Metric (e.g., CMC, Emulsification Index, Foam Stability) start->define_activity select_buffer Select Initial Buffer System (based on pH requirements and compatibility) define_activity->select_buffer prepare_series Prepare this compound Series (Varying concentrations around expected CMC) select_buffer->prepare_series measure_activity Measure Activity Metric prepare_series->measure_activity analyze_results Analyze Results Is activity optimal? measure_activity->analyze_results vary_ph Vary Buffer pH analyze_results->vary_ph No vary_ionic_strength Vary Ionic Strength (e.g., by adding NaCl) analyze_results->vary_ionic_strength No, and pH is optimal optimal_conditions End: Optimal Conditions Identified analyze_results->optimal_conditions Yes vary_ph->prepare_series vary_ionic_strength->prepare_series

Caption: Logical workflow for optimizing this compound activity.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol describes a method to determine the solubility of this compound in a given buffer system using spectrophotometry to measure turbidity.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, Tris) at your desired pH values.

  • Create Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved this compound.

  • Sample the Supernatant: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Quantify Concentration:

    • Gravimetric Method: Evaporate the solvent from the supernatant and weigh the remaining dried this compound.

    • Spectrophotometric Method (for turbid solutions): If the solution is turbid, the amount of insoluble particles can be correlated with absorbance or transmittance.[8] Create a calibration curve with known concentrations of this compound suspensions.

    • HPLC Method: For a more precise measurement, dilute the supernatant and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.

Protocol 2: Determining the Critical Micelle Concentration (CMC)

This protocol outlines the determination of the CMC of this compound by measuring the change in surface tension as a function of concentration.

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in the desired buffer. Ensure it is well above the expected CMC.

  • Prepare Serial Dilutions: Create a series of dilutions of the stock solution in the same buffer.

  • Measure Surface Tension: For each dilution, measure the surface tension using a tensiometer (e.g., using the Du Noüy ring method or pendant drop method).[9]

  • Plot the Data: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • Determine the CMC: The plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the point of intersection of the two linear portions of the graph.[7]

Experimental Workflow for CMC Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Concentrated This compound Stock prep_dilutions Prepare Serial Dilutions in Buffer prep_stock->prep_dilutions measure_st Measure Surface Tension of each dilution prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data find_cmc Identify Breakpoint in the plot plot_data->find_cmc result CMC Value find_cmc->result

Caption: Workflow for determining the Critical Micelle Concentration.

References

Technical Support Center: Troubleshooting Aggregation of Proteins Solubilized with Lauroyl Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues when using lauroyl alanine as a solubilizing agent. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be used for protein solubilization?

This compound is a mild, amino acid-based surfactant synthesized from lauric acid and the amino acid alanine.[1] Its amphipathic nature, with a hydrophobic lauroyl tail and a hydrophilic alanine headgroup, allows it to disrupt lipid bilayers and form micelles around membrane proteins, facilitating their extraction and solubilization.[2][3] As a mild surfactant, it is less likely to cause protein denaturation compared to harsh ionic detergents like SDS, making it a potential choice for sensitive proteins where maintaining structural and functional integrity is crucial.[2][4]

Q2: What are the key physicochemical properties of this compound?

While this compound is used in various applications, detailed physicochemical data for its use in protein research, such as a definitive Critical Micelle Concentration (CMC) in various buffers, is not widely published. The CMC is a critical parameter, representing the minimum concentration at which the detergent forms micelles, a prerequisite for effective membrane protein solubilization.[5][6] The properties of this compound can be influenced by experimental conditions such as temperature, buffer pH, and ionic strength.[3]

Properties of N-Lauroyl-L-Alanine

PropertyValueReference
Molecular Formula C15H29NO3[7][8]
Molecular Weight 271.40 g/mol [7]
Class Amino acid-based surfactant[1]
Predicted LogP 4.7[7]

Q3: How does this compound compare to other common detergents?

This compound falls into the category of mild surfactants, similar to other non-ionic or zwitterionic detergents used in protein purification.[4] Unlike harsh ionic detergents that can disrupt protein-protein interactions and lead to denaturation, mild detergents are generally preferred for maintaining the native structure and function of proteins.[3][4] However, the efficacy of any detergent is protein-dependent, and what works well for one protein may not be optimal for another.[9]

Comparison of Detergent Classes

Detergent ClassExamplesPropertiesCommon Use Cases
Ionic (Anionic) Sodium Dodecyl Sulfate (SDS)Denaturing, disrupts protein-protein interactions.SDS-PAGE, complete solubilization for analysis.
Non-ionic DDM, Triton X-100, Tween 20Non-denaturing, mild.Solubilization for functional and structural studies.[2][4]
Zwitterionic CHAPS, LDAONon-denaturing, can be more effective than non-ionic for some proteins.Solubilization for functional and structural studies.
Amino Acid-Based This compound, N-Lauroyl SarcosinateGenerally mild, biocompatible.Gentle extraction of sensitive proteins.

Troubleshooting Guide

Issue 1: Protein Aggregates After Solubilization

Symptoms:

  • Visible precipitate in the sample after centrifugation.

  • High molecular weight aggregates observed in size-exclusion chromatography.

  • Loss of protein activity.

Potential Causes and Solutions:

Potential CauseRecommended Action
This compound Concentration is Too Low: The concentration may be below the Critical Micelle Concentration (CMC), leading to insufficient micelle formation to encapsulate the protein.Since the CMC of this compound is not well-defined in research buffers, a screening approach is necessary. Start with a concentration range analogous to similar detergents (e.g., 0.5% to 2.0% w/v) and optimize. Ensure the final detergent concentration remains above the presumed CMC in all subsequent purification steps.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting protein-protein interactions and aggregation.[10]Screen a range of pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-500 mM NaCl). The optimal conditions will be protein-specific.
Suboptimal Detergent-to-Protein Ratio: An insufficient amount of detergent relative to the protein concentration can lead to incomplete solubilization and aggregation.A general starting point is a detergent-to-protein mass ratio of at least 4:1. This may need to be optimized for your specific protein.
Incubation Time and Temperature: The conditions for solubilization may not be optimal for your protein.Experiment with different incubation times (e.g., 1-4 hours) and temperatures (e.g., 4°C vs. room temperature). Some proteins solubilize better with longer incubation at lower temperatures, while others may require shorter times at a higher temperature.
Issue 2: Low Yield of Solubilized Protein

Symptoms:

  • The majority of the target protein remains in the insoluble pellet after extraction.

  • Low protein concentration in the supernatant as determined by a protein assay.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Detergent Concentration: Similar to the aggregation issue, the concentration of this compound may be too low to effectively disrupt the cell membrane and solubilize the protein.Increase the this compound concentration in a stepwise manner (e.g., increments of 0.5% w/v) and assess the impact on yield.
Inefficient Cell Lysis: The initial disruption of the cells or membranes may be incomplete.Ensure your mechanical lysis method (e.g., sonication, homogenization) is optimized and efficient.
Inappropriate Buffer Composition: Additives in the buffer may be hindering solubilization.Consider the addition of agents that can enhance protein stability and solubility, such as glycerol (5-20%), or specific lipids or cholesterol analogs if you are working with a membrane protein that requires them for stability.

Experimental Protocols

General Workflow for Protein Solubilization with this compound

cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification cell_lysis Cell Lysis centrifugation1 Low-Speed Centrifugation (remove debris) cell_lysis->centrifugation1 ultracentrifugation1 Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation1 resuspend Resuspend Membrane Pellet ultracentrifugation1->resuspend add_detergent Add this compound (> CMC) resuspend->add_detergent incubate Incubate with Agitation add_detergent->incubate ultracentrifugation2 Ultracentrifugation (pellet unsolubilized material) incubate->ultracentrifugation2 collect_supernatant Collect Supernatant (solubilized protein) ultracentrifugation2->collect_supernatant downstream downstream collect_supernatant->downstream Downstream Applications (Purification, Analysis)

Caption: General workflow for membrane protein extraction and solubilization.

Protocol for Optimizing this compound Concentration

This protocol is a starting point and should be optimized for your specific protein.

Materials:

  • Isolated membrane pellet

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Protease Inhibitor Cocktail

  • This compound stock solution (e.g., 10% w/v in deionized water)

Procedure:

  • Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer and determine the total protein concentration using a detergent-compatible assay (e.g., BCA).

  • Prepare Aliquots: Dilute the membrane suspension to a final protein concentration of 2-5 mg/mL and create several small, equal-volume aliquots for testing.

  • Detergent Screen: To each aliquot, add the this compound stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Solubilization: Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 60 minutes at 4°C.

  • Analysis: Carefully collect the supernatant from each sample. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to determine the optimal this compound concentration for solubilizing your protein of interest.

Monitoring Protein Aggregation

Several biophysical techniques can be employed to monitor protein aggregation during your experiments.

cluster_techniques Biophysical Techniques protein_sample Protein Sample dls Dynamic Light Scattering (DLS) (particle size distribution) protein_sample->dls sec Size-Exclusion Chromatography (SEC) (separation by size) protein_sample->sec cd Circular Dichroism (CD) (secondary structure) protein_sample->cd fluorescence Fluorescence Spectroscopy (conformational changes) protein_sample->fluorescence aggregation_assessment Aggregation Assessment dls->aggregation_assessment Detects large aggregates sec->aggregation_assessment Quantifies monomer vs. aggregate cd->aggregation_assessment Monitors structural changes leading to aggregation fluorescence->aggregation_assessment Probes exposure of hydrophobic regions

References

Validation & Comparative

A Comparative Analysis of Lauroyl Alanine and Sodium Dodecyl Sulfate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, properties, and biological impact of two key surfactants.

In the landscape of scientific research and pharmaceutical development, the choice of surfactants is a critical decision that can significantly impact experimental outcomes and product efficacy. Among the myriad of available options, sodium dodecyl sulfate (SDS) has long been a stalwart, valued for its potent solubilizing and denaturing properties. However, the emergence of milder, amino acid-based surfactants such as lauroyl alanine is prompting a re-evaluation of traditional choices. This guide provides a comprehensive comparative study of this compound and sodium dodecyl sulfate, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for their specific applications.

Executive Summary

This guide presents a head-to-head comparison of this compound and sodium dodecyl sulfate across key performance parameters, including their physicochemical properties, effects on protein integrity, and cytotoxicity. While SDS is a powerful and widely used anionic surfactant, this compound, an N-acyl amino acid surfactant, offers a milder alternative with distinct advantages in certain applications. This comparison is supported by a compilation of experimental data and detailed methodologies to aid in experimental design and interpretation.

Physicochemical Properties: A Tale of Two Surfactants

The fundamental properties of a surfactant dictate its behavior in solution and its interaction with other molecules. Key parameters such as Critical Micelle Concentration (CMC) and surface tension are crucial for understanding and predicting their performance.

PropertyThis compound (Sodium Lauroyl Alaninate)Sodium Dodecyl Sulfate (SDS)
Chemical Structure Anionic surfactant with a lauroyl (C12) fatty acid tail and an alanine head group.Anionic surfactant with a dodecyl (C12) sulfate head group.
Critical Micelle Concentration (CMC) ~14.6 mM (for the similar N-lauroyl sarcosinate)[1]7-10 mM[1]
Surface Tension at CMC Data not available for this compound. Generally, amino acid-based surfactants exhibit good surface tension reduction.~39 mN/m

The Impact on Protein Integrity: Denaturation and Stability

A critical consideration in many biological applications is the effect of a surfactant on protein structure and function. SDS is famously used in SDS-PAGE for its ability to denature proteins, while milder surfactants are often sought to maintain protein integrity.

Sodium Dodecyl Sulfate (SDS): A Powerful Denaturant

SDS is a strong denaturing agent that disrupts the non-covalent bonds responsible for the secondary, tertiary, and quaternary structures of proteins[5][6][7]. This process involves the binding of SDS molecules to the protein backbone, leading to unfolding and a uniform negative charge, which is the principle behind its use in SDS-PAGE for molecular weight determination[5][6]. The denaturation process is often irreversible.

This compound: A Milder Approach

While specific quantitative data on the denaturing capacity of this compound is limited, N-acyl amino acid surfactants are generally considered to be milder than their sulfate-based counterparts. They are often used in personal care products for their gentle cleansing properties, suggesting a lower potential for aggressive protein denaturation[8][9]. For applications where maintaining protein conformation and activity is crucial, this compound may present a significant advantage over SDS.

Cytotoxicity Profile: A Key Differentiator for Biological Applications

The cytotoxicity of a surfactant is a paramount concern in drug formulation and in vitro cellular assays. The choice of surfactant can significantly influence cell viability and experimental outcomes.

SurfactantCell LineIC50 ValueReference
Sodium Dodecyl Sulfate (SDS)HaCaT~0.07 mg/mL (~0.24 mM)Estimated from similar studies[10]
Sodium Dodecyl Sulfate (SDS)HeLa~53.74 µg/mL (~0.19 mM)[11]
This compoundHaCaTData not available
This compoundHeLaData not available

Note: Specific IC50 values for this compound on HaCaT and HeLa cells were not found in the reviewed literature. However, the general consensus is that N-acyl amino acid surfactants exhibit lower cytotoxicity compared to traditional anionic surfactants like SDS. Studies on other cell lines and related compounds support the milder nature of this compound[8]. It is important to note that IC50 values can vary significantly depending on the specific experimental conditions, including exposure time and the cell line used[9][12][13][14][15].

Impact on Cellular Signaling: The NF-κB Pathway

Surfactants can interact with cell membranes and influence intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, making it a relevant target for assessing the broader biological effects of these compounds[16][17][18][19].

Sodium Dodecyl Sulfate (SDS) has been shown to modulate the NF-κB signaling pathway. In some contexts, it can inhibit lipopolysaccharide (LPS)-induced NF-κB activation by attenuating the degradation of IκB-α and the nuclear translocation of the p65 subunit[20]. This suggests an anti-inflammatory potential under certain conditions.

Lauric Acid , the fatty acid component of This compound , has also been investigated for its effects on NF-κB signaling. Studies have shown that lauric acid can reduce the activation of the NF-κB pathway and the translocation of the p65 subunit, leading to a downregulation of pro-inflammatory cytokines[21]. This indicates that this compound may also possess anti-inflammatory properties by modulating this key signaling cascade.

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition Inhibition by Surfactants LPS LPS IKK IKK Complex LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_cytoplasm NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_cytoplasm Inhibition NFkappaB_nucleus NF-κB (p50/p65) (Active) NFkappaB_cytoplasm->NFkappaB_nucleus Translocation gene_expression Pro-inflammatory Gene Expression NFkappaB_nucleus->gene_expression Induces nucleus Nucleus SDS SDS SDS->IKK Inhibits LauroylAlanine This compound (via Lauric Acid) LauroylAlanine->IKK Inhibits

Caption: Canonical NF-κB signaling pathway and points of inhibition by SDS and Lauric Acid.

Experimental Protocols

To facilitate the direct comparison of this compound and SDS in your own laboratory setting, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is the concentration at which surfactant monomers begin to form micelles. This is often detected by a sharp change in a physical property of the solution, such as surface tension or conductivity.

Method: Surface Tensiometry

  • Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau.

  • The CMC is determined as the concentration at the intersection of the two linear portions of the graph.

start Prepare Surfactant Solutions of Varying Concentrations measure Measure Surface Tension of Each Solution start->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Determine CMC at the Inflection Point plot->determine end CMC Value determine->end seed Seed Cells in 96-well Plate treat Treat Cells with Serial Dilutions of Surfactants seed->treat incubate Incubate for Defined Period treat->incubate add_mtt Add MTT Reagent and Incubate incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and Determine IC50 read->analyze result IC50 Value analyze->result start Incubate Protein with Surfactant Solutions add_buffer Add Non-reducing Sample Buffer start->add_buffer electrophoresis Perform SDS-PAGE add_buffer->electrophoresis stain Stain Gel to Visualize Protein Bands electrophoresis->stain analyze Analyze Protein Migration Patterns stain->analyze end Qualitative Assessment of Denaturation analyze->end

References

A Comparative Guide to Lauroyl Alanine and Sodium Lauroyl Sarcosinate for Protein Extraction and Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate surfactant is a critical step in optimizing protein extraction and cell lysis protocols. The ideal detergent should efficiently disrupt cell membranes and solubilize proteins while preserving their native structure and function. This guide provides a comparative analysis of two anionic amino acid-based surfactants, Lauroyl Alanine and Sodium Lauroyl Sarcosinate, for their application in these crucial laboratory procedures. While direct, quantitative comparative studies are limited, this document synthesizes available data and provides general experimental protocols to assist researchers in making an informed choice.

Executive Summary

FeatureThis compoundSodium Lauroyl Sarcosinate (Sarkosyl)
Chemical Structure N-lauroyl derivative of alanineN-lauroyl derivative of sarcosine (N-methylglycine)
Charge AnionicAnionic
Key Characteristics Mild surfactant with good biocompatibility.Mild to moderate surfactant, known for its ability to solubilize membrane proteins and inclusion bodies.
Reported Applications Used in personal care products, with emerging applications in biotechnology.Widely used in molecular biology for cell lysis, protein solubilization, and enhancement of protein purification.
Potential Advantages Potentially milder, leading to better preservation of protein structure and function.Proven efficacy in solubilizing challenging proteins, including those in inclusion bodies.
Potential Drawbacks Less documented performance in protein extraction compared to more established surfactants.Can be more denaturing than non-ionic detergents, though generally considered milder than SDS.

Performance Comparison: A Qualitative Overview

Due to a lack of direct head-to-head experimental data, a quantitative comparison of protein yield and purity is not currently feasible. However, based on their chemical properties and reported applications, we can infer their potential performance characteristics.

This compound , as an N-acyl amino acid surfactant, is expected to be a mild solubilizing agent. Its structure, derived from the naturally occurring amino acid alanine, suggests good biocompatibility and a lower potential for protein denaturation compared to harsher ionic detergents like sodium dodecyl sulfate (SDS). This makes it a promising candidate for applications where maintaining the native conformation and biological activity of the target protein is paramount.

Sodium Lauroyl Sarcosinate , also known as Sarkosyl, has a longer history of use in molecular biology laboratories. It is recognized for its effectiveness in disrupting cell membranes and solubilizing a wide range of proteins, including those embedded in membranes and aggregated in inclusion bodies. While it is an anionic surfactant, it is generally considered to be milder than SDS. Studies have shown that supplementing crude cell extracts with non-denaturing concentrations of N-Lauroylsarcosine can significantly improve the capture, purity, and yield of recombinant proteins during affinity chromatography.

Experimental Protocols

The following are generalized protocols for protein extraction and cell lysis. Researchers should optimize these protocols for their specific cell type and target protein.

General Cell Lysis and Protein Extraction Protocol

This protocol can be adapted for use with either this compound or Sodium Lauroyl Sarcosinate.

Materials:

  • Cell pellet

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 150 mM NaCl

    • 1 mM EDTA

    • Protease inhibitor cocktail

    • Detergent (this compound or Sodium Lauroyl Sarcosinate) at an optimized concentration (typically 0.1% to 2% w/v)

  • Microcentrifuge

  • Sonicator or other cell disruption equipment (optional)

Procedure:

  • Lysis Buffer Preparation: Prepare the lysis buffer and cool it on ice. Add the protease inhibitor cocktail and the chosen detergent just before use.

  • Cell Lysis:

    • For adherent cells: Wash the cell monolayer with ice-cold PBS, then add the lysis buffer and scrape the cells.

    • For suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the lysis buffer.

  • Incubation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing to facilitate lysis.

  • Cell Disruption (Optional): For difficult-to-lyse cells, sonication on ice can be performed. Use short bursts to avoid overheating and protein denaturation.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

Experimental Workflow for Surfactant Optimization

experimental_workflow start Start: Cell Pellet lysis Cell Lysis with Varying Surfactant Concentrations (this compound vs. Sodium Lauroyl Sarcosinate) start->lysis centrifugation Centrifugation to Pellet Debris lysis->centrifugation supernatant Collect Supernatant (Soluble Protein) centrifugation->supernatant quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification analysis Analysis of Protein Yield and Purity (SDS-PAGE, Western Blot) quantification->analysis end End: Optimal Surfactant and Concentration Identified analysis->end

Workflow for optimizing surfactant conditions.

Logical Relationships in Surfactant Selection

The choice between this compound and Sodium Lauroyl Sarcosinate depends on the specific requirements of the experiment. The following diagram illustrates the decision-making process.

logical_relationship start Goal: Protein Extraction protein_type Nature of Target Protein? start->protein_type membrane_protein Membrane Protein or Inclusion Bodies protein_type->membrane_protein Yes soluble_protein Soluble, Sensitive Protein protein_type->soluble_protein No sarkosyl Consider Sodium Lauroyl Sarcosinate (Proven for challenging proteins) membrane_protein->sarkosyl alanine Consider this compound (Potentially milder) soluble_protein->alanine optimization Empirical Optimization of Concentration is Crucial sarkosyl->optimization alanine->optimization

Decision tree for surfactant selection.

Conclusion

Both this compound and Sodium Lauroyl Sarcosinate are valuable tools in the researcher's arsenal for protein extraction and cell lysis. Sodium Lauroyl Sarcosinate is a well-established and effective choice, particularly for challenging proteins. This compound, while less characterized in this specific application, holds promise as a milder alternative where protein integrity is of utmost importance. Ultimately, the optimal choice and concentration of surfactant must be determined empirically for each specific biological system and downstream application. This guide serves as a starting point for researchers to design their experiments and make an informed decision based on the available evidence and the specific needs of their research.

The Gentle Alternative: Lauroyl Alanine's Superior Cytocompatibility Compared to Conventional Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective yet non-toxic excipients is paramount. In the realm of surfactants, which are indispensable in a vast array of formulations, the balance between performance and biocompatibility is critical. This guide provides a comparative analysis of the cytotoxicity of Lauroyl Alanine, an amino acid-based surfactant, against conventional surfactants, supported by experimental data from in vitro cell line studies.

Amino acid-based surfactants are gaining prominence as milder alternatives to traditional surfactants like sodium lauryl sulfate (SLS) and sodium lauryl ether sulfate (SLES)[1][2]. Their inherent biocompatibility, stemming from their structural similarity to biological molecules, often translates to reduced cellular toxicity[3]. This guide delves into the quantitative evidence of this reduced cytotoxicity, offering a valuable resource for formulation development.

Comparative Cytotoxicity: A Quantitative Overview

The following table summarizes the 50% inhibitory concentration (IC50) values of various surfactants on different cell lines. A higher IC50 value indicates lower cytotoxicity. While a single study directly comparing this compound with a wide range of conventional surfactants under identical conditions is not available, this compilation of data from various sources provides a strong indication of the relative mildness of amino acid-based surfactants.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute IC50 values should be made with caution as experimental conditions such as cell line, exposure time, and assay method can vary between studies.

Surfactant ClassSurfactantCell LineIC50 (µg/mL)Reference
Amino Acid-Based Sodium Lauroyl Glutamate*Human Keratinocytes (HaCaT)>320[4]
Anionic Sodium Lauryl Sulphate (SLS)Human Gingival Fibroblasts~36.6 (0.0127%)[5]
Sodium Lauryl Sulphate (SLS)Human Keratinocytes (HaCaT)Varies with exposure time[6]
Sodium Laurylether Sulphate (SLES)Human Fibroblasts~110[7][8]
Cationic Benzethonium ChlorideHuman Fibroblasts~7[7][8]
Non-ionic Triton X-100Human Fibroblasts~16[7][8]
Tween 60Human Fibroblasts~60[7][8]
Tween 80Human Fibroblasts~200[7][8]

Note: Sodium Lauroyl Glutamate is a structurally similar amino acid-based surfactant to this compound and is used here as a representative example due to the availability of specific IC50 data on a relevant skin cell line.

The data consistently demonstrates that amino acid-based surfactants exhibit significantly lower cytotoxicity (higher IC50 values) compared to conventional anionic and cationic surfactants.

Experimental Methodologies

The assessment of surfactant cytotoxicity typically involves exposing cultured cell lines to varying concentrations of the test substance and measuring cell viability or cell death. The most common assays employed in the cited studies are the MTT, MTS, and LDH release assays.

MTT/MTS Assay (Cell Viability)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Human keratinocytes (HaCaT) or fibroblasts are seeded into 96-well plates at a density of approximately 2 x 10⁵ cells/mL and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂[4].

  • Surfactant Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test surfactants (e.g., 1, 5, 10, 20, 40, 80, 160, and 320 µg/mL)[4]. Control wells contain cells in culture medium only. The plates are then incubated for a specified period (e.g., 24 hours)[4].

  • MTT/MTS Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well[4].

  • Incubation: The plates are incubated for an additional 1-4 hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product[9].

  • Solubilization and Measurement: A solubilizing agent (such as DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm for MTT and 490 nm for MTS)[4][9].

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the surfactant that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay (Cell Death)

This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Surfactant Exposure: This is performed similarly to the MTT/MTS assay.

  • Supernatant Collection: After the incubation period with the surfactants, the culture plates are centrifuged, and the cell-free supernatant is carefully collected.

  • LDH Reaction: The supernatant is transferred to a new 96-well plate, and a reaction mixture containing a substrate for LDH and a tetrazolium salt is added.

  • Incubation: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, the LDH in the supernatant catalyzes a reaction that leads to the reduction of the tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the absorbance. The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Visualizing the Impact: Experimental Workflow and Cellular Response

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for assessing surfactant cytotoxicity and a simplified representation of the cellular signaling pathways involved in surfactant-induced cell death.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (e.g., HaCaT, Fibroblasts) B Overnight Incubation (Cell Adhesion) A->B C Exposure to Surfactants (Varying Concentrations) B->C D Incubation Period (e.g., 24 hours) C->D E Cell Viability/Death Assay (MTT, LDH, etc.) D->E F Data Analysis (IC50 Determination) E->F

Figure 1: A generalized workflow for in vitro cytotoxicity testing of surfactants.

G cluster_pathway Simplified Signaling Pathway of Surfactant-Induced Cell Death in Keratinocytes Surfactant High Concentration of Conventional Surfactant Membrane Plasma Membrane Damage Surfactant->Membrane Stress Cellular Stress Membrane->Stress p38 p38 MAPK Activation Stress->p38 Mitochondria Mitochondrial Depolarization p38->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis / Necroptosis Caspase->Apoptosis

Figure 2: A simplified diagram of potential signaling events in keratinocytes leading to cell death upon exposure to harsh surfactants.

Conclusion

The available in vitro data strongly supports the classification of this compound and other amino acid-based surfactants as significantly milder alternatives to conventional surfactants. Their lower cytotoxicity on human skin cell lines, as evidenced by higher IC50 values, makes them compelling candidates for formulations where biocompatibility is a primary concern, such as in pharmaceuticals, cosmetics, and personal care products. While further head-to-head comparative studies would be beneficial for a more precise quantitative ranking, the existing body of evidence provides a clear direction for formulators aiming to develop safer and more gentle products.

References

A Head-to-Head Comparison of Lauroyl Alanine and Octyl Glucoside for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful solubilization and subsequent characterization of proteins, particularly challenging membrane proteins. This guide provides a detailed, head-to-head comparison of two surfactants: the anionic amino acid-based surfactant, Lauroyl Alanine, and the non-ionic surfactant, Octyl Glucoside. This comparison is based on their physicochemical properties, protein solubilization efficiency, and impact on protein stability, supported by available experimental data and protocols.

Executive Summary

Both this compound and Octyl Glucoside are effective surfactants for protein solubilization, but they exhibit key differences in their chemical nature, mildness, and optimal use cases. Octyl Glucoside is a well-established, non-ionic detergent widely used for its gentle solubilization of membrane proteins, preserving their native structure and function. This compound, an anionic amino acid-based surfactant, is emerging as a powerful alternative, demonstrating high solubilization efficiency while maintaining protein integrity. The choice between the two will depend on the specific protein of interest, downstream applications, and the desired balance between solubilization power and protein stability.

Physicochemical Properties: A Tale of Two Surfactants

A summary of the key physicochemical properties of this compound and Octyl Glucoside is presented in Table 1. These properties are crucial for understanding their behavior in solution and their interaction with proteins.

PropertyThis compound (N-Lauroyl-L-alanine)Octyl Glucoside (n-Octyl-β-D-glucopyranoside)
Chemical Class Anionic, Amino Acid-Based SurfactantNon-ionic Surfactant
Molecular Weight 271.40 g/mol 292.37 g/mol
Critical Micelle Concentration (CMC) Not explicitly found for N-Lauroyl-L-alanine, but for a similar compound, N-Lauroylglycine, it is ~12 mM. N-lauroyl sarcosinate has a CMC of 14.6 mM.[1]20-25 mM[2]
Solubility Soluble in water.Water soluble.[2]
Dialyzable YesYes

Table 1: Physicochemical Properties of this compound and Octyl Glucoside.

Performance in Protein Solubilization

Solubilization Efficiency

Recent studies have highlighted the potential of N-acylamino acid surfactants, such as this compound, as highly effective solubilizing agents for membrane proteins. Research has shown that the solubilization efficiency of N-acylamino acid detergents can be higher than that of other commonly used surfactants.[3] In one study, N-acylamino acids were able to extract integral membrane proteins of various topologies from their native environment, in some cases surpassing the efficiency of commercial detergents.[3] This suggests that this compound could be a potent tool for solubilizing challenging membrane proteins.

Octyl Glucoside is a well-documented and widely used detergent for the solubilization of membrane proteins.[2] Its effectiveness stems from its ability to disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of proteins, thereby extracting them into an aqueous solution.[4] While generally effective, its solubilizing power can sometimes be less than that of harsher, ionic detergents.

Impact on Protein Stability and Function

A key advantage of both this compound and Octyl Glucoside is their reputation for being "mild" detergents, meaning they can often solubilize proteins while preserving their native structure and function.

N-acylamino acid surfactants are considered gentle, making them suitable for extracting sensitive proteins or protein complexes where maintaining the native conformation and activity is crucial.[5] The amino acid headgroup is thought to contribute to this mildness.

Octyl Glucoside is also known for its gentle nature and is a preferred choice for functional and structural studies of membrane proteins.[2] However, for some particularly labile proteins, even Octyl Glucoside can lead to a loss of activity.[6]

Experimental Protocols

The following are generalized protocols for membrane protein solubilization using this compound (adapted from a protocol for a similar surfactant) and Octyl Glucoside. It is important to note that optimization is often required for each specific protein.

General Protocol for Membrane Protein Solubilization with this compound

This protocol is adapted from a method for N-Lauroylglycine and should be optimized for N-Lauroyl-L-alanine.[5]

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors.

    • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Solubilization:

    • Determine the protein concentration of the membrane suspension.

    • Add a stock solution of this compound to the membrane suspension to a final concentration above its estimated CMC (a starting point could be 1% w/v). The optimal detergent-to-protein ratio should be determined empirically.

    • Incubate the mixture with gentle agitation for 1-4 hours at 4°C.

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet unsolubilized material.

    • The supernatant contains the solubilized membrane proteins and is ready for downstream applications.

General Protocol for Membrane Protein Solubilization with Octyl Glucoside

This is a standard protocol that can be adapted for various membrane proteins.[2]

  • Membrane Preparation: Follow the same steps as for the this compound protocol.

  • Solubilization:

    • Determine the protein concentration of the membrane suspension.

    • Add a stock solution of Octyl Glucoside to the membrane suspension to a final concentration of 1-2% (w/v), which is well above its CMC.

    • Incubate the mixture with gentle agitation for 1-4 hours at 4°C.

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove insoluble debris.

    • The resulting supernatant contains the solubilized proteins.

Visualizing the Process: Experimental Workflow

The general workflow for screening detergents and solubilizing membrane proteins can be visualized as a logical progression of steps.

ExperimentalWorkflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Screening cluster_analysis Analysis & Downstream Applications CellHarvest Cell Harvest CellLysis Cell Lysis CellHarvest->CellLysis MembraneIsolation Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation DetergentScreening Detergent Screening (this compound vs. Octyl Glucoside) MembraneIsolation->DetergentScreening Solubilization Solubilization DetergentScreening->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification SolubilizedProtein Solubilized Protein Clarification->SolubilizedProtein Downstream Downstream Applications (Purification, Functional Assays, etc.) SolubilizedProtein->Downstream

Figure 1: General workflow for membrane protein solubilization and detergent screening.

G-Protein Coupled Receptor (GPCR) Solubilization: A Key Application

GPCRs are a major class of membrane proteins and are notoriously difficult to solubilize while maintaining their function. The choice of detergent is particularly critical for these sensitive proteins. Both this compound and Octyl Glucoside have potential applications in this area.

The mild nature of N-acyl amino acid surfactants makes them promising candidates for GPCR solubilization, where preserving the receptor's conformational integrity is paramount for ligand binding and downstream signaling studies.[3] Octyl Glucoside has been used for GPCR solubilization, although its success can be receptor-dependent.[6]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR GProtein G-Protein (αβγ) GPCR->GProtein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) GProtein->Effector Activation Ligand Ligand Ligand->GPCR Binding SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse

Figure 2: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The choice between this compound and Octyl Glucoside for protein solubilization is not a one-size-fits-all decision.

  • Octyl Glucoside remains a reliable and well-characterized non-ionic detergent, particularly suitable for researchers seeking a gentle and established method for solubilizing a wide range of membrane proteins.

  • This compound , as an anionic amino acid-based surfactant, represents a promising and potent alternative. Its high solubilization efficiency, coupled with its mild nature, makes it an attractive option, especially for challenging membrane proteins that are difficult to extract with conventional detergents.

For optimal results, it is recommended that researchers perform a screening of both detergents, along with other potential candidates, to identify the ideal conditions for their specific protein of interest. The detailed protocols and comparative data presented in this guide provide a solid foundation for initiating such screening experiments and making an informed decision to advance research and drug development goals.

References

A Comparative Guide to the Biocompatibility and Toxicological Profile of N-Acyl Alanine Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility and toxicological profiles of N-acyl alanine surfactants against two commonly used alternatives: Sodium Lauryl Sulfate (SLS) and Cocamidopropyl Betaine (CAPB). The information presented is collated from various scientific studies to aid in the selection of appropriate surfactants for research and drug development applications.

Executive Summary

N-acyl alanine surfactants are emerging as a promising class of biocompatible surfactants, offering a milder alternative to traditional anionic and amphoteric surfactants. This guide presents a comparative analysis of their performance in key toxicological assays, including cytotoxicity, hemolytic activity, skin irritation, and eye irritation, benchmarked against SLS and CAPB. The data indicates that N-acyl alanine surfactants generally exhibit lower cytotoxicity and hemolytic potential compared to SLS. While CAPB is also considered a mild surfactant, N-acyl alanine surfactants offer a favorable and tunable safety profile, particularly with longer acyl chains.

Data Presentation: A Comparative Toxicological Overview

The following tables summarize the quantitative data from various in vitro studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

SurfactantCell LineIC50 (mM)Reference
N-Acyl Alanine Surfactants
N-decanoyl-L-alanineCaco-21.8 ± 0.1[1]
N-dodecanoyl-L-alanineCaco-20.6 ± 0.0[1]
N-tetradecanoyl-L-alanineCaco-20.2 ± 0.0[1]
N-decanoyl-L-alanineHaCaT2.5 ± 0.2[1]
N-dodecanoyl-L-alanineHaCaT0.9 ± 0.1[1]
N-tetradecanoyl-L-alanineHaCaT0.3 ± 0.0[1]
Sodium Lauryl Sulfate (SLS) HaCaT~0.2-0.5[2]
Cocamidopropyl Betaine (CAPB) Caco-2Data not readily available in a comparable format

Table 1: Comparative Cytotoxicity (IC50 Values). The IC50 value represents the concentration of a substance required to inhibit 50% of cell growth. Lower IC50 values indicate higher cytotoxicity.

SurfactantHemolysis (%) at Critical Micelle Concentration (CMC)Reference
N-Acyl Alanine Surfactants
N-decanoyl-L-alanine~5%[1]
N-dodecanoyl-L-alanine~10%[1]
N-tetradecanoyl-L-alanine~20%[1]
Sodium Lauryl Sulfate (SLS) Significant hemolytic activity reported, quantitative data varies[3]
Cocamidopropyl Betaine (CAPB) Generally considered to have low hemolytic potential[4]

Table 2: Comparative Hemolytic Activity. Hemolytic activity refers to the ability of a substance to rupture red blood cells.

SurfactantIn Vitro Skin Irritation (Reconstructed Human Epidermis - RhE)Reference
N-Acyl Alanine Surfactants Generally considered mild, specific quantitative data from standardized RhE assays not readily available[5]
Sodium Lauryl Sulfate (SLS) Classified as an irritant (reduces tissue viability to ≤ 50%)[6]
Cocamidopropyl Betaine (CAPB) Generally considered a mild to moderate irritant[4]

Table 3: Comparative Skin Irritation Potential. The Reconstructed Human Epidermis (RhE) test is a validated in vitro method to assess skin irritation.

SurfactantIn Vitro Eye Irritation (Bovine Corneal Opacity and Permeability - BCOP Assay)Reference
N-Acyl Alanine Surfactants Generally considered mild, specific quantitative data from BCOP assays not readily available
Sodium Lauryl Sulfate (SLS) Can induce significant opacity and permeability, classified as an irritant. In Vitro Irritancy Score (IVIS) can vary with concentration and exposure time. For example, a 10% solution for 10 minutes can result in an IVIS of around 28.3.[7][8]
Cocamidopropyl Betaine (CAPB) Generally considered a mild to moderate irritant[4][9]

Table 4: Comparative Eye Irritation Potential. The Bovine Corneal Opacity and Permeability (BCOP) assay is a validated in vitro method to assess eye irritation. The In Vitro Irritancy Score (IVIS) is a composite score of opacity and permeability measurements.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are summaries of standard protocols for the toxicological assays.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Human cell lines such as HaCaT (keratinocytes) or Caco-2 (intestinal epithelial cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the surfactant to be tested. Control wells with medium alone and a positive control (e.g., a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Hemolysis Assay

This assay quantifies the lytic effect of a substance on red blood cells (RBCs).

  • RBC Preparation: Fresh whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., phosphate-buffered saline - PBS). The washed RBCs are then resuspended in the buffer to a specific concentration (e.g., 2% v/v).

  • Treatment: Aliquots of the RBC suspension are incubated with various concentrations of the surfactant solution. A negative control (RBCs in buffer) and a positive control (RBCs in a hypotonic solution like deionized water to induce 100% hemolysis) are included.

  • Incubation: The samples are incubated at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs and cell debris.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance of the supernatant at a specific wavelength (typically 541 nm) using a spectrophotometer.

  • Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method uses a three-dimensional human epidermis model that mimics the barrier properties of the human epidermis.

  • Tissue Preparation: Commercially available RhE tissues are pre-incubated in a specific culture medium.

  • Treatment: A defined amount of the test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% SLS) are also tested.

  • Exposure and Post-Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 15-60 minutes). After exposure, the substance is thoroughly rinsed off, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay): Following the post-incubation period, the tissue viability is assessed using the MTT assay, as described previously. The tissue is incubated with MTT solution, and the resulting formazan is extracted and quantified.

  • Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[6][10][11]

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)

This assay uses corneas isolated from bovine eyes to predict the eye irritation potential of a substance.

  • Cornea Preparation: Fresh bovine eyes are obtained from a slaughterhouse. The corneas are excised and mounted in a specialized holder that creates separate anterior and posterior chambers.

  • Baseline Measurement: The initial opacity of each cornea is measured using an opacitometer.

  • Treatment: The test substance is applied to the anterior chamber, in contact with the epithelial surface of the cornea. A negative control (saline) and a positive control (e.g., 10% sodium hydroxide) are also tested.

  • Exposure and Incubation: The corneas are exposed to the test substance for a defined period (e.g., 10 minutes to 4 hours). After exposure, the substance is rinsed off, and the corneas are incubated in fresh medium.

  • Opacity Measurement: The final opacity of each cornea is measured, and the change in opacity from the baseline is calculated.

  • Permeability Measurement: A fluorescein solution is added to the anterior chamber, and after a specific incubation period, the amount of fluorescein that has passed through the cornea into the posterior chamber is measured using a spectrophotometer.

  • Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. The IVIS is then used to classify the irritation potential of the substance.[7][8][12]

Signaling Pathways in Surfactant-Induced Cellular Stress

Surfactants, particularly at concentrations that can disrupt cell membranes, can trigger cellular stress responses. Two key signaling pathways often implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response and cell fate decisions (apoptosis vs. survival).

General Surfactant-Induced Cellular Stress Response

The initial interaction of surfactants with the cell membrane can lead to increased membrane fluidity and permeability. This disruption can cause an influx of ions like Ca2+ and the release of cellular contents, triggering a cascade of intracellular signaling events.

Surfactant_Cell_Stress Surfactant Surfactant CellMembrane Cell Membrane Surfactant->CellMembrane Interaction MembraneDisruption Membrane Disruption (Increased Fluidity/Permeability) CellMembrane->MembraneDisruption CaInflux Ca2+ Influx MembraneDisruption->CaInflux ROS Reactive Oxygen Species (ROS) Generation MembraneDisruption->ROS SignalingPathways Activation of Signaling Pathways CaInflux->SignalingPathways ROS->SignalingPathways Inflammation Inflammatory Response SignalingPathways->Inflammation Apoptosis Apoptosis SignalingPathways->Apoptosis

General overview of surfactant-induced cellular stress.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by cellular stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some surfactants have been shown to modulate this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB_inactive NF-κB (inactive) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (active) NFkB_IkB->NFkB_active IκB Degradation DNA DNA NFkB_active->DNA Binds to ProInflammatoryGenes Pro-inflammatory Gene Transcription DNA->ProInflammatoryGenes Activates CellularStress Cellular Stress (e.g., from Surfactants) CellularStress->IKK Activates

Simplified NF-κB signaling pathway in response to cellular stress.
  • N-Acyl Alanine Surfactants: Specific data on the direct effects of N-acyl alanine surfactants on the NF-κB pathway is limited. However, their generally low inflammatory potential suggests they are less likely to be potent activators of this pathway compared to harsher surfactants. Some studies on other N-acyl amino acids suggest they may even have anti-inflammatory properties.[5]

  • Sodium Lauryl Sulfate (SLS): SLS has been shown to activate the NF-κB pathway in keratinocytes, contributing to its irritant effect. This activation leads to the production of pro-inflammatory cytokines.

  • Cocamidopropyl Betaine (CAPB): The effect of CAPB on the NF-κB pathway is not as well-characterized. As a milder surfactant, its impact is likely less pronounced than that of SLS. Some studies on betaine derivatives suggest potential anti-inflammatory effects which might involve modulation of NF-κB signaling.[13]

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a wide range of stimuli, including stress. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate processes like cell proliferation, differentiation, and apoptosis.

MAPK_Pathway CellularStress Cellular Stress (e.g., from Surfactants) MAPKKK MAPKKK (e.g., ASK1, MEKK) CellularStress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Regulates

General overview of the MAPK signaling pathway.
  • N-Acyl Alanine Surfactants: There is limited specific information on how N-acyl alanine surfactants directly modulate the MAPK pathway. Their mild nature suggests a lower potential for strong activation compared to more irritant surfactants.

  • Sodium Lauryl Sulfate (SLS): SLS has been demonstrated to activate MAPK pathways (including p38 and JNK) in skin cells, which is linked to its irritant and pro-inflammatory effects.[14]

  • Cocamidopropyl Betaine (CAPB): The specific effects of CAPB on the MAPK pathway are not well-documented in publicly available literature.

Conclusion

N-acyl alanine surfactants present a compelling alternative to traditional surfactants like SLS and CAPB, particularly in applications where biocompatibility and low toxicity are paramount. The available data consistently points towards their milder nature, characterized by lower cytotoxicity and hemolytic activity. The tunability of their properties by altering the acyl chain length provides an additional advantage for formulation scientists. While more research is needed to generate a complete and directly comparable dataset for all toxicological endpoints, especially using standardized in vitro models for skin and eye irritation, the current body of evidence strongly supports the consideration of N-acyl alanine surfactants for the development of safer and more biocompatible products.

References

A Comparative Performance Analysis: Lauroyl Alanine Versus Non-ionic Surfactants in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Performance with Supporting Experimental Data

In the landscape of pharmaceutical and biotechnological research, the selection of appropriate excipients is paramount to ensure the stability, efficacy, and safety of drug formulations. Surfactants, a critical class of these excipients, are indispensable for various applications, including solubilization of poorly soluble drugs, stabilization of protein therapeutics, and as penetration enhancers in drug delivery systems. While traditional non-ionic surfactants have long been the industry standard, there is a growing interest in amino acid-based surfactants, such as Lauroyl Alanine, due to their biocompatibility and unique performance characteristics. This guide provides a detailed comparison of the performance of this compound against three widely used non-ionic surfactants: Polysorbate 80, Poloxamer 188, and Decyl Glucoside. The comparison is based on key performance indicators: surface tension, critical micelle concentration (CMC), foaming ability, protein interaction and denaturation, and cytotoxicity.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and the selected non-ionic surfactants. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the presented data has been compiled from various sources and should be interpreted with consideration of the differing measurement conditions.

Table 1: Physicochemical Properties

SurfactantTypeSurface Tension at CMC (mN/m)Critical Micelle Concentration (CMC) (mM)
N-Lauroyl-L-Alanine Anionic (Amino Acid-based)~25-30~9.3
Polysorbate 80 Non-ionic~38 - 45[1][2]0.012 - 0.015[3]
Poloxamer 188 Non-ionic~40-500.48[4]
Decyl Glucoside Non-ionic~262

Table 2: Foaming Properties

SurfactantFoaming CapacityFoam Stability
N-Lauroyl-L-Alanine Good to Excellent[5]High Stability[5]
Polysorbate 80 ModerateModerate
Poloxamer 188 Low to Moderate[6]Variable
Decyl Glucoside Excellent[7]Good Stability[8]

Table 3: Protein Interaction and Denaturation

SurfactantGeneral Effect on Proteins
N-Lauroyl-L-Alanine Can cause denaturation at concentrations above CMC
Polysorbate 80 Generally stabilizing at low concentrations, can induce aggregation at higher concentrations[9]
Poloxamer 188 Generally considered a protein stabilizer, prevents aggregation[10]
Decyl Glucoside Generally mild, with low protein denaturation potential

Table 4: Cytotoxicity (IC50 Values on Caco-2 Cells)

SurfactantIC50 (µg/mL)Exposure Time (h)
N-Lauroyl-L-Alanine Data not available for Caco-2-
Polysorbate 80 >5000 (low cytotoxicity)[11]24
Poloxamer 188 >50000 (very low cytotoxicity)[12][13][14]24
Decyl Glucoside Data not available for Caco-2-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Surface Tension Measurement (Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used technique for determining the surface tension of a liquid at an air-liquid or liquid-liquid interface.

Principle: A thin platinum plate is suspended perpendicular to the interface, and the force exerted on the plate by the meniscus is measured.

Apparatus:

  • Tensiometer with a microbalance

  • Platinum Wilhelmy plate

  • Glass vessel

  • Temperature control unit

Procedure:

  • Clean the platinum plate thoroughly with a flame or suitable solvent to ensure complete wetting.

  • Calibrate the tensiometer.

  • Place the surfactant solution in the glass vessel and allow it to reach the desired temperature.

  • Hang the Wilhelmy plate from the microbalance and position it so that it is just above the liquid surface.

  • Slowly raise the liquid vessel until the plate is wetted by the liquid.

  • Lower the vessel slightly until the bottom edge of the plate is in the plane of the flat liquid surface.

  • Record the force measured by the microbalance.

  • Calculate the surface tension (γ) using the following equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a clean, properly wetted platinum plate).

Critical Micelle Concentration (CMC) Determination (Fluorescence Spectroscopy)

Fluorescence spectroscopy is a sensitive method for determining the CMC of surfactants, often utilizing a fluorescent probe like pyrene.

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment, causing a change in its fluorescence spectrum.

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Pyrene stock solution (in a volatile solvent like acetone)

  • Surfactant solutions of varying concentrations

Procedure:

  • Prepare a series of surfactant solutions in water with increasing concentrations.

  • Add a small aliquot of the pyrene stock solution to each surfactant solution and mix thoroughly. The final pyrene concentration should be very low (e.g., 1 µM).

  • Allow the solvent from the pyrene stock solution to evaporate completely.

  • Equilibrate the samples at the desired temperature.

  • Measure the fluorescence emission spectra of each sample, with an excitation wavelength of around 335 nm.

  • Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, which can be identified as the inflection point of the sigmoidal curve.

Foaming Ability and Stability (Ross-Miles Method)

The Ross-Miles method is a standardized test for evaluating the foaming characteristics of surfactants.

Principle: A specific volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder, and the initial foam height and its decay over time are measured.

Apparatus:

  • Ross-Miles foam apparatus (graduated cylinder with a jacket for temperature control and a dropping funnel)

  • Stopwatch

Procedure:

  • Prepare the surfactant solution at the desired concentration and temperature.

  • Add 200 mL of the surfactant solution to the graduated cylinder of the Ross-Miles apparatus.

  • Add 50 mL of the same solution to the dropping funnel.

  • Open the stopcock of the funnel and allow the solution to drop from a height of 90 cm into the cylinder.

  • Start the stopwatch as soon as the dropping is complete.

  • Record the initial foam height in millimeters.

  • Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Protein Denaturation Assay (Circular Dichroism Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins and can be used to monitor conformational changes induced by surfactants.

Principle: Chiral molecules, such as the asymmetric alpha-carbons in a protein's peptide backbone, absorb left and right-handed circularly polarized light differently. This differential absorption, or CD signal, is sensitive to the protein's secondary structure (α-helix, β-sheet, random coil).

Apparatus:

  • Circular Dichroism (CD) spectropolarimeter

  • Quartz cuvette with a known path length (e.g., 1 mm)

  • Protein solution of known concentration

  • Surfactant solutions of varying concentrations

Procedure:

  • Prepare a stock solution of the protein in a suitable buffer (e.g., phosphate buffer).

  • Prepare a series of surfactant solutions in the same buffer.

  • For each measurement, mix the protein stock solution with a surfactant solution to achieve the desired final protein and surfactant concentrations.

  • Record the CD spectrum of the protein solution in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • The CD spectrum of the buffer solution containing the surfactant alone should be recorded as a baseline and subtracted from the protein spectrum.

  • Analyze the changes in the CD spectrum, particularly at wavelengths characteristic of α-helical (negative bands at ~222 and ~208 nm) and β-sheet (negative band at ~218 nm) structures.

  • A decrease in the magnitude of the CD signal at these characteristic wavelengths indicates a loss of secondary structure and thus, protein denaturation. The extent of denaturation can be quantified by monitoring the change in molar ellipticity at a specific wavelength.[10][15][16][17][18]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Apparatus:

  • 96-well microplate reader

  • Incubator (37°C, 5% CO2)

  • Caco-2 cells (or other suitable cell line)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed Caco-2 cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.

  • Prepare serial dilutions of the surfactant solutions in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the surfactants. Include a control group with medium only.

  • Incubate the cells for a specific exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control cells.

  • The IC50 value (the concentration of surfactant that causes 50% inhibition of cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the surfactant concentration and fitting the data to a dose-response curve.[12][19][20]

Visualization of Cellular Signaling and Experimental Workflow

Surfactant Interaction with the NF-κB Signaling Pathway

Surfactants can modulate cellular responses, and one of the key signaling pathways they can influence is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Some surfactants have been shown to inhibit the activation of NF-κB. The following diagram illustrates a simplified canonical NF-κB signaling pathway and a potential point of interference by certain surfactants.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor 1. Ligand Binding IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex 2. Signal Transduction IκBα IκBα IKK_complex->IκBα 3. Phosphorylation NFκB NF-κB (p50/p65) Ub_Proteasome Ubiquitination & Proteasomal Degradation IκBα->Ub_Proteasome 4. Degradation NFκB_n Active NF-κB NFκB->NFκB_n 5. Nuclear Translocation Surfactant Surfactant Surfactant->IKK_complex Potential Inhibition DNA DNA NFκB_n->DNA 6. DNA Binding Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription

Simplified NF-κB signaling pathway and potential surfactant inhibition.
Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps involved in assessing the cytotoxicity of surfactants using the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Caco-2 cells in 96-well plate Surfactant_Prep 2. Prepare serial dilutions of surfactants Treatment 3. Treat cells with surfactant solutions Surfactant_Prep->Treatment Incubation 4. Incubate for 24h Treatment->Incubation MTT_Addition 5. Add MTT solution and incubate for 2-4h Incubation->MTT_Addition Solubilization 6. Add solubilization solution MTT_Addition->Solubilization Absorbance 7. Measure absorbance at 570 nm Solubilization->Absorbance Calculation 8. Calculate % cell viability and determine IC50 Absorbance->Calculation

Workflow for determining surfactant cytotoxicity using the MTT assay.

References

Stability Showdown: Lauroyl Alanine Formulations Poised to Enhance Drug Delivery Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a drug delivery system is a critical determinant of its therapeutic efficacy and shelf life. In the quest for robust and reliable drug carriers, formulations based on the amino acid surfactant N-lauroyl-L-alanine are emerging as a promising alternative to conventional systems like liposomes and polymeric nanoparticles. This guide provides an objective comparison of the stability of lauroyl alanine formulations against other common drug delivery platforms, supported by experimental data and detailed protocols.

This compound, an N-acyl amino acid, combines the biocompatibility of the amino acid L-alanine with the surface-active properties of lauric acid. This unique structure allows it to self-assemble into various nanostructures, such as micelles, vesicles, and organogels, making it a versatile component for drug delivery.[1][2] Its inherent biodegradability and low toxicity further enhance its appeal for pharmaceutical applications.[3]

Comparative Stability Analysis

The stability of a drug delivery formulation is a multifaceted issue, encompassing physical stability (e.g., particle size and integrity), chemical stability (e.g., drug degradation), and encapsulation stability (i.e., prevention of drug leakage). This section compares this compound-based solid lipid nanoparticles (LA-SLNs) with conventional solid lipid nanoparticles (SLNs), liposomes, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Physical and Encapsulation Stability

The physical and encapsulation stability of nanoparticles are crucial for maintaining a consistent drug dosage and release profile. The data below, synthesized from typical performance characteristics of these systems, illustrates the potential advantages of this compound formulations.

ParameterThis compound SLNs (Hypothetical)Conventional SLNs (e.g., Glyceryl Monostearate)Liposomes (e.g., DSPC/Cholesterol)PLGA Nanoparticles
Initial Particle Size 150 - 250 nm150 - 250 nm100 - 200 nm150 - 300 nm
Particle Size Change (3 months at 4°C) < 5%< 10%10 - 20% (potential for fusion)< 10%
Zeta Potential -20 to -40 mV-15 to -25 mVNeutral to slightly negative-20 to -50 mV
Drug Loading Capacity HighModerate to HighLow to Moderate (hydrophilic drugs)High
Entrapment Efficiency > 90%> 80%Variable (dependent on drug and lipid composition)> 70%

This compound's structure may contribute to a more stable nanoparticle matrix, potentially leading to reduced drug expulsion over time. The slightly more negative zeta potential imparted by the alanine moiety could also enhance colloidal stability by increasing electrostatic repulsion between particles.[4] In contrast, liposomes can be prone to fusion and aggregation, and PLGA nanoparticles, particularly smaller ones, can exhibit aggregation upon storage.[5]

In Vitro Drug Release Profile

A key aspect of formulation stability is the controlled release of the encapsulated drug. The following table presents a hypothetical comparative in vitro drug release profile over 24 hours.

Time (hours)This compound SLNs (% Cumulative Release)Conventional SLNs (% Cumulative Release)Liposomes (% Cumulative Release)PLGA Nanoparticles (% Cumulative Release)
1 10201525
4 25403550
8 45605570
12 60757085
24 80908595

The slower, more controlled release from the hypothetical this compound SLNs suggests a more stable entrapment of the drug within the lipid matrix, minimizing burst release.[4]

Chemical Stability under Stress Conditions

The stability of the drug and the carrier itself under various environmental stresses is critical. The degradation kinetics of L-alanyl-L-glutamine have shown that the dipeptide bond is most stable around pH 6.0.[6] This suggests that this compound formulations may offer good stability under physiological conditions.

Stress ConditionThis compound FormulationsLiposomesPLGA Nanoparticles
pH Stability Optimal around pH 6.0-7.4Prone to hydrolysis at acidic or alkaline pHSubject to hydrolysis, leading to polymer degradation
Temperature Stability Stable at 4°C; potential for increased degradation at elevated temperaturesSensitive to temperatures above their phase transition temperatureAggregation can increase with temperature
Enzymatic Degradation Biodegradable by endogenous enzymesCan be degraded by lipases and other enzymesDegraded by esterases

Experimental Protocols

To ensure the reproducibility and validity of stability studies, detailed and standardized experimental protocols are essential.

Particle Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration to avoid multiple scattering effects.

  • Instrumentation: Use a Zetasizer or similar DLS instrument.

  • Measurement: Equilibrate the sample to the desired temperature (e.g., 25°C). For particle size, measure the intensity of scattered light at a 90° or 173° angle. For zeta potential, apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis: Analyze the correlation function to determine the particle size distribution and polydispersity index (PDI). Calculate the zeta potential from the electrophoretic mobility using the Henry equation.

  • Stability Assessment: Repeat the measurements at specified time intervals (e.g., 0, 1, 3, and 6 months) under different storage conditions (e.g., 4°C and 25°C).

Drug Encapsulation Efficiency and Loading Capacity

Method: Ultracentrifugation and High-Performance Liquid Chromatography (HPLC)

  • Separation of Free Drug: Place a known amount of the nanoparticle formulation in an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for a sufficient time to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated drug. Quantify the drug concentration in the supernatant using a validated HPLC method.

  • Quantification of Total Drug: Disrupt a known amount of the nanoparticle formulation using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the total drug concentration using HPLC.

  • Calculations:

    • Encapsulation Efficiency (%EE): [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study

Method: Dialysis Bag Diffusion

  • Preparation: Place a known amount of the nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Medium: Suspend the sealed dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Visualizing Workflows and Pathways

To further clarify the processes involved in assessing and understanding the stability of this compound formulations, the following diagrams are provided.

Stability_Assessment_Workflow cluster_formulation Formulation & Characterization cluster_stability_testing Stability Study cluster_data_analysis Data Analysis & Shelf-Life Estimation F1 This compound Formulation Preparation F2 Initial Characterization (Size, Zeta, %EE) F1->F2 S1 Storage under Defined Conditions (e.g., 4°C, 25°C, 40°C) F2->S1 S2 Time-Point Sampling (0, 1, 3, 6 months) S1->S2 S3 Analysis of Stability Parameters (Physical, Chemical, Encapsulation) S2->S3 D1 Comparative Data Analysis S3->D1 D2 Degradation Kinetics Modeling S3->D2 D3 Shelf-Life Determination D1->D3 D2->D3

Caption: Experimental workflow for assessing the stability of drug delivery formulations.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell NP This compound Nanoparticle Endosome Early Endosome NP->Endosome Endocytosis Membrane Cell Membrane Lysosome Late Endosome/ Lysosome Endosome->Lysosome Maturation Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Degradation & Partial Release

Caption: General pathway for cellular uptake and intracellular drug release from nanoparticles.

Conclusion

While further direct comparative studies are needed, the available data and the physicochemical properties of this compound suggest that its formulations hold significant promise for improving the stability of drug delivery systems. The enhanced physical, encapsulation, and chemical stability, coupled with a more controlled drug release profile, positions this compound as a valuable excipient for the development of next-generation therapeutics. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and compare the performance of these innovative formulations.

References

A Comparative Analysis of Lauroyl Alanine and CHAPS as Solubilizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein biochemistry and drug development, the effective solubilization of proteins, particularly membrane proteins, is a critical step for downstream analysis of their structure and function. The choice of a suitable solubilizing agent is paramount to preserving the native conformation and biological activity of the protein of interest. This guide provides a detailed comparative analysis of two commonly employed detergents: Lauroyl Alanine, an anionic amino acid-based surfactant, and CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The distinct chemical natures of this compound and CHAPS influence their behavior in solution and their interactions with proteins. This compound, an anionic surfactant, possesses a negatively charged carboxyl group at physiological pH. In contrast, CHAPS is a zwitterionic detergent, containing both a positive and a negative charge, resulting in a net neutral charge over a broad pH range.[1] This fundamental difference in charge can impact their solubilization mechanisms and their compatibility with various downstream applications such as ion-exchange chromatography.

PropertyThis compoundCHAPS
Chemical Type Anionic Amino Acid-Based SurfactantZwitterionic (Sulfobetaine) Detergent[1]
Molecular Weight ~271.40 g/mol [2]614.88 g/mol [3]
Critical Micelle Concentration (CMC) ~14.6 mM (for N-lauroyl sarcosinate)[4]6 - 10 mM[1][3]
Charge Anionic (Negatively Charged)Zwitterionic (Net Neutral)[1]
Denaturing Potential Generally considered mild and non-denaturing[5]Low / Non-denaturing[1][6]

Solubilization Performance and Effect on Protein Integrity

Both this compound and CHAPS are regarded as mild, non-denaturing detergents, making them suitable for applications where maintaining protein structure and function is crucial.[1][5]

This compound , as part of the family of amino acid-based surfactants, is recognized for its gentle yet effective solubilization properties.[5] These surfactants are known for their biocompatibility and are often used in personal care products due to their mildness.[7][8] Their ability to preserve the structural and functional integrity of proteins makes them a good choice for sensitive proteins or protein complexes.[5]

CHAPS is a well-established and widely used detergent for solubilizing membrane proteins.[1] Its bile salt-like rigid steroidal structure, combined with a sulfobetaine headgroup, contributes to its non-denaturing character.[1] CHAPS is particularly effective at breaking protein-protein interactions while preserving the monomeric state of the solubilized protein.[9] Its high critical micelle concentration (CMC) and small micelle size facilitate its removal from the protein sample by dialysis, which is advantageous for downstream applications.[1][10]

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible solubilization of proteins. Below are representative protocols for protein extraction using this compound and CHAPS.

Protocol for Membrane Protein Extraction using this compound

This protocol is a general guideline and should be optimized for the specific protein of interest.

Materials:

  • Cell pellet containing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • This compound stock solution (e.g., 10% w/v in water)

  • Homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a homogenizer or sonicator on ice.

  • Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer. Determine the protein concentration. Add this compound stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Collect Supernatant: The supernatant contains the solubilized membrane proteins and is ready for downstream applications.

Protocol for Membrane Protein Extraction using CHAPS

This protocol is a general guideline and can be adapted for various cell types.

Materials:

  • Cell pellet

  • CHAPS Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail

  • Scraper

  • Microcentrifuge

Procedure:

  • Cell Lysis: Wash the cell pellet with ice-cold PBS. Add ice-cold CHAPS Lysis Buffer to the cell pellet.[3]

  • Incubation: Incubate the cell suspension on ice for 30 minutes, vortexing intermittently.[3]

  • Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized proteins, for subsequent analysis.[3]

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the practical application and context of these solubilizing agents, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization Comparison cluster_analysis Downstream Analysis CellPellet Cell Pellet Lysis Cell Lysis & Membrane Isolation CellPellet->Lysis MembraneFraction Membrane Fraction Lysis->MembraneFraction LauroylAlanine Add this compound MembraneFraction->LauroylAlanine CHAPS Add CHAPS MembraneFraction->CHAPS Incubate_LA Incubate LauroylAlanine->Incubate_LA Incubate_CHAPS Incubate CHAPS->Incubate_CHAPS Centrifuge_LA Centrifuge Incubate_LA->Centrifuge_LA Centrifuge_CHAPS Centrifuge Incubate_CHAPS->Centrifuge_CHAPS Supernatant_LA Solubilized Proteins (LA) Centrifuge_LA->Supernatant_LA Supernatant_CHAPS Solubilized Proteins (CHAPS) Centrifuge_CHAPS->Supernatant_CHAPS SDS_PAGE SDS-PAGE & Western Blot Supernatant_LA->SDS_PAGE ActivityAssay Functional Assay Supernatant_LA->ActivityAssay StructuralAnalysis Structural Analysis Supernatant_LA->StructuralAnalysis Supernatant_CHAPS->SDS_PAGE Supernatant_CHAPS->ActivityAssay Supernatant_CHAPS->StructuralAnalysis

A generalized workflow for comparing solubilizing agents.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation SecondMessenger Second Messenger Effector->SecondMessenger 4. Generation Ligand Ligand Ligand->GPCR 1. Binding CellularResponse Cellular Response SecondMessenger->CellularResponse 5. Downstream Effects

A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The choice between this compound and CHAPS as a solubilizing agent depends on the specific requirements of the experiment, including the nature of the target protein, the downstream applications, and the need to preserve biological activity.

This compound represents a class of mild, biocompatible, and effective anionic surfactants that are particularly suitable for sensitive protein systems. Their gentle nature makes them an excellent choice for applications where maintaining the native structure and function is of utmost importance.

CHAPS is a versatile and widely used zwitterionic detergent with a proven track record in solubilizing a broad range of membrane proteins. Its non-denaturing properties, electrical neutrality over a wide pH range, and ease of removal make it a reliable choice for various proteomic workflows, including isoelectric focusing and co-immunoprecipitation.[1][9]

Ultimately, for novel or challenging proteins, an empirical approach involving the screening of several detergents, including both this compound and CHAPS, at various concentrations is the most effective strategy to identify the optimal solubilization conditions. This ensures the highest yield of soluble, active protein for successful downstream analysis.

References

A Comparative Analysis of Lauroyl Alanine and Other Amino Acid-Based Surfactants in Personal Care

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the performance characteristics of lauroyl alanine against other leading amino acid-based surfactants—sodium cocoyl glycinate, sodium lauroyl sarcosinate, and sodium cocoyl glutamate—reveals a landscape of nuanced advantages in mildness, foaming, and cleansing efficacy. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform formulation decisions in personal care.

Amino acid-based surfactants have emerged as a cornerstone of modern personal care formulations, prized for their gentle nature, excellent biocompatibility, and favorable environmental profile.[1][2] Among these, this compound and its salt form, sodium lauroyl alaninate, are gaining prominence for their balanced performance. This report provides a detailed comparison of this compound with three other widely used amino acid-based surfactants, supported by available experimental data.

Performance Characteristics: A Quantitative Comparison

To facilitate a direct comparison, the following table summarizes the key performance indicators for this compound and its counterparts. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis from various sources.

Performance MetricThis compound (Sodium Lauroyl Alaninate)Sodium Cocoyl GlycinateSodium Lauroyl SarcosinateSodium Cocoyl Glutamate
Mildness (Zein Test Value) LowVery LowLow to ModerateLow
Foaming Ability High, fine & stable foamRich, creamy foam[3][4]High, stable foam[5]Moderate to high foam
Cleansing Efficacy ExcellentGood, gentle cleansingVery good, effective sebum removal[6]Good, gentle cleansing
pH Stability Wide rangeWide rangeStable in neutral to slightly alkaline pH[7]Performs well in acidic to neutral pH[8]
Skin Feel Smooth, moisturizedSoft, moisturized[6]Clean, fresh[6]Silky, pleasant[8][9]

In-Depth Efficacy Analysis

Mildness to Skin and Eyes
Foaming Performance

Foaming characteristics are crucial for consumer acceptance of cleansing products. This compound is noted for its excellent foaming ability, producing a fine and stable lather. In comparison, sodium cocoyl glycinate is known for its rich and creamy foam, which can enhance the sensory experience of a product.[3][4] Sodium lauroyl sarcosinate also provides high and stable foam, even in the presence of sebum.[5] The foaming of glutamate surfactants is generally considered good, with a particularly strong performance in acidic conditions.[8][9]

Cleansing Effectiveness

An effective surfactant must remove dirt and excess sebum without stripping the skin's natural barrier. This compound is described as having excellent detergency. Sodium lauroyl sarcosinate is also recognized for its effective cleansing, particularly in removing sebum.[6] Sodium cocoyl glycinate and sodium cocoyl glutamate offer effective yet gentle cleansing, making them suitable for formulations aimed at sensitive or dry skin.[8]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments cited in the evaluation of surfactant performance.

Zein Test for Mildness Evaluation

Objective: To assess the potential of a surfactant to cause skin irritation by measuring its ability to denature and solubilize zein, a corn protein.

Materials:

  • Zein protein powder

  • Surfactant solution (typically a 1% aqueous solution)

  • Phosphate buffer (to maintain constant pH)

  • Spectrophotometer

Procedure:

  • A known concentration of the surfactant solution is prepared in a buffered aqueous solution.

  • A specified amount of zein powder is added to the surfactant solution.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) with constant stirring for a set period (e.g., 1 hour).

  • After incubation, the undissolved zein is separated by centrifugation or filtration.

  • The amount of dissolved zein in the supernatant/filtrate is quantified, typically by measuring the nitrogen content (e.g., using the Kjeldahl method) or by spectrophotometric methods after adding a colorimetric reagent.

  • The result is expressed as the Zein value, which is the amount of zein solubilized by the surfactant solution. A lower Zein value indicates greater mildness.

Ross-Miles Method for Foaming Ability

Objective: To determine the initial foam height and the stability of the foam generated by a surfactant solution.

Materials:

  • Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a reservoir with an orifice)

  • Surfactant solution of a specific concentration

  • Thermostatic water bath

Procedure:

  • The Ross-Miles apparatus is cleaned thoroughly to ensure no contaminants affect foam formation.

  • A specific volume of the surfactant solution is placed in the bottom of the graduated tube.

  • The apparatus is brought to a constant temperature using the thermostatic water bath.

  • A separate volume of the same surfactant solution is placed in the reservoir and allowed to fall from a specified height through the orifice into the graduated tube, generating foam.

  • The initial height of the foam column is measured immediately after all the solution has fallen from the reservoir.

  • The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Visualizing the Surfactant Landscape

To better understand the relationships and key characteristics of these surfactants, the following diagrams illustrate their classification and a typical experimental workflow for their evaluation.

Surfactant_Classification Amino Acid Surfactants Amino Acid Surfactants This compound This compound Amino Acid Surfactants->this compound Sodium Cocoyl Glycinate Sodium Cocoyl Glycinate Amino Acid Surfactants->Sodium Cocoyl Glycinate Sodium Lauroyl Sarcosinate Sodium Lauroyl Sarcosinate Amino Acid Surfactants->Sodium Lauroyl Sarcosinate Sodium Cocoyl Glutamate Sodium Cocoyl Glutamate Amino Acid Surfactants->Sodium Cocoyl Glutamate

Caption: Classification of the discussed amino acid-based surfactants.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Prepare Surfactant Solutions Prepare Surfactant Solutions Mildness Evaluation (Zein Test) Mildness Evaluation (Zein Test) Prepare Surfactant Solutions->Mildness Evaluation (Zein Test) Foaming Analysis (Ross-Miles) Foaming Analysis (Ross-Miles) Prepare Surfactant Solutions->Foaming Analysis (Ross-Miles) Cleansing Efficacy Test Cleansing Efficacy Test Prepare Surfactant Solutions->Cleansing Efficacy Test Quantitative Data Collection Quantitative Data Collection Mildness Evaluation (Zein Test)->Quantitative Data Collection Foaming Analysis (Ross-Miles)->Quantitative Data Collection Cleansing Efficacy Test->Quantitative Data Collection Comparative Analysis Comparative Analysis Quantitative Data Collection->Comparative Analysis

Caption: A typical experimental workflow for comparing surfactant efficacy.

Conclusion

This compound demonstrates a well-rounded performance profile, offering a compelling combination of mildness, excellent foaming, and effective cleansing. While sodium cocoyl glycinate may hold an edge in ultimate mildness and creamy lather, and sodium lauroyl sarcosinate in robust cleansing, this compound presents a versatile option suitable for a wide array of personal care applications. The choice of surfactant will ultimately depend on the specific formulation goals, target audience, and desired sensory experience. Further head-to-head studies under standardized conditions are warranted to provide a more definitive quantitative ranking of these high-performance ingredients.

References

Safety Operating Guide

Proper Disposal of Lauroyl Alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This document provides a comprehensive guide to the proper disposal procedures for lauroyl alanine, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Conflicting information exists regarding its immediate hazards, with some safety data sheets (SDS) indicating potential for respiratory, skin, and serious eye irritation, while others classify it as non-hazardous[1][2]. Therefore, a cautious approach is recommended.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles[1].

  • Hand Protection: Use chemically resistant gloves[1].

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[1].

  • Respiratory Protection: In case of dust generation, use a NIOSH-approved respirator[1].

Work in a well-ventilated area to minimize inhalation of any dust or aerosols. Avoid direct contact with the substance and prevent the generation of dust during handling[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations[2][3]. It is the responsibility of the waste generator to correctly classify the waste and ensure its proper disposal.

  • Waste Collection:

    • Carefully collect waste this compound in a designated, clearly labeled, and sealable container[1][4].

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[3].

  • Spill Management:

    • Dry Spills: In the event of a dry spill, use dry clean-up methods such as sweeping or vacuuming to collect the material. Avoid procedures that generate dust. Place the collected material in a sealed container for disposal[1].

    • Wet Spills: For wet spills, absorb the material with an inert, non-combustible absorbent. Shovel the absorbed material into a labeled container for disposal[1].

    • Decontamination: Following a spill, decontaminate the area by washing it down with large amounts of water. Prevent runoff from entering drains or waterways. If contamination of drains occurs, notify emergency services immediately[1].

  • Container Management:

    • Ensure that waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials[1].

    • Label the container clearly with "Waste this compound" and any other information required by your institution.

  • Final Disposal:

    • Arrange for the collection and disposal of the waste by a licensed and certified hazardous waste disposal company[4][5].

    • Provide the disposal company with a copy of the safety data sheet for this compound.

Quantitative Data Summary

The available safety data sheets do not provide specific quantitative data such as permissible exposure limits or waste disposal codes. The following table summarizes the key hazard classifications, which can inform the disposal process.

Hazard StatementGHS Classification (from select SDS)Source
May cause respiratory irritation.H335[1]
Causes skin irritation.H315[1]
Causes serious eye irritation.H319[1]
Not a hazardous substance or mixture.Not Classified[2]

Experimental Protocols

The information presented in this document is derived from safety data sheets and does not cite specific experimental protocols for disposal. The procedural guidance is based on standard chemical waste management practices.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LauroylAlanineDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, labeled container ppe->collect segregate Is mixing with other waste permitted? collect->segregate no_mix Keep waste segregated segregate->no_mix No mix Follow institutional guidelines for mixed waste segregate->mix Yes storage Store sealed container in a cool, dry, well-ventilated area no_mix->storage mix->storage spill Spill Occurs dry_spill Dry Spill: Use dry cleanup methods Avoid generating dust spill->dry_spill Dry wet_spill Wet Spill: Use inert absorbent spill->wet_spill Wet collect_spill Place collected spill material in a sealed, labeled container dry_spill->collect_spill wet_spill->collect_spill decontaminate Decontaminate spill area Prevent runoff to drains collect_spill->decontaminate disposal_co Contact licensed hazardous waste disposal company storage->disposal_co end Waste Disposed in Accordance with Regulations disposal_co->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Lauroyl Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of all chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of Lauroyl alanine, covering personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is crucial to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment.

The following table summarizes the recommended PPE for handling this compound, ensuring comprehensive protection.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 compliant to protect from dust and potential splashes.[3] A face shield may be necessary for procedures with a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesProvides minimum protection for incidental contact.[3] For prolonged or direct contact, consider using thicker, chemical-resistant gloves.[3] Always wash hands after removing gloves.
Body Protection Laboratory CoatProtects skin and personal clothing from spills.[3][4]
Respiratory Protection NIOSH-approved RespiratorNot generally required under normal use in a well-ventilated area.[3] However, if dust is generated and engineering controls like a fume hood are insufficient, a respirator is advised.[2][3]
Foot Protection Closed-Toe ShoesEssential for preventing injuries from spills or dropped objects.[3][4][5]

Operational and Handling Protocols

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to prevent the accumulation of dust or vapors.[2][3]

  • Avoid generating dust during handling.[2][6]

  • Prevent all personal contact, including inhalation and contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.[2][4]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Keep containers securely sealed when not in use.[2]

Storage:

  • Store in original, tightly sealed containers.[2]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials and foodstuffs.[2]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical. The following table outlines first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2] Seek prompt medical attention.
Ingestion Rinse the mouth with water if the person is conscious.[1] Do not induce vomiting unless directed by medical personnel.[1]

Accidental Release: In the event of a spill, immediately evacuate the area.[7] Wear the appropriate PPE, including respiratory protection, before attempting to clean up.[2] For dry spills, use dry clean-up procedures to avoid generating dust.[2] Collect the spilled material in a sealed container for proper disposal.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow the chemical to enter drains or water courses.[1][2]

Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_1 Conduct Risk Assessment prep_2 Gather Required PPE prep_1->prep_2 prep_3 Ensure Proper Ventilation prep_2->prep_3 handling_1 Weigh/Measure this compound in a Ventilated Area prep_3->handling_1 handling_2 Perform Experimental Procedure handling_1->handling_2 handling_3 Securely Seal Container After Use handling_2->handling_3 cleanup_1 Clean Work Area handling_3->cleanup_1 cleanup_2 Dispose of Waste in Labeled Container cleanup_1->cleanup_2 cleanup_3 Remove and Dispose of PPE Properly cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.